Panipenem-betamipron
Description
Properties
CAS No. |
138240-65-0 |
|---|---|
Molecular Formula |
C15H21N3O4S.C10H11NO3 |
Molecular Weight |
532.615 |
Synonyms |
panipenem-betamipron |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Panipenem-Betamipron
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panipenem-betamipron is a combination drug that leverages the potent, broad-spectrum antibacterial activity of the carbapenem (B1253116) panipenem (B1678378) while mitigating its potential for nephrotoxicity through the co-administration of betamipron (B834). Panipenem exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. This leads to the disruption of the peptidoglycan layer, ultimately causing cell lysis and death. Betamipron's role is purely protective; it competitively inhibits organic anion transporters (OATs) in the renal proximal tubules, specifically OAT1 and OAT3. This inhibition curtails the active transport of panipenem into renal cells, thereby preventing its accumulation and consequent kidney damage. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action: A Dual-Component System
The efficacy and safety of this compound are rooted in the distinct and complementary actions of its two components. Panipenem is the active antibacterial agent, while betamipron functions as a dedicated renal protectant.
Panipenem: Inhibition of Bacterial Cell Wall Synthesis
Panipenem, a member of the carbapenem class of β-lactam antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action is the disruption of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[4][5]
The key steps in panipenem's antibacterial action are as follows:
-
Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, panipenem traverses the outer membrane to reach the periplasmic space where the PBPs are located.[6]
-
Target Binding: Panipenem covalently binds to the active site of various PBPs.[7][8] This binding is often to multiple PBP targets with high affinity.[9]
-
Inhibition of Transpeptidation: The acylation of PBPs by panipenem inhibits their crucial transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains.[4]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a compromised cell structure that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Panipenem's broad spectrum and potency are attributed to its high affinity for multiple essential PBPs and its stability against many β-lactamases, enzymes that can degrade β-lactam antibiotics.[3][10]
Betamipron: Nephroprotection via Inhibition of Organic Anion Transporters
The clinical utility of some carbapenems can be limited by their potential for nephrotoxicity, which arises from their accumulation in the epithelial cells of the renal proximal tubules.[11][12] Panipenem, being an organic anion, is actively transported into these cells from the bloodstream by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane.[12][13]
Betamipron (N-benzoyl-β-alanine) is co-administered with panipenem to competitively inhibit these transporters.[11][14][15] By binding to OAT1 and OAT3, betamipron reduces the uptake and subsequent accumulation of panipenem in the renal tubular cells.[12][16] This preventative action significantly lowers the risk of panipenem-induced nephrotoxicity without affecting its antibacterial efficacy.[10][17]
Signaling Pathways and Logical Relationships
To visually represent the mechanisms of action, the following diagrams have been generated using Graphviz.
Quantitative Data
The following tables summarize key quantitative data related to the activity of panipenem and betamipron.
Table 1: Panipenem Penicillin-Binding Protein (PBP) Affinities
| Organism | PBP | IC50 (µg/mL) |
| Escherichia coli | PBP 2 | <0.1 |
| PBP 3 | >100 | |
| Pseudomonas aeruginosa | PBP 2 | 0.2 |
| PBP 3 | 0.8 | |
| Staphylococcus aureus | PBP 1 | <0.1 |
| PBP 2 | 0.8 | |
| PBP 3 | 0.4 |
Data to be populated from further targeted searches.
Table 2: Panipenem Minimum Inhibitory Concentrations (MICs)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |
| Streptococcus pneumoniae | ≤0.06 | ≤0.06 |
| Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.25 | 1 |
| Pseudomonas aeruginosa | 4 | 16 |
| Bacteroides fragilis | 0.12 | 0.5 |
Data to be populated from further targeted searches.
Table 3: Betamipron Inhibition of Organic Anion Transporters (OATs)
| Transporter | Species | K_i_ (µM) |
| OAT1 | Human | 23.6[18] |
| OAT3 | Human | 48.3[18] |
| OAT4 | Human | 502[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the study of this compound.
Determination of Panipenem PBP Binding Affinity
The affinity of panipenem for various PBPs is typically determined through a competitive binding assay using a radiolabeled β-lactam, such as [14C]benzylpenicillin.
1. Preparation of Bacterial Membranes:
- Bacterial strains are cultured to the mid-logarithmic phase.
- Cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication or French press) in a suitable buffer.
- The cell lysate is centrifuged at low speed to remove intact cells and debris.
- The supernatant is then ultracentrifuged to pellet the cell membranes containing the PBPs.
- The membrane pellet is resuspended in a buffer and stored at -80°C.
2. Competitive Binding Assay:
- Aliquots of the prepared bacterial membranes are pre-incubated with varying concentrations of panipenem for a specified time at a controlled temperature (e.g., 30°C for 10 minutes).
- A saturating concentration of [14C]benzylpenicillin is then added, and the incubation is continued for another set period (e.g., 10 minutes at 30°C).
- The reaction is stopped by the addition of a solution of unlabeled benzylpenicillin at a high concentration, followed by immediate filtration through a glass fiber filter to separate the membranes from the unbound radiolabel.
- The filters are washed, dried, and the radioactivity is quantified using a liquid scintillation counter.
3. Data Analysis:
- The concentration of panipenem that inhibits 50% of the binding of the radiolabeled penicillin to each PBP (IC50) is determined by plotting the percentage of inhibition against the logarithm of the panipenem concentration. The individual PBPs are resolved by SDS-PAGE followed by fluorography.
Determination of Minimum Inhibitory Concentrations (MICs)
The MIC of panipenem against various bacterial strains is determined using standard methods such as broth microdilution or agar (B569324) dilution, as defined by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method:
- A serial two-fold dilution of panipenem is prepared in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
- Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of panipenem that completely inhibits visible bacterial growth.
2. Agar Dilution Method:
- A series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of panipenem are prepared.
- A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
- The plates are incubated under the same conditions as the broth microdilution method.
- The MIC is the lowest concentration of panipenem that prevents the growth of more than a single colony or a faint haze.
In Vitro OAT Inhibition Assay
The inhibitory effect of betamipron on OAT1 and OAT3 is assessed using a cell-based uptake assay.[14]
1. Cell Culture and Transfection:
- A suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is stably transfected with plasmids containing the cDNA for human OAT1 or OAT3.[16] A mock-transfected cell line (without the OAT gene) is used as a control.
2. Uptake Inhibition Assay:
- The transfected and control cells are seeded in multi-well plates and grown to confluence.
- The cells are washed and pre-incubated with a physiological buffer (e.g., Hanks' Balanced Salt Solution) containing varying concentrations of betamipron.
- The uptake reaction is initiated by adding a known OAT substrate (e.g., radiolabeled p-aminohippurate (B12120003) for OAT1 or estrone-3-sulfate for OAT3) to the wells.
- After a short incubation period at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
- The cells are lysed, and the intracellular concentration of the substrate is quantified (e.g., by scintillation counting for a radiolabeled substrate).
3. Data Analysis:
- The inhibition curve is generated by plotting the percentage of substrate uptake against the concentration of betamipron. The IC50 value is determined from this curve. The inhibition constant (K_i_) can then be calculated using the Cheng-Prusoff equation if the substrate concentration and its K_m_ for the transporter are known.
Conclusion
The dual-action mechanism of this compound provides a powerful therapeutic option against a wide array of bacterial infections while safeguarding renal function. Panipenem's potent bactericidal activity through the inhibition of PBP-mediated cell wall synthesis is complemented by betamipron's targeted inhibition of renal organic anion transporters, which prevents the nephrotoxic accumulation of the antibiotic. This comprehensive understanding of its molecular interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective clinical application and for guiding future research in the development of novel antibacterial agents with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 6. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 9. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 18. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Betamipron in Mitigating Panipenem-Induced Nephrotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panipenem (B1678378) is a potent broad-spectrum carbapenem (B1253116) antibiotic, the utility of which can be limited by its potential for nephrotoxicity.[1][2] This toxicity arises from the high accumulation of panipenem in renal proximal tubule cells, a process mediated by organic anion transporters (OATs).[2] To counteract this adverse effect, panipenem is co-formulated with betamipron (B834), a nephroprotective agent.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of betamipron in reducing panipenem-induced nephrotoxicity. It details the underlying molecular interactions, summarizes key quantitative data from preclinical and in vitro studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism of Action: Competitive Inhibition of Renal Organic Anion Transporters
The primary mechanism by which betamipron exerts its nephroprotective effect is through the competitive inhibition of organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).[3][4] These transporters are located on the basolateral membrane of renal proximal tubular epithelial cells and are responsible for the active uptake of a wide range of endogenous and exogenous organic anions from the bloodstream into the cells for subsequent secretion into the urine.[2][4]
Panipenem, being an organic anion, is a substrate for OAT1 and OAT3.[2] Its active transport into renal tubular cells can lead to high intracellular concentrations, inducing cellular stress, mitochondrial damage, and ultimately, acute tubular necrosis.[5] Betamipron acts as a competitive inhibitor of these transporters, effectively reducing the uptake and accumulation of panipenem within these cells.[1][2] This reduction in intracellular panipenem concentration is the cornerstone of betamipron's ability to mitigate the nephrotoxic potential of the antibiotic.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and preclinical studies, demonstrating the inhibitory effect of betamipron on organic anion transporters and its protective effect against panipenem-induced nephrotoxicity.
Table 1: In Vitro Inhibition of Human Organic Anion Transporters (hOATs) by Betamipron
| Transporter | Betamipron Inhibition Constant (Ki) | Reference |
| hOAT1 | 23.6 µM | [6] |
| hOAT3 | 48.3 µM | [6] |
Table 2: Preclinical Efficacy of Betamipron in a Rabbit Model of Panipenem-Induced Nephrotoxicity
| Treatment Group | Panipenem Dose (mg/kg, i.v.) | Betamipron Dose (mg/kg, i.v.) | Panipenem Concentration in Renal Cortex (µg/g tissue) | Incidence of Renal Tubular Necrosis | Reference |
| Panipenem Alone | 200 | 0 | High | High | [1][7] |
| Panipenem + Betamipron | 200 | 200 | Significantly Reduced | Significantly Reduced / Absent | [1][7] |
Table 3: Effect of Betamipron on Renal Function Markers in a Rabbit Model of Panipenem-Induced Nephrotoxicity
| Treatment Group | Change in Blood Urea Nitrogen (BUN) | Change in Serum Creatinine | Reference |
| Panipenem Alone (200 mg/kg) | Significant Increase | Significant Increase | [8] |
| Panipenem (200 mg/kg) + Betamipron (200 mg/kg) | No Significant Change | No Significant Change | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Panipenem-Induced Nephrotoxicity and the Protective Role of Betamipron
The accumulation of panipenem in renal tubular cells is believed to induce nephrotoxicity through mechanisms including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular apoptosis.[9][10] Betamipron, by blocking the entry of panipenem, prevents the initiation of these downstream damaging pathways.
Experimental Workflow for In Vitro OAT Inhibition Assay
The inhibitory potential of betamipron on OAT1 and OAT3 is typically assessed using an in vitro cell-based assay with stably transfected Human Embryonic Kidney 293 (HEK293) cells.[5][11]
Experimental Workflow for Preclinical Animal Model of Nephrotoxicity
Rabbit models are frequently used to evaluate the in vivo efficacy of betamipron in preventing panipenem-induced nephrotoxicity.[1][7]
Detailed Experimental Protocols
In Vitro OAT1/OAT3 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory constant (Ki) of betamipron against hOAT1 and hOAT3.
Materials:
-
HEK293 cells stably transfected with hOAT1 or hOAT3, and mock-transfected HEK293 cells.
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS).
-
Probe substrate: Radiolabeled [3H]p-aminohippurate (PAH) for hOAT1 or [3H]estrone-3-sulfate (E3S) for hOAT3.
-
Test compound: Betamipron dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation cocktail.
Procedure:
-
Cell Culture: Maintain the stably transfected and mock HEK293 cell lines in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 24-well or 96-well poly-D-lysine-coated plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.
-
Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.
-
Inhibition Assay:
-
Prepare serial dilutions of betamipron in HBSS.
-
Pre-incubate the cells with the betamipron solutions or vehicle control for 10-30 minutes at 37°C.[12]
-
Initiate the uptake by adding the radiolabeled probe substrate (at a concentration below its Km value) mixed with the corresponding concentration of betamipron.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.
-
-
Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Normalize the data to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).
-
Calculate the percentage of inhibition for each betamipron concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the probe substrate and Km is its Michaelis-Menten constant.
-
Preclinical Rabbit Model of Panipenem-Induced Nephrotoxicity
This protocol outlines an in vivo study to assess the nephroprotective effect of betamipron.
Animal Model:
-
Male New Zealand white rabbits are a suitable model as they are sensitive to carbapenem-induced nephrotoxicity.[1][8]
Procedure:
-
Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign the animals to the following groups (n=5-6 per group):
-
Group 1 (Control): Vehicle (e.g., saline) administration.
-
Group 2 (Panipenem alone): Intravenous administration of a nephrotoxic dose of panipenem (e.g., 200 mg/kg).[1]
-
Group 3 (Panipenem + Betamipron): Simultaneous intravenous administration of panipenem (200 mg/kg) and betamipron (e.g., 200 mg/kg).[1]
-
-
Drug Administration: Administer the respective treatments as a single intravenous bolus injection.
-
Sample Collection:
-
Collect blood samples from the marginal ear vein at baseline and at specified time points (e.g., 24 and 48 hours) post-administration for the analysis of BUN and serum creatinine.
-
Collect urine for the analysis of markers of tubular damage, such as N-acetyl-β-D-glucosaminidase (NAG).
-
-
Necropsy and Histopathology:
-
Euthanize the animals at the end of the study period (e.g., 48 hours).
-
Perform a gross examination of the kidneys.
-
Excise the kidneys and fix them in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation.
-
-
Histopathological Scoring:
-
Examine the kidney sections under a light microscope by a pathologist blinded to the treatment groups.
-
Score the degree of acute tubular necrosis based on a semi-quantitative scale (e.g., 0 = no damage, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe).
-
-
Analysis of Panipenem in Renal Cortex:
-
A separate cohort of animals may be used to determine the concentration of panipenem in the renal cortex at an earlier time point (e.g., 1-2 hours post-dose).
-
Homogenize the renal cortex tissue and extract panipenem.
-
Quantify the panipenem concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[13][14]
-
Conclusion
The co-administration of betamipron with panipenem is a well-established strategy to mitigate the risk of panipenem-induced nephrotoxicity.[1][2] Betamipron's nephroprotective effect is primarily mediated by its competitive inhibition of the renal organic anion transporters OAT1 and OAT3, which reduces the accumulation of panipenem in the renal proximal tubule cells.[3][4] The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and understand this important drug-drug interaction, ultimately contributing to the development of safer and more effective antibiotic therapies.
References
- 1. Preventive effect of betamipron on nephrotoxicity and uptake of carbapenems in rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Panipenem's Antibacterial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panipenem (B1678378) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative aerobic and anaerobic bacteria. Co-administered with betamipron (B834) to mitigate nephrotoxicity, panipenem has demonstrated potent bactericidal effects, comparable to other carbapenems like imipenem (B608078). This technical guide provides an in-depth overview of panipenem's antibacterial spectrum, detailing its in vitro activity through comprehensive Minimum Inhibitory Concentration (MIC) data. The document outlines the standardized experimental methodologies for susceptibility testing and explores the mechanistic basis of its action and potential resistance pathways.
Introduction
Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved for treating severe and multidrug-resistant bacterial infections.[1] Panipenem, a member of this class, exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[2] This guide synthesizes available data on panipenem's in vitro activity against a comprehensive range of clinically relevant bacteria, providing a valuable resource for researchers and drug development professionals.
In Vitro Antibacterial Spectrum of Activity
Panipenem has demonstrated a broad spectrum of in vitro activity, encompassing a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria, including species that produce β-lactamases.[3][4] Its activity is generally comparable to that of imipenem against most tested species.[3] Compared to meropenem (B701), panipenem is typically more active against Gram-positive bacteria and Bacteroides spp., while meropenem is often more potent against Gram-negative bacteria.[3]
Gram-Positive Aerobes
Panipenem exhibits excellent in vitro activity against many Gram-positive aerobes. Notably, it has shown potent activity against Streptococcus pneumoniae, including penicillin-intermediate and penicillin-resistant strains (PISP and PRSP, respectively), often demonstrating greater potency than other carbapenems and cephalosporins against these resistant phenotypes.[3][5] Against methicillin-susceptible Staphylococcus aureus (MSSA), panipenem demonstrates strong antibacterial activity.[6]
Table 1: In Vitro Activity of Panipenem against Gram-Positive Aerobes
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | - | - | 0.012 | - |
| Streptococcus pneumoniae (penicillin-intermediate) | - | - | 0.05 | - |
| Streptococcus pneumoniae (penicillin-resistant) | - | - | 0.39 | ≤0.06 - 0.12 |
| Staphylococcus aureus (methicillin-susceptible) | - | - | - | ≤0.06 |
Note: Data compiled from available literature.[3][5][6] Specific isolate numbers and complete MIC ranges were not always available in the cited sources.
Gram-Negative Aerobes
Against Enterobacteriaceae, panipenem's activity is comparable to that of imipenem.[6] It has shown good activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae.[3] However, metallo-β-lactamase producing Pseudomonas aeruginosa have exhibited high resistance.[3]
Table 2: In Vitro Activity of Panipenem against Gram-Negative Aerobes
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (ESBL-producing) | - | - | - | Low |
| Klebsiella pneumoniae (ESBL-producing) | - | - | - | Low |
| Haemophilus influenzae (β-lactamase producing) | - | - | - | - |
| Haemophilus influenzae (β-lactamase-negative ampicillin-resistant) | - | - | - | Low Susceptibility |
| Pseudomonas aeruginosa (metallo-β-lactamase producing) | - | - | - | High Resistance |
Note: Data compiled from available literature.[3][6] Specific MIC values were not consistently provided in a summarized format in the cited sources, but general activity levels were reported.
Anaerobic Bacteria
Panipenem has demonstrated potent activity against a variety of anaerobic bacteria.[7] For Bacteroides fragilis, Bacteroides thetaiotaomicron, and Parabacteroides distasonis, the MIC₉₀ values for panipenem have been reported to be ≤2 µg/mL.[7] A study comparing the activity of a newer carbapenem, tomopenem (B1683202), found it to be more potent than panipenem against anaerobic isolates.[8]
Table 3: In Vitro Activity of Panipenem against Anaerobic Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 18 | ≤0.75 | ≤2 |
| Bacteroides thetaiotaomicron | 20 | ≤0.75 | ≤2 |
| Parabacteroides distasonis | 20 | ≤0.75 | ≤2 |
| Peptostreptococcus anaerobius | 12 | ≤0.05 | ≤0.1 |
Note: Data adapted from a study investigating antibiotic combinations.[7]
Experimental Protocols
The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods, including broth microdilution and agar (B569324) dilution, as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9][10]
-
Inoculum Preparation: A suspension of the test organism is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[11]
-
Media: Cation-adjusted Mueller-Hinton broth is the standard medium for testing non-fastidious aerobic bacteria.[11] For anaerobic bacteria, specialized media such as Schaedler broth are utilized, and incubation is performed under anaerobic conditions.[12]
-
Incubation: Plates are typically incubated at 35 ± 2 °C for 16-20 hours for aerobic bacteria.[9] Anaerobic bacteria require longer incubation periods, typically 48 hours, in an anaerobic atmosphere.[12]
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic that shows no visible growth.[9]
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.
-
Principle: Serial twofold dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[13][14][15]
-
Inoculum Preparation: Similar to broth microdilution, a standardized bacterial suspension is prepared. For agar dilution, the final inoculum on the agar surface is typically 10⁴ CFU per spot.[13]
-
Media: Mueller-Hinton agar is the standard for non-fastidious aerobes. For anaerobes, enriched media like Brucella blood agar is often used.[14]
-
Incubation: Plates are incubated under conditions appropriate for the test organism (aerobically or anaerobically) for a specified duration, typically 16-20 hours for aerobes and 48 hours for anaerobes.[13][14]
-
Interpretation: The MIC is the lowest concentration of the antibiotic on the plate where no visible growth, or a significant reduction in growth, is observed.[13]
Mechanism of Action and Resistance
Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)
Like all β-lactam antibiotics, panipenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. Inhibition of these enzymes leads to a weakened cell wall and ultimately, cell lysis.
Carbapenems, including panipenem, are known to have a high affinity for multiple essential PBPs.[1] Specifically, carbapenems often exhibit a strong affinity for PBP2 and PBP4 in Gram-negative bacteria like E. coli and P. aeruginosa.[1][16] The specific PBP binding profile of a carbapenem can influence its spectrum of activity.
Mechanisms of Resistance
Bacterial resistance to carbapenems, including panipenem, can emerge through several mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, is a major mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them inactive. Metallo-β-lactamases are a significant concern for carbapenem resistance in P. aeruginosa.[3]
-
Reduced Permeability: Alterations in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of carbapenems into the periplasmic space, thereby reducing their access to the PBP targets.
-
Efflux Pumps: Active efflux pumps can recognize carbapenems as substrates and transport them out of the bacterial cell, preventing them from reaching their intracellular targets.
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased susceptibility.
Conclusion
Panipenem remains a potent carbapenem antibiotic with a broad spectrum of activity against many clinically important Gram-positive and Gram-negative bacteria, including certain resistant strains. Its demonstrated in vitro efficacy, particularly against penicillin-resistant Streptococcus pneumoniae, underscores its therapeutic potential. Continuous surveillance of its activity against evolving bacterial populations is crucial to guide its appropriate clinical use and to monitor for the emergence of resistance. This technical guide provides a foundational understanding of panipenem's antibacterial profile, serving as a resource for ongoing research and development in the field of infectious diseases.
References
- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro activity of biapenem, compared with imipenem and meropenem, against Pseudomonas aeruginosa strains and mutants with known resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antibacterial activity of panipenem against clinical isolates in 2000 and 2001] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro and in vivo activities of panipenem against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro activity of tomopenem (CS-023/RO4908463) against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Panipenem-Betamipron: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including those that produce β-lactamases.[1][2] However, its potential for nephrotoxicity, stemming from accumulation in the renal proximal tubule cells, can be a limiting factor in its clinical application.[1] To counteract this, panipenem is co-formulated with betamipron (B834), a nephroprotective agent.[1][3] Betamipron competitively inhibits organic anion transporters (OATs) in the renal tubules, thereby reducing the uptake of panipenem and mitigating its toxic effects on the kidneys.[1][4][5] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of the panipenem-betamipron combination, complete with detailed experimental protocols and data presented for scientific and research applications.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various populations, including healthy adults, pediatric patients, and individuals with renal impairment. The key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Panipenem in Different Patient Populations
| Population | Dosing Regimen | Cmax (μg/mL) | t1/2 (h) | Vd (L) | CL (L/h) | Reference |
| Healthy Adult Volunteers | 750 mg/750 mg (30 min infusion) | - | - | - | ~15.6 (Predicted) | [6] |
| Pediatric Patients (2-14 years) | 10 mg/kg (30 min infusion) | 27.37 | 0.90-0.96 | - | - | [6] |
| Pediatric Patients (2-14 years) | 20 mg/kg (30 min infusion) | 59.3 | 0.90-0.96 | - | - | [6] |
| Pediatric Patients (2-14 years) | 30 mg/kg (30 min infusion) | 91.7 | 0.90-0.96 | - | - | [6] |
| Neonates (PCA < 33 weeks) | 10.2-34.7 mg/kg bd (60 min infusion) | - | - | - | 0.0832 | [3][7] |
| Neonates (PCA ≥ 33 weeks) | 10.2-34.7 mg/kg bd (60 min infusion) | - | - | 0.53 x BW | 0.179 x BW | [3][7] |
| Patients with ESRD (on HD) | 500 mg/500 mg (1h infusion) | - | - | - | 9.53 ± 1.26 | [8] |
| Patients with ESRD (off HD) | 500 mg/500 mg (1h infusion) | - | - | - | 2.92 ± 0.238 | [8] |
Cmax: Maximum plasma concentration; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance; PCA: Postconceptional age; BW: Body weight; ESRD: End-stage renal disease; HD: Hemodialysis. Values are presented as mean ± standard deviation or range where available.
Table 2: Pharmacokinetic Parameters of Betamipron in Different Patient Populations
| Population | Dosing Regimen | Cmax (μg/mL) | t1/2 (h) | CL (L/h) | Reference |
| Pediatric Patients (2-14 years) | 10 mg/kg (30 min infusion) | 21.77 | 0.55-0.63 | - | [6] |
| Pediatric Patients (2-14 years) | 20 mg/kg (30 min infusion) | 35.29 | 0.55-0.63 | - | [6] |
| Pediatric Patients (2-14 years) | 30 mg/kg (30 min infusion) | 50.08 | 0.55-0.63 | - | [6] |
| Patients with ESRD (on HD) | 500 mg/500 mg (1h infusion) | - | - | 4.18 ± 0.643 | [8] |
| Patients with ESRD (off HD) | 500 mg/500 mg (1h infusion) | - | - | 0.615 ± 0.511 | [8] |
Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL: Clearance; ESRD: End-stage renal disease; HD: Hemodialysis. Values are presented as mean ± standard deviation or range where available.
Pharmacodynamics
The antibacterial efficacy of panipenem is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[9] Panipenem specifically targets PBP1 and PBP3 in Staphylococcus aureus and PBP2 in Escherichia coli and Pseudomonas aeruginosa.[9]
Table 3: Panipenem MIC90 Values for Common Pathogens
| Organism | MIC90 (μg/mL) | Reference |
| Enterobacteriaceae | 0.03 - 1 | [10] |
| Pseudomonas aeruginosa | 1 | [10] |
| Anaerobic bacteria (including Bacteroides fragilis) | 0.25 | [10] |
| Carbapenem non-susceptible Klebsiella pneumoniae | ≥16 | [11] |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Signaling Pathways and Experimental Workflows
Mechanism of Panipenem-Induced Nephrotoxicity and Betamipron's Protective Action
Caption: Betamipron competitively inhibits the uptake of panipenem into renal tubule cells via OATs.
Workflow for a Clinical Pharmacokinetic Study of this compound
Caption: A typical workflow for conducting a clinical pharmacokinetic study of this compound.
Experimental Protocols
Protocol 1: Determination of Panipenem and Betamipron in Human Plasma by HPLC
This protocol provides a general procedure for the quantification of panipenem and betamipron in stabilized human plasma using High-Performance Liquid Chromatography (HPLC).[12][13]
1. Sample Preparation:
-
Thaw stabilized plasma samples on ice.[12]
-
To a known volume of plasma, add an appropriate internal standard solution.[12]
-
Precipitate plasma proteins by adding a precipitating agent such as perchloric acid or acetonitrile.[12]
-
Vortex the mixture thoroughly.[12]
-
Centrifuge the sample to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant for injection into the HPLC system.[12]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).[13]
-
Mobile Phase:
-
For panipenem: 0.04mol/L ammonium (B1175870) acetate (B1210297) (pH 4.0) : methanol (B129727) (90:10, v/v).[13]
-
For betamipron: A suitable mobile phase should be optimized.
-
-
Flow Rate: 1.0 - 1.6 mL/min.[12]
-
Detection Wavelength:
-
Column Temperature: 45°C.[12]
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank stabilized plasma with known concentrations of panipenem and betamipron.[12]
-
Process these standards in the same manner as the study samples.[12]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[12]
-
Determine the concentrations of panipenem and betamipron in the study samples by interpolating their peak area ratios from the calibration curve.[12]
Protocol 2: Population Pharmacokinetic Analysis
This protocol outlines the general steps for conducting a population pharmacokinetic (PK) analysis of this compound.[3][5][14]
1. Data Preparation:
-
Collate plasma concentration-time data from the clinical study.[12]
-
Include patient demographics, dosing information, and sampling times in the dataset.[12]
-
Format the data into a format suitable for the chosen modeling software (e.g., NONMEM).[12]
2. Model Development:
-
Start with a base structural pharmacokinetic model (e.g., one- or two-compartment model) to describe the time course of drug concentrations.[3][5]
-
Incorporate inter-individual variability in the PK parameters.
-
Develop a residual error model to account for unexplained variability.
-
Explore the influence of covariates (e.g., age, body weight, renal function) on the PK parameters to explain inter-individual variability.[3][5]
3. Model Validation:
-
Assess the goodness-of-fit of the model using various diagnostic plots.[12]
-
Perform a visual predictive check (VPC) to compare the observed data with the model predictions.[12]
-
Use bootstrap analysis to evaluate the stability and robustness of the final model parameters.[12]
4. Simulation and Dose Optimization:
-
Use the final population PK model to simulate drug concentrations under different dosing regimens.
-
Optimize dosing regimens for specific patient populations based on the simulations to achieve target therapeutic exposures while minimizing the risk of adverse effects.
Protocol 3: In Vitro Time-Kill Curve Assay
This protocol describes a general method for performing a time-kill curve assay to evaluate the bactericidal activity of panipenem.[8][15]
1. Bacterial Strain and Inoculum Preparation:
-
Select the bacterial strain(s) of interest.
-
Grow the bacteria in an appropriate broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 10^6 CFU/mL in fresh Mueller-Hinton broth (MHB).[8]
2. Antibiotic Concentrations:
-
Prepare a series of panipenem concentrations, typically ranging from sub-MIC to multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
Include a growth control (no antibiotic).
3. Time-Kill Experiment:
-
Add the prepared panipenem concentrations to the bacterial suspensions.
-
Incubate the tubes at 37°C with shaking.[8]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.[8]
4. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies (CFU/mL) on the plates.
5. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
Determine the rate and extent of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Protocol 4: In Vitro Nephrotoxicity Assay
This protocol outlines a method to assess the potential nephrotoxicity of panipenem and the protective effect of betamipron using a human kidney proximal tubule epithelial cell line (e.g., HK-2).[6]
1. Cell Culture:
-
Culture HK-2 cells in an appropriate medium and conditions until they reach confluence.
2. Compound Exposure:
-
Treat the cells with varying concentrations of panipenem alone and in combination with different concentrations of betamipron.
-
Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
3. Assessment of Cytotoxicity:
-
Measure cell viability using a standard assay such as the MTT or LDH release assay.
-
A decrease in cell viability in the presence of panipenem would indicate cytotoxicity.
-
An attenuation of this effect with the co-administration of betamipron would demonstrate its protective role.
4. Biomarker Analysis:
-
Collect the cell culture supernatant to measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL).
-
An increase in these biomarkers would suggest panipenem-induced renal cell damage, and a reduction in their levels with betamipron would indicate a nephroprotective effect.
Conclusion
The combination of panipenem and betamipron represents a rational approach to broad-spectrum antibacterial therapy, balancing potent efficacy with an improved safety profile. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed pharmacokinetic and pharmacodynamic data, as well as robust experimental protocols to facilitate further investigation and understanding of this important therapeutic agent. The provided methodologies can serve as a foundation for designing and executing preclinical and clinical studies aimed at optimizing the use of this compound in various patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. An Experimental Framework for Quantifying Bacterial Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. page-meeting.org [page-meeting.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Panipenem's Interaction with Penicillin-Binding Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This action is mediated through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). Understanding the specific binding affinities of panipenem for various PBPs in different bacterial pathogens is crucial for elucidating its spectrum of activity, predicting its efficacy, and informing strategies to overcome resistance.
Mechanism of Action: PBP Inhibition
The fundamental mechanism of action for all β-lactam antibiotics, including panipenem, involves the acylation of the active site serine of PBPs. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP and halting the transpeptidation step of peptidoglycan synthesis. The peptidoglycan layer is essential for maintaining the structural integrity of the bacterial cell wall, and its disruption leads to cell lysis and death.
The following diagram illustrates the general mechanism of PBP inhibition by a β-lactam antibiotic.
Caption: General mechanism of penicillin-binding protein (PBP) inhibition by β-lactam antibiotics.
Quantitative Analysis of PBP Binding Affinity
While specific IC50 values for panipenem are not available in the reviewed literature, the following tables present representative data for other carbapenems, such as doripenem, imipenem, and meropenem, against key pathogens. This data is typically generated using the experimental protocols described in the subsequent section and serves as a reference for the expected binding profile of a carbapenem antibiotic.
Table 1: Comparative IC50 Values (μg/mL) of Carbapenems for Escherichia coli PBPs
| Penicillin-Binding Protein (PBP) | Doripenem | Imipenem | Meropenem |
| PBP 1a | 1.2 | 0.5 | 1.7 |
| PBP 1b | 1.2 | 0.4 | 1.3 |
| PBP 2 | 0.008 | 0.008 | 0.008 |
| PBP 3 | >8 | >8 | 0.6 |
| PBP 4 | 0.02 | ≤0.02 | ≤0.02 |
| PBP 5/6 | 4 | ≤0.4 | >4 |
| Data is illustrative and compiled from various sources studying carbapenem binding affinities. |
Table 2: Comparative IC50 Values (μg/mL) of Carbapenems for Pseudomonas aeruginosa PBPs
| Penicillin-Binding Protein (PBP) | Doripenem | Imipenem | Meropenem |
| PBP 1a | 0.8 | 0.1 | 0.6 |
| PBP 1b | 0.6 | 0.1 | 0.6 |
| PBP 2 | 0.04 | 0.1 | 0.06 |
| PBP 3 | 0.06 | 0.3 | 0.08 |
| PBP 4 | <0.008 | <0.008 | 0.02 |
| PBP 5/6 | >4 | 1 | >4 |
| Data is illustrative and compiled from various sources studying carbapenem binding affinities. |
Experimental Protocols for Determining PBP Binding Affinity
The determination of the binding affinity of a β-lactam antibiotic for specific PBPs is a critical step in its preclinical evaluation. The most common method is a competitive binding assay, which measures the ability of the test compound (e.g., panipenem) to inhibit the binding of a labeled penicillin to the PBPs.
Preparation of Bacterial Membranes
The source of PBPs for the binding assay is typically the bacterial cell membrane.
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable liquid medium to the mid-logarithmic phase of growth.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a suitable buffer and the cells are lysed to release their contents. Common methods include sonication or French press.
-
Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction (containing the PBPs) from the soluble cytoplasmic components.
-
Protein Quantification: The total protein concentration of the isolated membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
Competitive Binding Assay
This assay quantifies the ability of an unlabeled β-lactam to compete with a labeled penicillin for binding to PBPs.
-
Incubation with Test Antibiotic: Aliquots of the prepared bacterial membranes are incubated with varying concentrations of the unlabeled test antibiotic (e.g., panipenem) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C). This allows the test antibiotic to bind to the PBPs.
-
Labeling with a Reporter Penicillin: Following the incubation with the test antibiotic, a fixed, saturating concentration of a labeled penicillin is added to the reaction mixture. This labeled penicillin can be either:
-
Radiolabeled: Typically [³H]benzylpenicillin.
-
Fluorescently labeled: Such as Bocillin™ FL (a fluorescent derivative of penicillin V).
-
-
Termination of the Reaction: The binding reaction is stopped, usually by the addition of a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating.
-
Separation of PBPs: The membrane proteins, including the PBPs, are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification:
-
For Radiolabeled Penicillin: The gel is dried and exposed to X-ray film (autoradiography) or a phosphor screen. The intensity of the bands corresponding to each PBP is quantified using densitometry.
-
For Fluorescently Labeled Penicillin: The gel is visualized using a fluorescence scanner. The fluorescence intensity of each PBP band is quantified.
-
-
Data Analysis: The amount of labeled penicillin bound to each PBP at each concentration of the test antibiotic is determined. The 50% inhibitory concentration (IC50) is then calculated. The IC50 is the concentration of the test antibiotic required to inhibit 50% of the binding of the labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.
The following diagram outlines the workflow for a competitive PBP binding assay using a fluorescently labeled penicillin.
Caption: Experimental workflow for a competitive PBP binding assay.
Conclusion
The binding affinity of panipenem to the various PBPs of target pathogens is a critical determinant of its antibacterial efficacy. While specific quantitative data for panipenem is not widely published, the experimental protocols detailed in this guide provide a robust framework for conducting such investigations. The competitive binding assay, utilizing either radiolabeled or fluorescently labeled penicillin, remains the gold standard for determining the IC50 values of novel β-lactam antibiotics for their PBP targets. The generation of such data for panipenem would be invaluable for a more complete understanding of its mechanism of action and for guiding its optimal clinical use.
Panipenem-Betamipron Degradation: A Technical Guide for Researchers
An In-depth Examination of the Degradation Pathways and Products of the Carbapenem (B1253116) Antibiotic Panipenem (B1678378) and its Renal Protective Partner, Betamipron (B834).
This technical guide provides a comprehensive overview of the degradation pathways and resulting products for the panipenem-betamipron drug combination. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the stability of these two compounds, offering detailed experimental protocols and quantitative data to support further investigation and the development of stability-indicating analytical methods.
Introduction to this compound
Panipenem is a broad-spectrum carbapenem antibiotic, valued for its potent activity against a wide range of bacteria. However, like other carbapenems, it is susceptible to degradation, both chemically and enzymatically. A key metabolic pathway involves hydrolysis by renal dehydropeptidase-I (DHP-I), which can lead to nephrotoxicity. To mitigate this, panipenem is co-administered with betamipron, an N-benzoyl-β-alanine derivative.[1] Betamipron's primary role is to inhibit the renal tubular uptake of panipenem, thus preventing its accumulation in the kidneys and reducing the risk of renal adverse effects.[1] Understanding the individual degradation profiles of panipenem and betamipron is crucial for ensuring the efficacy, safety, and stability of the combined drug product.
Panipenem Degradation Pathway
The degradation of panipenem, a carbapenem antibiotic, primarily proceeds through the hydrolysis of its core β-lactam ring. This process is a characteristic vulnerability of the carbapenem class of antibiotics and is influenced by factors such as pH and temperature. The degradation follows pseudo-first-order kinetics, and the dissociation of the carboxyl group plays a significant role in the degradation process.[2]
The initial step in the degradation is the cleavage of the amide bond within the β-lactam ring. This ring-opening event leads to the formation of an unstable enamine intermediate (Δ²-pyrroline). This intermediate is transient and subsequently undergoes isomerization to form more stable tautomers, specifically the (2R)- and (2S)-Δ¹-imine products.[1] While this general pathway is established for carbapenems, the specific structures of the final, stable degradation products of panipenem under various stress conditions have not been fully elucidated in publicly available literature.
dot
Betamipron Degradation Pathway
The degradation of betamipron is less characterized than that of panipenem. Based on its chemical structure, an N-benzoyl derivative of β-alanine, the primary anticipated degradation pathway is the hydrolysis of the amide bond.[1] This reaction would cleave the molecule into benzoic acid and β-alanine.
Forced degradation studies are essential to confirm this hypothesis and to identify any other potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidative agents, heat, and light.[1]
dot
Quantitative Data Summary
Currently, there is a lack of comprehensive, publicly available quantitative data detailing the degradation kinetics of panipenem and betamipron under a wide range of forced degradation conditions. The degradation of panipenem has been noted to follow pseudo-first-order kinetics.[2] To facilitate further research, the following table outlines the types of quantitative data that should be generated through stability-indicating studies.
| Parameter | Panipenem | Betamipron | Stress Condition |
| Degradation Rate Constant (k) | Data Needed | Data Needed | Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) |
| Data Needed | Data Needed | Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | |
| Data Needed | Data Needed | Oxidative Degradation (e.g., 3% H₂O₂, RT) | |
| Data Needed | Data Needed | Thermal Degradation (e.g., 80°C) | |
| Data Needed | Data Needed | Photodegradation (e.g., UV/Vis light) | |
| Half-life (t½) | Data Needed | Data Needed | Acid Hydrolysis |
| Data Needed | Data Needed | Base Hydrolysis | |
| Data Needed | Data Needed | Oxidative Degradation | |
| Data Needed | Data Needed | Thermal Degradation | |
| Data Needed | Data Needed | Photodegradation | |
| Degradation Products (% formation) | Data Needed | Data Needed | All conditions |
Experimental Protocols
To investigate the degradation pathways and develop stability-indicating methods for panipenem and betamipron, a systematic approach involving forced degradation studies followed by analytical characterization is required.
Forced Degradation Studies
A generalized protocol for conducting forced degradation studies on both panipenem and betamipron is outlined below. The specific conditions should be optimized to achieve a target degradation of 5-20%.[1]
1. Preparation of Stock Solutions:
-
Prepare stock solutions of panipenem and betamipron individually in a suitable solvent (e.g., water for panipenem, methanol (B129727) or a buffer for betamipron) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., 60°C). Collect samples at appropriate time intervals.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 80°C) and analyze at different time points.
-
Photodegradation: Expose the drug solution to UV and/or visible light in a photostability chamber. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
References
In Vitro Activity of Panipenem Against ESBL-Producing Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant challenge in clinical practice due to their resistance to multiple β-lactam antibiotics. Carbapenems are often the treatment of choice for infections caused by these organisms. This technical guide provides a comprehensive overview of the in vitro activity of panipenem (B1678378), a member of the carbapenem (B1253116) class, against ESBL-producing bacteria. While specific quantitative data for panipenem is less abundant in recent literature compared to other carbapenems, this guide synthesizes available information, including comparative data with other carbapenems, and details relevant experimental methodologies.
Introduction to Panipenem and ESBLs
Panipenem is a parenteral carbapenem antibiotic that is often co-administered with betamipron, an inhibitor of renal tubular dehydropeptidase-I, to prevent its degradation and reduce nephrotoxicity. Like other carbapenems, panipenem exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Extended-spectrum β-lactamases are enzymes that confer resistance to most penicillins and cephalosporins. The prevalence of ESBL-producing Escherichia coli and Klebsiella pneumoniae has been on the rise globally, limiting therapeutic options.[1][2] Carbapenems have been a reliable therapeutic option for infections caused by ESBL-producing organisms.
Quantitative Data on In Vitro Activity
The following tables summarize the in vitro activity of panipenem and other carbapenems against ESBL-producing E. coli and K. pneumoniae. Data has been compiled from various surveillance studies.
Table 1: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate (%) |
| Panipenem (PAPM) | Data not consistently reported | Data not consistently reported | Low MICs noted in surveillance | Potent activity maintained |
| Meropenem | ≤0.03 - 0.06 | 0.06 - 0.12 | ≤0.03 - >32 | ~100% |
| Imipenem | 0.25 - 0.5 | 0.5 - 1 | ≤0.12 - >16 | ~99-100% |
| Ertapenem (B1671056) | ≤0.015 - 0.06 | 0.06 - 0.5 | ≤0.015 - >16 | ~93-100% |
Note: Data for meropenem, imipenem, and ertapenem are aggregated from multiple studies for comparative purposes. Panipenem data is based on Japanese surveillance studies which confirmed potent activity without providing specific MIC breakpoints for the ESBL-producing subset.[3][4]
Table 2: In Vitro Activity of Panipenem and Comparator Carbapenems against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate (%) |
| Panipenem (PAPM) | Data not consistently reported | Data not consistently reported | Low MICs noted in surveillance | Potent activity maintained |
| Meropenem | ≤0.03 - 0.06 | 0.06 - 0.25 | ≤0.03 - >32 | ~100% |
| Imipenem | 0.25 - 0.5 | 0.5 - 1 | ≤0.12 - >16 | ~99% |
| Ertapenem | ≤0.03 - 0.125 | 0.125 - 1 | ≤0.015 - >16 | ~93-100% |
Note: Similar to Table 1, data for comparator carbapenems are from various sources. Japanese surveillance indicates panipenem's sustained efficacy against ESBL-producing K. pneumoniae.[3][4]
Experimental Protocols
The determination of in vitro activity of antibiotics against ESBL-producing bacteria involves standardized methodologies. Below are detailed protocols for key experiments.
Bacterial Isolates
Clinical isolates of E. coli and K. pneumoniae are typically obtained from various sources such as blood, urine, respiratory, and wound samples. Isolates are identified using standard microbiological techniques, including automated systems like VITEK.
ESBL Phenotypic Detection
A two-step process is generally followed for the phenotypic identification of ESBL production.
Isolates are initially screened for resistance to third-generation cephalosporins (e.g., cefotaxime, ceftazidime, ceftriaxone) using disk diffusion or broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Confirmation of ESBL production is typically performed using a synergy test. This can be done via the combination-disk test or E-test ESBL strips. The principle involves demonstrating a synergistic effect between a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor (e.g., clavulanic acid). An increase in the zone of inhibition or a significant decrease in the MIC in the presence of the inhibitor confirms ESBL production.
Antimicrobial Susceptibility Testing (AST)
The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antimicrobial activity.
This is considered the reference method for determining MICs.
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of panipenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Preparation of Agar (B569324) Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.
-
Inoculum Preparation and Application: A standardized bacterial suspension is prepared and applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation and Reading: Plates are incubated as described for broth microdilution. The MIC is the lowest concentration of the antibiotic that inhibits colony formation.
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
References
- 1. In Vitro Activity of New β-Lactamase Inhibitor Combinations against blaNDM, blaKPC, and ESBL-Producing Enterobacteriales Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter collaboration study on the β-lactam resistant Enterobacteriaceae in Japan - The 65th anniversary public interest purpose project of the Japanese Society of Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Surveillance of susceptibility of clinical isolates to panipenem between 2000 and 2003] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Panipenem-Betamipron: A Technical Guide to its Efficacy Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3][4][5] It is co-administered with betamipron, which inhibits the renal tubular uptake of panipenem, thereby reducing the risk of nephrotoxicity.[1][3][5] This combination, panipenem-betamipron, has demonstrated significant clinical and bacteriological efficacy in various infections.[1][3][5][6][7] This technical guide provides an in-depth overview of the activity of this compound against clinically significant anaerobic bacteria, focusing on quantitative in vitro data, detailed experimental methodologies, and the underlying mechanism of action.
In Vitro Activity of Panipenem Against Anaerobic Bacteria
Panipenem exhibits excellent in vitro activity against a diverse array of anaerobic bacteria, including those that are often resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data for panipenem against key anaerobic pathogens.
Table 1: In Vitro Activity of Panipenem and Comparators against Gram-Negative Anaerobic Bacilli
| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | Panipenem | - | - | - | ≤2 | [3] |
| Imipenem (B608078) | 395 | - | - | - | [8] | |
| Meropenem | 395 | - | - | - | [8] | |
| Bacteroides fragilis | Panipenem | - | - | - | - | |
| Imipenem | - | - | - | 0.25 | [9] | |
| Meropenem | - | - | - | - | ||
| Prevotella species | Panipenem | - | - | - | - | |
| Imipenem | 508 | - | - | - | [10] | |
| Meropenem | 508 | - | - | - | [10] | |
| Fusobacterium species | Panipenem | - | - | - | - | |
| Imipenem | 76 | - | - | - | [11] | |
| Meropenem | 76 | - | - | - | [11] |
Table 2: In Vitro Activity of Panipenem and Comparators against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridium species | Panipenem | - | - | - | - | |
| Imipenem | - | - | - | - | ||
| Meropenem | - | - | - | - | ||
| Peptostreptococcus species | Panipenem | - | - | - | - | |
| Imipenem | 113 | - | - | - | [12] | |
| Meropenem | 115 | - | - | - | [13] |
Note: A comprehensive dataset for panipenem against all listed anaerobic species from a single source is not available. The table presents available data and includes comparator carbapenems for context. Dashes (-) indicate that specific data was not available in the cited literature.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of panipenem, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall that provides structural integrity. The inhibition of PBPs leads to a defective cell wall, ultimately resulting in cell lysis and bacterial death. In Bacteroides fragilis, several PBPs have been identified, and their binding affinities to β-lactam antibiotics are critical for the drug's efficacy.[14][15][16]
Experimental Protocols
The in vitro activity data presented in this guide are primarily generated using standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[17] The two most common reference methods are agar (B569324) dilution and broth microdilution.
Agar Dilution Method
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[1][17][18][19]
-
Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin (B1673052), vitamin K1, and laked sheep blood, is prepared and kept molten.
-
Incorporation of Antibiotic: Serial twofold dilutions of panipenem are prepared and added to the molten agar to achieve the desired final concentrations.
-
Pouring Plates: The antibiotic-containing agar is poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of each anaerobic isolate is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspensions using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of panipenem that completely inhibits visible growth, disregarding a faint haze or a single colony.
Broth Microdilution Method
The broth microdilution method is a suitable alternative for routine susceptibility testing of certain anaerobic bacteria, particularly the Bacteroides fragilis group.[9][17][20][21][22][23]
-
Preparation of Microtiter Plates: 96-well microtiter plates are pre-filled with serial twofold dilutions of panipenem in a suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the agar dilution method, with the final concentration in each well being approximately 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without inoculum) are included.
-
Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of panipenem that prevents visible turbidity.
References
- 1. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of a new carbapenem, panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical and bacteriological studies on panipenem/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Bacteriological and clinical studies of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative susceptibility of the Bacteroides fragilis group species and other anaerobic bacteria to meropenem, imipenem, piperacillin, cefoxitin, ampicillin/sulbactam, clindamycin and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biblio.vub.ac.be [biblio.vub.ac.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillin-binding proteins in Bacteroides fragilis and their affinities for several new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Penicillin-binding proteins of Bacteroides fragilis and their role in the resistance to imipenem of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Susceptibility testing of clinically isolated anaerobic bacteria by an agar dilution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Economical Agar Dilution Technique for Susceptibility Testing of Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Broth microdilution method for aerobes and anaerobes. [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
The Impact of Panipenem-Betamipron on Bacterial Cell Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic renowned for its potent activity against a wide range of Gram-positive and Gram-negative bacteria. It is co-administered with betamipron, which serves as a renal dehydropeptidase-I inhibitor, preventing the renal metabolism of panipenem and thereby increasing its plasma concentration and reducing nephrotoxicity. A critical aspect of understanding the efficacy of panipenem lies in its profound impact on bacterial cell morphology, a direct consequence of its mechanism of action. This technical guide provides an in-depth analysis of the effects of panipenem-betamipron on bacterial cellular structure, offering valuable insights for researchers in microbiology and drug development.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Like all β-lactam antibiotics, the primary target of panipenem is the bacterial cell wall. Specifically, panipenem irreversibly acylates the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, the primary structural component of the bacterial cell wall. This inhibition disrupts the final transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective and weakened cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death.
The specific morphological changes observed in bacteria upon treatment with panipenem are directly related to its differential affinity for various PBPs. Inhibition of different PBPs can lead to distinct alterations in cell shape, such as filamentation or the formation of spherical cells.
Signaling Pathway: Panipenem's Interaction with Penicillin-Binding Proteins
The interaction of panipenem with bacterial PBPs can be visualized as a direct signaling pathway leading to altered cell morphology and eventual cell death.
Quantitative Analysis of Morphological Changes
While qualitative descriptions of morphological changes are prevalent, quantitative data provides a more precise understanding of the impact of panipenem. The following tables summarize hypothetical quantitative data based on typical observations for carbapenems.
Table 1: Effect of Panipenem on Escherichia coli Morphology
| Panipenem Concentration (µg/mL) | Average Cell Length (µm) | Average Cell Width (µm) | Predominant Morphology |
| 0 (Control) | 2.5 ± 0.5 | 0.8 ± 0.1 | Rod-shaped |
| 1/8 x MIC | 3.0 ± 0.7 | 1.5 ± 0.3 | Ovoid/Slightly Spherical |
| 1/4 x MIC | 2.0 ± 0.4 | 2.0 ± 0.4 | Spherical |
| 1/2 x MIC | - | - | Lysis observed |
| MIC | - | - | Rapid Lysis |
Table 2: Effect of Panipenem on Pseudomonas aeruginosa Morphology
| Panipenem Concentration (µg/mL) | Average Cell Length (µm) | Average Cell Width (µm) | Predominant Morphology |
| 0 (Control) | 3.0 ± 0.6 | 0.7 ± 0.1 | Rod-shaped |
| 1/8 x MIC | 5.0 ± 1.2 | 0.8 ± 0.1 | Filamentous |
| 1/4 x MIC | 8.0 ± 2.0 | 0.9 ± 0.2 | Elongated Filaments |
| 1/2 x MIC | - | - | Lysis of filaments |
| MIC | - | - | Rapid Lysis |
Note: The data presented in these tables are illustrative and based on general findings for carbapenems. Specific values for panipenem would require dedicated experimental studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of panipenem's effects on bacterial morphology.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of panipenem that inhibits the visible growth of a bacterial strain.
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the this compound solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli ATCC 25922 or P. aeruginosa PAO1) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Objective: To visualize and quantify the morphological changes in bacteria treated with this compound.
Unraveling the Solid-State Architecture of Panipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panipenem (B1678378) is a potent carbapenem (B1253116) antibiotic with a broad spectrum of activity. While its clinical efficacy is well-established, a comprehensive understanding of its solid-state properties is crucial for formulation development, stability assessment, and regulatory compliance. This technical guide provides an in-depth analysis of the crystal structure of panipenem. Despite the absence of a publicly available single-crystal X-ray diffraction study on panipenem, this document synthesizes available data from solid-state characterization techniques, primarily X-ray Powder Diffraction (XRPD), and draws structural inferences from closely related carbapenem antibiotics. This guide also details the experimental methodologies for the cited analytical techniques and presents a comparative analysis with other carbapenems to illuminate the key structural features of panipenem.
Introduction
Panipenem, a member of the carbapenem class of β-lactam antibiotics, is clinically used in combination with betamipron (B834) to mitigate renal tubular uptake and prevent nephrotoxicity.[1] The solid-state structure of an active pharmaceutical ingredient (API) significantly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough characterization of the crystalline form of panipenem is paramount for drug development.
This whitepaper aims to provide a detailed overview of the current understanding of panipenem's solid-state structure. In the absence of a definitive single-crystal structure, we will focus on the insights gained from X-ray Powder Diffraction (XRPD) and other spectroscopic methods. Furthermore, we will leverage the known crystal structures of other carbapenems, such as imipenem (B608078) and doripenem, to provide a comparative structural context.
Solid-State Characterization of Panipenem
The primary method for characterizing the solid state of panipenem has been X-ray Powder Diffraction (XRPD). Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have also been employed to probe its molecular vibrations and confirm its chemical integrity in the solid state.
A study on the radiolytic stability of panipenem in the solid state utilized XRPD to demonstrate that the crystalline structure of panipenem remains unchanged after irradiation with a 25 kGy dose, a standard for sterilization.[2] This indicates a high degree of stability in its crystal lattice.
X-ray Powder Diffraction (XRPD) Analysis
XRPD is a powerful technique for fingerprinting crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks. While XRPD does not provide the atomic-level detail of single-crystal X-ray diffraction, it is invaluable for identifying crystalline phases, assessing purity, and detecting polymorphism.[3][4][5]
A reported XRPD study on panipenem confirmed its crystalline nature.[2] Although the detailed diffraction pattern is not publicly available, the study affirms that the material used was crystalline and that its structure was robust enough to withstand ionizing radiation without undergoing phase changes.[2]
Table 1: Summary of Solid-State Characterization Data for Panipenem
| Technique | Observation | Reference |
| X-ray Powder Diffraction (XRPD) | Crystalline solid. The crystal structure is stable upon irradiation with a 25 kGy dose. | [2] |
| FT-IR Spectroscopy | The vibrational spectra are consistent with the molecular structure of panipenem and show no significant changes after irradiation. | [2] |
| Raman Spectroscopy | Complements the FT-IR data, confirming the stability of the molecular structure in the solid state upon irradiation. | [2] |
Comparative Crystallographic Analysis with Other Carbapenems
To gain a deeper understanding of the likely crystal packing and molecular conformation of panipenem, it is instructive to examine the crystal structures of other clinically important carbapenems. Imipenem and doripenem, for instance, have well-characterized crystal structures.
Crystal Structure of Imipenem Monohydrate
Imipenem typically crystallizes as a monohydrate. Its crystal structure has been determined from X-ray powder diffraction data.[6][7]
Table 2: Crystallographic Data for Imipenem Monohydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [7] |
| Space Group | P2₁2₁2₁ | [7] |
| a (Å) | 8.2534(3) | [7] |
| b (Å) | 11.1293(4) | [7] |
| c (Å) | 15.4609(6) | [7] |
| Volume (ų) | 1420.15(15) | [7] |
| Z | 4 | [7] |
Crystal Structure of Doripenem Hydrates
Doripenem is known to exist in multiple hydrated forms, including a monohydrate and a dihydrate, both of which crystallize in the monoclinic P2₁ space group. The crystal structures of these forms have been determined using X-ray powder diffraction.
This propensity for forming hydrates is a common feature among carbapenems and suggests that panipenem may also exist in hydrated crystalline forms. The preparation of panipenem as a hemihydrate has been reported, indicating the importance of water in its crystal lattice.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
X-ray Powder Diffraction (XRPD)
-
Sample Preparation: A small amount of the panipenem powder is gently packed into a sample holder. Care is taken to ensure a flat, smooth surface and random orientation of the crystallites to minimize preferred orientation effects.
-
Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used. The instrument is operated in a Bragg-Brentano geometry.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: The resulting diffraction pattern is analyzed for peak positions and intensities. These are compared with reference patterns or used for phase identification and purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of panipenem is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the powder is simply placed on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Collection: The spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups and confirm the molecular structure.
Raman Spectroscopy
-
Sample Preparation: A small amount of the panipenem powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, with a laser excitation source (e.g., 785 nm).
-
Data Collection: The Raman spectrum is collected over a specific wavenumber range.
-
Data Analysis: The positions and intensities of the Raman scattering peaks provide complementary information to FT-IR about the molecular vibrations.
Structural Insights and Inferences
Based on the available data, we can draw several inferences about the crystal structure of panipenem.
-
Crystallinity: Panipenem is a crystalline solid, which is essential for consistent manufacturing and formulation.
-
Stability: The crystal lattice of panipenem is robust, showing no changes upon exposure to sterilizing doses of radiation.[2]
-
Hydration: The reported preparation of a hemihydrate form suggests that water molecules are likely incorporated into the crystal lattice, contributing to its stability. This is a common feature observed in other carbapenems.
-
Intermolecular Interactions: It is highly probable that the crystal packing of panipenem is dominated by a network of hydrogen bonds involving the carboxylic acid, hydroxyl, and secondary amine groups, as well as the amide functionality of the β-lactam ring. These interactions are key to the stability of the crystalline forms of related carbapenems.
Conclusion and Future Directions
While a definitive single-crystal structure of panipenem remains elusive, a combination of solid-state characterization techniques and comparative analysis with other carbapenems provides a valuable, albeit incomplete, picture of its solid-state architecture. The available data confirm that panipenem is a stable crystalline solid, and its propensity to form hydrates is a critical consideration for its development and handling.
Future work should prioritize the growth of single crystals of panipenem suitable for X-ray diffraction analysis. The determination of its single-crystal structure would provide precise information on its molecular conformation, crystal packing, and intermolecular interactions, which would be invaluable for computational modeling, understanding its physicochemical properties at a molecular level, and for patent protection. Further studies on polymorphism and the characterization of different solvates would also be beneficial for ensuring the consistent performance and quality of panipenem-containing drug products.
References
- 1. Overview of a new carbapenem, panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 5. uspbpep.com [uspbpep.com]
- 6. icdd.com [icdd.com]
- 7. researchgate.net [researchgate.net]
Panipenem-Betamipron: A Technical Guide for Combating Biofilm-Associated Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biofilm-associated infections represent a significant challenge in clinical practice due to their inherent tolerance to conventional antimicrobial agents. This technical guide explores the potential application of the panipenem-betamipron combination in the context of these complex infections. Panipenem (B1678378), a carbapenem (B1253116) antibiotic, acts by inhibiting bacterial cell wall synthesis. Betamipron is co-administered to protect against nephrotoxicity by competitively inhibiting organic anion transporters in the kidneys, thereby reducing the renal accumulation of panipenem. While direct clinical and extensive in vitro data on the efficacy of this compound against bacterial biofilms are limited, this guide synthesizes the existing knowledge on carbapenem-biofilm interactions, relevant mechanisms of action, and established experimental protocols to provide a foundational understanding for future research and development in this critical area.
Introduction to this compound
Panipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of bacterial cell walls.[1] This disruption leads to cell lysis and bacterial death.
Betamipron is co-formulated with panipenem to mitigate the risk of nephrotoxicity, a known side effect of some carbapenems.[1][2] It competitively inhibits organic anion transporters (OATs) in the renal tubules, which are responsible for the uptake of panipenem into kidney cells.[3] This inhibition reduces the intracellular concentration of panipenem in the kidneys, thereby preventing renal damage without compromising its systemic antibacterial efficacy.[3]
The Challenge of Biofilm Infections
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix, composed of polysaccharides, proteins, and extracellular DNA, provides a protective barrier against host immune responses and antimicrobial agents.[4] Bacteria within biofilms exhibit altered metabolic states and gene expression, contributing to their increased tolerance to antibiotics, with resistance levels reported to be up to 1000 times higher than their planktonic counterparts.[5] The high prevalence of biofilm formation in clinical settings, particularly in device-associated and chronic infections, necessitates the development of effective anti-biofilm therapeutic strategies.
Panipenem's Mechanism of Action Against Bacterial Cell Walls
As a β-lactam antibiotic, panipenem targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is essential for maintaining the structural integrity of the bacterial cell.
Betamipron's Nephroprotective Signaling Pathway
Betamipron's protective effect is localized to the renal proximal tubule cells and is crucial for enabling the safe administration of higher doses of panipenem necessary to treat severe infections.
Efficacy of Carbapenems Against Biofilms: A Review of Available Data
Direct studies on panipenem's efficacy against biofilms are scarce. However, research on other carbapenems, such as imipenem (B608078) and meropenem, provides valuable insights. Generally, bacteria within biofilms exhibit significantly higher resistance to carbapenems compared to their planktonic counterparts.[6][7] This is reflected in the elevated Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values.
Table 1: Comparative Efficacy of Carbapenems Against Planktonic vs. Biofilm Bacteria (Illustrative Data)
| Antibiotic | Bacterial Species | Planktonic MIC (μg/mL) | Biofilm MBIC/MBEC (μg/mL) | Fold Increase (MBEC/MIC) | Reference(s) |
| Imipenem | Klebsiella pneumoniae | 0.25 - 2 | > 1024 | > 512 - 4096 | [8],[9] |
| Meropenem | Pseudomonas aeruginosa | 0.5 - 8 | 64 - > 2048 | 8 - > 4096 | [10],[11] |
| Doripenem | Pseudomonas aeruginosa | 0.78 - 1.56 | > 12.5 (in combination) | > 8 | [12] |
Note: This table presents illustrative data from studies on other carbapenems and should not be directly extrapolated to panipenem. MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
The data consistently show that concentrations required to inhibit or eradicate biofilms are substantially higher than those needed for planktonic bacteria, often exceeding clinically achievable levels for systemic administration.[13]
Experimental Protocols for Evaluating Anti-Biofilm Efficacy
Standardized methodologies are crucial for assessing the efficacy of antimicrobial agents against biofilms. The following protocols are commonly employed in preclinical studies.
In Vitro Biofilm Susceptibility Testing
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of an antimicrobial agent.
Methodology:
-
Bacterial Strain Selection and Inoculum Preparation: A clinically relevant bacterial strain known for biofilm formation is cultured to a logarithmic growth phase. The bacterial suspension is then standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
Biofilm Formation: Aliquots of the standardized bacterial suspension are added to the wells of a 96-well microtiter plate and incubated for 24-48 hours to allow for biofilm formation.
-
MBIC Determination: After incubation, the planktonic bacteria are removed, and the wells are washed. A serial dilution of the antimicrobial agent (e.g., panipenem) is added to the wells containing the established biofilms and incubated for another 24 hours. The MBIC is the lowest concentration that inhibits the metabolic activity of the biofilm, often assessed using a viability stain like resazurin.[14][15]
-
MBEC Determination: Following treatment with the antimicrobial agent, the wells are washed, and the remaining biofilm is physically disrupted (e.g., by sonication). The dispersed bacteria are then plated on agar (B569324) to determine the number of viable cells (CFU/mL). The MBEC is the lowest concentration of the antimicrobial that results in a significant reduction (e.g., ≥ 3-log) in CFU counts compared to the untreated control.[9][16][17]
In Vivo Animal Models of Biofilm Infection
Objective: To evaluate the efficacy of this compound in a living organism, mimicking a clinical infection.
Common Models:
-
Subcutaneous Abscess/Wound Model: A foreign body (e.g., catheter segment) pre-colonized with a biofilm-forming bacterium is implanted subcutaneously in a rodent model (e.g., mouse or rat).[10][18]
-
Chronic Lung Infection Model (relevant for Cystic Fibrosis): Bacteria embedded in agar or alginate beads are instilled into the lungs of rodents to mimic the mucoid biofilms seen in cystic fibrosis patients.[19][20]
General Methodology:
-
Model Establishment: The chosen animal model is surgically prepared, and the biofilm-associated infection is established.
-
Treatment Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally) at clinically relevant doses and schedules. A control group receives a placebo.
-
Efficacy Assessment: At the end of the treatment period, the animals are euthanized. The infected tissue or implant is harvested, and the bacterial load is quantified by CFU counting. Other endpoints may include abscess size, inflammatory markers, and histopathology.[10]
Signaling Pathways and Resistance in Biofilms
The reduced susceptibility of biofilms to carbapenems is multifactorial, involving physical barriers and altered cellular physiology.
-
EPS Matrix: The extracellular polymeric substance can limit the penetration of antibiotics into the deeper layers of the biofilm.[5]
-
Altered Metabolic State: Bacteria in the deeper layers of a biofilm often exist in a slow-growing or dormant state, which reduces the efficacy of β-lactam antibiotics that target actively dividing cells.[13]
-
Stress Responses: Bacteria within biofilms can upregulate stress response pathways, such as the stringent response mediated by (p)ppGpp, which can contribute to antibiotic tolerance.[5]
-
Efflux Pumps and Enzymatic Degradation: Overexpression of efflux pumps and antibiotic-degrading enzymes (e.g., β-lactamases) can further reduce the effective concentration of carbapenems within the biofilm.[21]
Future Directions and Conclusion
While this compound is an effective treatment for a variety of planktonic bacterial infections, its role in treating biofilm-associated infections requires further investigation. The available data on other carbapenems suggest that while they can have activity against biofilms, the concentrations required are often very high.
Key areas for future research include:
-
In Vitro Efficacy Studies: Determining the MBIC and MBEC of panipenem against a panel of clinically relevant biofilm-forming bacteria.
-
In Vivo Model Testing: Evaluating the efficacy of this compound in established animal models of biofilm infection.
-
Combination Therapy: Investigating the synergistic effects of this compound with other anti-biofilm agents, such as matrix-degrading enzymes or quorum sensing inhibitors.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models to optimize dosing regimens of this compound for biofilm infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches for Mitigating Microbial Biofilm-Related Drug Resistance: A Focus on Micro- and Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Treatment of Staphylococcus aureus Biofilms [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Activity of Imipenem against Klebsiella pneumoniae Biofilms In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Synergy between conventional antibiotics and anti-biofilm peptides in a murine, sub-cutaneous abscess model caused by recalcitrant ESKAPE pathogens | PLOS Pathogens [journals.plos.org]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Tolerance and Resistance of Pseudomonas aeruginosa Biofilms to Antimicrobial Agents—How P. aeruginosa Can Escape Antibiotics [frontiersin.org]
- 14. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ors.org [ors.org]
- 17. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiofilm Peptides: Relevant Preclinical Animal Infection Models and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Peptides against Multidrug-Resistant Pseudomonas aeruginosa Biofilm from Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Biofilms: Formation, drug resistance and alternatives to conventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
Panipenem-Betamipron: A Technical Guide to its Efficacy Against Penicillin-Resistant Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the efficacy of the panipenem-betamipron combination against penicillin-resistant Streptococcus pneumoniae (PRSP). Panipenem (B1678378) is a carbapenem (B1253116) antibiotic with a broad spectrum of activity, co-administered with betamipron (B834) to inhibit renal uptake of panipenem and prevent nephrotoxicity.[1][2] This document synthesizes available in vitro susceptibility data, in vivo animal model results, and clinical trial outcomes to serve as a resource for researchers and professionals in drug development.
In Vitro Activity
Panipenem has demonstrated potent in vitro activity against various strains of Streptococcus pneumoniae, including those with reduced susceptibility and resistance to penicillin.
Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for panipenem and comparator agents against penicillin-susceptible (PSSP), penicillin-intermediate (PISP), and penicillin-resistant (PRSP) Streptococcus pneumoniae.
Table 1: Comparative MIC90 Values (μg/mL) Against S. pneumoniae Strains [3]
| Organism Category | Panipenem (PAPM) | Imipenem (IPM) | Meropenem (MEPM) | Cefozopran (CZOP) |
| PSSP (Penicillin MIC ≤ 0.05) | 0.012 | ≤ 0.006 | 0.05 | 0.2 |
| PISP (Penicillin MIC 0.1-0.78) | 0.05 | 0.1 | 0.39 | 0.78 |
| PRSP (Penicillin MIC ≥ 1.56) | 0.39 | 0.78 | 1.56 | 6.25 |
Table 2: MICs (μg/mL) Against Specific PRSP Clinical Isolates in an In Vivo Study [3]
| PRSP Isolate | Panipenem (PAPM) | Imipenem (IPM) | Meropenem (MEPM) | Cefozopran (CZOP) | Ceftriaxone (CTRX) | Ampicillin (ABPC) | Vancomycin (VCM) |
| 9601 (Serotype 6) | 0.125 | 0.25 | 0.5 | 2 | 1 | 4 | 0.5 |
| 10693 (Serotype 19) | 0.125 | 0.5 | 1 | 1 | 1 | 4 | 0.25 |
Experimental Protocols: Susceptibility Testing
The primary method cited for determining the MICs of panipenem against S. pneumoniae is the agar (B569324) dilution method.[3]
Protocol: Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar supplemented with 5% sheep blood for S. pneumoniae) are prepared, each containing a specific concentration of the antibiotic to be tested. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared. This typically involves growing the bacteria to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of bacterial cells.
-
Inoculation: The prepared bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the growth control plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C in a CO2-enriched atmosphere) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar plate.
Caption: Workflow for MIC determination using the agar dilution method.
In Vivo Efficacy in a Pneumonia Model
This compound has demonstrated significant efficacy in a murine model of pneumonia caused by PRSP, proving superior to several other tested beta-lactam antibiotics.[3]
Study Design and Outcomes
An experimental pneumonia model in mice was used to compare the in vivo efficacy of this compound with other antibiotics against two clinical isolates of PRSP.[3]
Table 3: Efficacy of this compound in a Murine Pneumonia Model [3]
| Treatment Group | Dosing (mg/kg) | Outcome |
| Panipenem/Betamipron | 0.4, 2, 10 | Showed the greatest efficacy in reducing viable cell counts in the lungs compared to comparator drugs. |
| Imipenem/Cilastatin | 0.4, 2, 10 | Less effective than this compound. |
| Meropenem | 0.4, 2, 10 | Less effective than this compound. |
| Ceftriaxone | 0.4, 2, 10 | Less effective than this compound. |
| Ampicillin | 0.4, 2, 10 | Less effective than this compound. |
| Vancomycin | 0.4, 2, 10 | Less effective than this compound. |
Experimental Protocol: Murine Pneumonia Model
-
Animal Model: ddY male mice were used for the study.[3]
-
Infection: A clinical isolate of PRSP (strain 9601 or 10693) was inoculated intranasally to induce pneumonia.[3]
-
Treatment: Antibiotics were administered subcutaneously at doses of 0.4, 2, and 10 mg/kg at 18, 26, 42, and 50 hours post-infection.[3]
-
Endpoint: Viable bacterial cell counts in the lungs were determined at 66 hours post-infection to assess the efficacy of the treatment.[3]
Caption: Experimental workflow of the murine pneumonia model.
Clinical Efficacy
Clinical studies in both pediatric and adult populations have demonstrated the effectiveness of this compound in treating various bacterial infections, including those caused by PRSP.
Pediatric Studies
In a study involving 11 pediatric patients with various infections, including one case of PRSP meningitis, this compound administered at 50-69 mg/kg/day resulted in good clinical responses in all patients.[4] Bacteriological eradication was achieved in all 9 evaluable cases.[4] Another study with 15 children, primarily with acute pneumonia, showed good to excellent clinical responses in all patients, with 100% bacteriological eradication for the 12 identified strains.[5]
Adult Studies
A multicenter clinical trial for moderate to severe pulmonary infections in 621 patients showed an overall effective rate of 84.4% for this compound.[6] The bacteriological eradication rate was 80.9%.[6] Large, randomized clinical trials have shown that this compound has good clinical and bacteriological efficacy, similar to that of imipenem/cilastatin, in adults with respiratory and urinary tract infections.[1][2]
Table 4: Summary of Clinical Efficacy Data
| Population | Infection Type | Dosage | Clinical Efficacy | Bacteriological Eradication | Reference |
| Pediatric | Various (incl. PRSP meningitis) | 50-69 mg/kg/day | 100% good/excellent response | 100% (9 cases) | [4] |
| Pediatric | Acute Pneumonia, etc. | Not specified | 100% good/excellent response | 100% (12 strains) | [5] |
| Adult | Moderate to Severe Pulmonary | 500 mg q6h | 84.4% overall effective rate | 80.9% | [6] |
| Adult | Respiratory & Urinary Tract | Not specified | Similar to imipenem/cilastatin | Similar to imipenem/cilastatin | [1][2] |
Mechanism of Action
Like other beta-lactam antibiotics, panipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.
Panipenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[7] In Streptococcus pneumoniae, key PBPs include PBP1a, PBP1b, PBP2a, PBP2b, and PBP2x.[7] The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Resistance to penicillin in S. pneumoniae is primarily due to alterations in these PBPs, which reduce their affinity for beta-lactam antibiotics.[8][9] The potent activity of carbapenems like panipenem against PRSP is attributed to their high affinity for these altered PBPs and stability against beta-lactamases.[1]
Caption: Mechanism of action of Panipenem against S. pneumoniae.
Conclusion
This compound exhibits potent in vitro activity against penicillin-resistant Streptococcus pneumoniae, which translates to significant in vivo efficacy in preclinical models of pneumonia. Clinical data from both pediatric and adult populations support its use in treating infections where PRSP is a potential pathogen. Its mechanism of action, targeting essential penicillin-binding proteins, makes it a valuable therapeutic option in an era of increasing antimicrobial resistance. This guide provides a foundational understanding for further research and development in the field of antibacterial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro and in vivo activities of panipenem against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on efficacy and safety of panipenem/betamipron against infections in pediatrics and on its movement to cerebrospinal fluid including cases of penicillin-resistant Streptococcus pneumoniae meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical studies on panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The clinical efficacy and safety of this compound in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of β-Lactam Action in Streptococcus pneumoniae: the Piperacillin Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Simultaneous Quantification of Panipenem and Betamipron using a Validated HPLC Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of panipenem (B1678378) and betamipron (B834) in plasma. Panipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is co-administered with betamipron to mitigate nephrotoxicity by inhibiting its renal tubular uptake.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. The described protocol utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.
Introduction
Panipenem is a potent carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Its clinical utility is enhanced by co-administration with betamipron, which acts as a competitive inhibitor of organic anion transporters in the kidneys, thereby reducing the renal uptake of panipenem and minimizing the risk of nephrotoxicity.[1] Accurate and reliable analytical methods are essential for determining the concentrations of both panipenem and betamipron in biological matrices to ensure therapeutic efficacy and safety. This document provides a detailed protocol for a validated HPLC method suitable for this purpose.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: Reversed-phase C18 column (e.g., 5 μm, 250 mm x 4.6 mm).[1][4]
-
Reference Standards: Panipenem and betamipron reference standards.[1]
-
Internal Standard (IS): Paracetamol can be used as an internal standard for panipenem.[1][4]
-
Reagents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water. Phosphate (B84403) buffer, ammonium (B1175870) acetate (B1210297), or other suitable buffer systems.[1][4] 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (1M, pH 7.0) for plasma stabilization.[1][4]
Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (5 μm, 250 mm x 4.6 mm)[1][4] |
| Mobile Phase | A mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 8.0, or 0.04 M ammonium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, for panipenem in plasma, a mobile phase of 0.04 M ammonium acetate (pH 4.0) and methanol (90:10, v/v) can be used.[1][4] |
| Flow Rate | 1.0 - 1.6 mL/min[1][4] |
| Detection Wavelength | 260 nm for panipenem and 240 nm for betamipron.[1] A wavelength of around 299.3 nm has also been reported for panipenem.[4] |
| Column Temperature | 45°C[1] |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Stock Solutions: Accurately weigh and dissolve panipenem and betamipron reference standards in a suitable solvent (e.g., mobile phase) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired calibration range.
Sample Preparation (from Plasma)
-
Stabilization: Due to the instability of panipenem in plasma, it is crucial to stabilize the plasma samples immediately after collection. Mix the plasma with a 1M MOPS buffer (pH 7.0) in a 1:1 ratio.[1][4] Store stabilized plasma samples at -80°C until analysis.[1]
-
Protein Precipitation: Thaw the stabilized plasma samples on ice. To a known volume of plasma (e.g., 500 µL), add the internal standard solution. Precipitate the plasma proteins by adding a precipitating agent like perchloric acid or acetonitrile.[1]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[1]
-
Injection: Collect the supernatant and inject a portion into the HPLC system.[1]
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking blank stabilized plasma with known concentrations of panipenem and betamipron.
-
Sample Processing: Process the calibration standards in the same manner as the study samples.[1]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[1]
-
Quantification: Determine the concentrations of panipenem and betamipron in the study samples by interpolating their peak area ratios from the calibration curve.[1]
Method Validation Data
The HPLC method was validated according to established guidelines to ensure its reliability for the intended application. A summary of the validation parameters for panipenem is provided in Table 2.
Table 2: Summary of Method Validation Data for Panipenem in Plasma
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50.0 µg/mL[4] |
| Correlation Coefficient (r) | 0.9999[4] |
| Limit of Detection (LOD) | 0.2 µg/mL[4] |
| Average Recovery | 98.69% (at 2.0, 10.0, 50.0 µg/mL)[4] |
| Intra-day Precision (RSD%) | 1.92%, 2.44%, 2.31% (at 2.0, 10.0, 50.0 µg/mL)[4] |
| Inter-day Precision (RSD%) | 2.15%, 1.45%, 2.68% (at 2.0, 10.0, 50.0 µg/mL)[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification of panipenem and betamipron from plasma samples.
Caption: Experimental workflow for panipenem-betamipron HPLC analysis.
Conclusion
The described HPLC method provides a reliable and robust approach for the simultaneous quantification of panipenem and betamipron in plasma. The method is well-suited for applications in clinical pharmacokinetics and therapeutic drug monitoring, offering the necessary sensitivity, accuracy, and precision. The detailed protocol and validation data presented herein can be readily adopted by researchers and drug development professionals.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Panipenem in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic used in the treatment of various bacterial infections. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy and minimize toxicity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the quantification of panipenem in biological matrices. This application note provides a detailed protocol for the determination of panipenem in human plasma using a validated reversed-phase HPLC method.
Experimental Protocols
Materials and Reagents
-
Panipenem reference standard
-
Paracetamol (Internal Standard)
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Ammonium acetate (B1210297)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column (5 µm, 250 mm × 4.6 mm)
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
Sample Preparation
A critical step in the analysis of panipenem is the stabilization of the molecule. The following protocol includes a stabilization step to prevent degradation.
-
Stabilization: Immediately after collection, stabilize the plasma samples by adding 1 mol/L 3-(N-morpholino)propanesulfonic acid (MOPS) at a pH of 7.0.[1]
-
Internal Standard Spiking: To 200 µL of the stabilized plasma sample, add a known concentration of paracetamol as the internal standard.[1]
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Chromatographic Conditions
The separation and quantification of panipenem and the internal standard are achieved using the following HPLC conditions.[1]
| Parameter | Condition |
| Column | Reversed-phase C18 (5 µm, 250 mm × 4.6 mm) |
| Mobile Phase | 0.04 mol/L Ammonium acetate (pH 4.0) : Methanol (90:10, v/v) |
| Flow Rate | 1.6 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 299.3 nm |
| Column Temperature | Ambient |
Method Validation Data
The described HPLC method has been validated to ensure its reliability for the quantification of panipenem in human plasma. The key validation parameters are summarized in the tables below.[1]
Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 0.5 - 50.0 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
Accuracy and Recovery
| Spiked Concentration (µg/mL) | Average Recovery (%) |
| 2.0 | 98.69 |
| 10.0 | 98.69 |
| 50.0 | 98.69 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=3) |
| 2.0 | 1.92 | 2.15 |
| 10.0 | 2.44 | 1.45 |
| 50.0 | 2.31 | 2.68 |
Experimental Workflow Diagram
Caption: Workflow for panipenem analysis in plasma.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow for panipenem quantification.
References
Panipenem-Betamipron Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a carbapenem (B1253116) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is co-administered with betamipron (B834), which acts as a renal dehydropeptidase-I inhibitor. Betamipron prevents the renal metabolism of panipenem, thereby reducing the potential for nephrotoxicity. Accurate and reproducible antimicrobial susceptibility testing (AST) methods are crucial for determining the efficacy of panipenem against clinical isolates and for monitoring the emergence of resistance.
Mechanism of Action: Panipenem and the Role of Betamipron
Panipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). The addition of betamipron is essential for the drug's safety profile. Betamipron competitively inhibits organic anion transporters in the renal tubules, preventing the uptake and accumulation of panipenem in renal cells and thus mitigating nephrotoxicity.
Mechanism of Betamipron's Nephroprotective Action
Quantitative Data: Panipenem In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for panipenem against various clinical isolates, as reported in Japanese surveillance studies. These values, particularly MIC50 and MIC90 (the MICs required to inhibit the growth of 50% and 90% of isolates, respectively), are crucial for understanding the potency of panipenem.
Table 1: In Vitro Activity of Panipenem against Gram-Positive Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | - | - | ≤0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | - | - | 4 | >128 |
| Streptococcus pneumoniae (PSSP) | - | - | ≤0.06 | ≤0.06 |
| Streptococcus pneumoniae (PRSP) | - | - | 0.12 | 0.25 |
| Enterococcus faecalis | - | - | 2 | 8 |
Data compiled from various Japanese surveillance studies. PSSP: Penicillin-Susceptible S. pneumoniae; PRSP: Penicillin-Resistant S. pneumoniae.
Table 2: In Vitro Activity of Panipenem against Gram-Negative Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | - | ≤0.06 | 0.12 |
| Klebsiella pneumoniae | - | - | ≤0.06 | 0.25 |
| Enterobacter cloacae | - | - | 0.12 | 1 |
| Serratia marcescens | - | - | 0.25 | 2 |
| Pseudomonas aeruginosa | - | - | 2 | 16 |
| Haemophilus influenzae | - | - | 0.12 | 0.25 |
Data compiled from various Japanese surveillance studies.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent and is the method referenced in Japanese surveillance studies for panipenem.
1. Materials:
-
Panipenem analytical standard powder
-
Appropriate solvent (as recommended by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
2. Preparation of Panipenem Stock Solution:
-
Aseptically weigh the appropriate amount of panipenem powder.
-
Reconstitute with the recommended sterile solvent to a high concentration (e.g., 1280 µg/mL).
-
Prepare serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 128 µg/mL to 0.06 µg/mL).
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Dispense 50 µL of the appropriate panipenem dilution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of panipenem that completely inhibits visible growth of the organism.
Broth Microdilution Workflow
Protocol 2: Agar Dilution MIC Determination
This method is an alternative to broth microdilution and can be useful for testing multiple isolates simultaneously.
1. Materials:
-
Panipenem analytical standard powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
2. Preparation of Agar Plates:
-
Prepare panipenem stock solutions as described for broth microdilution.
-
Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of each panipenem dilution to separate aliquots of molten agar to achieve the desired final concentrations.
-
Mix well and pour the agar into sterile petri dishes. Allow to solidify.
3. Inoculation and Incubation:
-
Prepare and standardize the bacterial inoculum as described for broth microdilution.
-
Spot-inoculate the surface of each antibiotic-containing agar plate and a growth control plate (no antibiotic) with the bacterial suspension (final inoculum of approximately 10⁴ CFU per spot).
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of panipenem that inhibits the visible growth of the organism.
Protocol 3: Disk Diffusion Susceptibility Testing
While standardized interpretive criteria for panipenem disk diffusion are not established by CLSI or EUCAST, this method can be used for screening purposes. A 10 µg disk is often used for other carbapenems.
1. Materials:
-
Panipenem disks (e.g., 10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
2. Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the panipenem disk to the surface of the agar.
-
Incubate at 35°C ± 2°C for 16-20 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Without established breakpoints, interpretation as "Susceptible," "Intermediate," or "Resistant" is not possible. However, the zone diameter can be recorded and compared to those of other carbapenems with known breakpoints as a qualitative measure of activity.
Quality Control
As official quality control ranges for panipenem are not available from CLSI or EUCAST, it is recommended to use standard QC strains, such as Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™, and to establish in-house acceptable ranges based on the performance of other carbapenems like imipenem (B608078) and meropenem.
Table 3: Recommended Quality Control Strains
| QC Strain | Recommended Testing Method | Expected Results |
| Escherichia coli ATCC® 25922™ | Broth Microdilution, Agar Dilution, Disk Diffusion | Establish in-house MIC and zone diameter ranges. |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution, Agar Dilution, Disk Diffusion | Establish in-house MIC and zone diameter ranges. |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution, Agar Dilution | Establish in-house MIC ranges. |
Conclusion
The susceptibility testing of panipenem-betamipron is essential for its effective clinical use. While standardized protocols from major international bodies are lacking, the methodologies outlined in this document, based on established antimicrobial susceptibility testing principles and data from regions where the drug is in use, provide a framework for researchers and drug development professionals. The broth microdilution method, as referenced in Japanese studies, is the most appropriate for determining the MIC of panipenem. Further research and collaboration are needed to establish internationally recognized breakpoints and quality control parameters for panipenem to ensure its optimal use in treating bacterial infections.
In Vivo Efficacy of Panipenem-Betamipron in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of the panipenem-betamipron combination in various animal infection models. The inclusion of betamipron (B834) is crucial for mitigating the nephrotoxicity associated with panipenem (B1678378), a broad-spectrum carbapenem (B1253116) antibiotic. This document details the experimental protocols for key preclinical studies, summarizes quantitative efficacy data, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: Nephroprotection by Betamipron
Panipenem, like other carbapenems, is actively transported into the renal proximal tubule cells by organic anion transporters (OATs), primarily OAT1 and OAT3. This accumulation can lead to nephrotoxicity. Betamipron competitively inhibits these transporters, reducing the uptake of panipenem into the renal cells and thereby minimizing kidney damage.[1]
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound in various animal infection models.
Table 1: Efficacy of this compound in a Murine Pneumonia Model
| Pathogen | Animal Model | Treatment Schedule | Efficacy Endpoint (66 hours post-infection) | Reference |
| Streptococcus pneumoniae (PRSP) | ddY Mice | 0.4, 2, and 10 mg/kg, subcutaneously at 18, 26, 42, and 50 hours post-infection | Reduction in viable cell counts in the lungs |
PRSP: Penicillin-Resistant Streptococcus pneumoniae
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below.
Murine Pneumonia Infection Model
This protocol is designed to evaluate the efficacy of this compound against respiratory pathogens.
1. Animal Model:
-
Species: ddY mice, male.
2. Bacterial Strain:
-
Penicillin-Resistant Streptococcus pneumoniae (PRSP), serotype 6 or 19.
3. Inoculum Preparation:
-
Culture the PRSP strain in an appropriate broth medium to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration.
4. Infection Procedure:
-
Anesthetize the mice.
-
Administer the bacterial suspension intranasally to induce pneumonia.
5. Drug Administration:
-
Prepare solutions of this compound at the desired concentrations.
-
Administer the treatment subcutaneously at specified time points post-infection (e.g., 18, 26, 42, and 50 hours).
6. Efficacy Evaluation:
-
At a predetermined time point (e.g., 66 hours post-infection), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the viable bacterial cell counts (CFU/lung).
7. Data Analysis:
-
Compare the CFU/lung in the treated groups to the untreated control group to determine the reduction in bacterial load.
Systemic Infection (Septicemia) Model
This model assesses the efficacy of this compound in treating bloodstream infections.
1. Animal Model:
-
Species: ICR mice or other suitable strain.
2. Bacterial Strain:
-
Relevant pathogen, e.g., Escherichia coli, Staphylococcus aureus.
3. Inoculum Preparation:
-
Prepare a bacterial suspension of a known concentration from a fresh culture.
4. Infection Procedure:
-
Administer the bacterial suspension via intraperitoneal or intravenous injection.
5. Drug Administration:
-
Administer this compound at various doses and schedules (e.g., single dose, multiple doses) via a suitable route (e.g., subcutaneous, intravenous).
6. Efficacy Evaluation:
-
Monitor the survival of the animals over a set period (e.g., 7 days).
-
Alternatively, at specific time points, collect blood or spleen samples for bacterial load determination (CFU/ml or CFU/organ).
7. Data Analysis:
-
Calculate the 50% effective dose (ED50) based on survival rates at different doses.
-
Compare bacterial loads in treated versus control groups.
Subcutaneous Abscess Model
This model is used to evaluate the efficacy against localized skin and soft tissue infections.
1. Animal Model:
-
Species: Swiss or BALB/c mice.
2. Bacterial Strain:
-
Abscess-forming bacteria such as Staphylococcus aureus (including MRSA).
3. Inoculum Preparation:
-
Prepare a high-density bacterial suspension. To enhance abscess formation, the bacteria can be mixed with a sterile adjuvant like dextran (B179266) beads or cytodex beads.
4. Infection Procedure:
-
Inject the bacterial suspension subcutaneously into the flank or back of the mice.
5. Drug Administration:
-
Initiate treatment at a specified time after infection.
-
Administer this compound systemically (e.g., subcutaneously or intravenously) or locally.
6. Efficacy Evaluation:
-
Measure the size of the abscesses daily.
-
At the end of the study, euthanize the animals and excise the abscesses.
-
Determine the weight of the abscesses and the bacterial load within the abscesses (CFU/gram of tissue).
7. Data Analysis:
-
Compare abscess size, weight, and bacterial load between treated and control groups.
Urinary Tract Infection (UTI) Model
This model simulates ascending UTIs to test the efficacy of this compound in this common infection type.
1. Animal Model:
-
Species: Female mice (e.g., C3H/HeN or BALB/c).
2. Bacterial Strain:
-
Uropathogenic Escherichia coli (UPEC) or other relevant urinary pathogens.
3. Inoculum Preparation:
-
Prepare a bacterial suspension of a known concentration.
4. Infection Procedure:
-
Anesthetize the mice.
-
Introduce the bacterial suspension directly into the bladder via a transurethral catheter.
5. Drug Administration:
-
Administer this compound at various doses and time points post-infection.
6. Efficacy Evaluation:
-
At a predetermined time, euthanize the mice.
-
Aseptically collect the bladder and kidneys.
-
Homogenize the organs and perform quantitative bacteriology (CFU/organ) to determine the bacterial burden.
7. Data Analysis:
-
Compare the bacterial loads in the bladder and kidneys of treated versus control animals.
References
Application Notes and Protocols: Panipenem-Betamipron in Pediatric Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical studies on panipenem-betamipron for the treatment of pediatric infections. The information is compiled from various clinical trials to guide further research and development.
Introduction
This compound is a carbapenem (B1253116) antibiotic combination.[1] Panipenem (B1678378) exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2] Betamipron is co-administered to inhibit the renal uptake of panipenem, thereby reducing potential nephrotoxicity.[1][3] This combination has been evaluated in pediatric populations for various bacterial infections.
Mechanism of Action
Panipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Betamipron selectively inhibits the organic anion transporter in the renal tubules, preventing the accumulation of panipenem in the kidneys and minimizing the risk of nephrotoxicity.
Caption: Panipenem's Mechanism of Action.
Clinical Efficacy
This compound has demonstrated high clinical efficacy rates in pediatric patients across a range of bacterial infections.
| Study Reference | Total Patients | Overall Efficacy Rate (%) | Efficacy by Infection Type |
| Meguro et al. (1992)[4] | 15 | 93% | Not specified |
| Iwata et al. (1992) | 17 | 94.1% (16/17 "excellent" or "good") | Not specified |
| Kanagawa Research Group (1998)[5] | 188 | 91.0% | Sepsis: 100% (3/3), Suppurative meningitis: 100% (3/3), Pneumonia: 91.8% (90/98), Acute bronchitis: 88.9% (56/63) |
| Fujii et al. (1992)[6] | 21 | 95.0% (19/20) | Pneumonia: 7 cases, Bronchitis: 1 case, Cellulitis: 3 cases, Purulent lymphadenitis: 2 cases, Otitis media: 2 cases, Urinary tract infection: 2 cases, Purulent meningitis: 1 case |
| Nishimura et al. (1992)[7] | 18 | 94.4% | Upper and lower respiratory tract infections, pneumonia, and urinary tract infections |
| Takeda et al. (1992) | 34 | 97.1% (33/34 "excellent" or "good") | Not specified |
| Iwai et al. (1992) | 16 | 100% | Not specified |
| Hori et al. (1992) | 15 | 100% | Acute pneumonia: 11 cases, Staphylococcal scalded skin syndrome: 2 cases, Urinary tract infections: 2 cases |
Bacteriological Eradication
The bacteriological efficacy of this compound is also high, with excellent eradication rates for common pediatric pathogens.
| Study Reference | Total Strains | Overall Eradication Rate (%) | Eradication by Pathogen |
| Kanagawa Research Group (1998)[5] | 76 | 92.1% | S. pneumoniae: 96.8% (30/31), H. influenzae: 88.2% (15/17), S. aureus: 100% (5/5), S. pyogenes: 100% (3/3) |
| Nishimura et al. (1992)[7] | 11 | 90.9% | Not specified |
| Takeda et al. (1992)[8] | Not specified | 92.6% | Not specified |
| Hori et al. (1992)[9] | 12 | 100% | Not specified |
Pharmacokinetics
Pharmacokinetic studies in pediatric patients have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | 10 mg/kg Dose | 20 mg/kg Dose | 30 mg/kg Dose |
| Panipenem | |||
| Cmax (µg/mL) | 14.8 - 36.6[10][11] | 59.3 - 92.5[11][12] | 91.7[12] |
| Half-life (hours) | 0.85 - 1.17[4][11] | 0.88 - 1.00[7][11] | 0.90 - 0.96[12] |
| Urinary Excretion (6-8 hours, %) | 15.9 - 32.14[7][12] | 15.3 - 36.9[12] | 11.0 - 40.5[12] |
| Betamipron | |||
| Cmax (µg/mL) | 21.77[12] | 35.29[12] | 50.08[12] |
| Half-life (hours) | 0.55 - 0.63[12] | 0.55 - 0.63[12] | 0.55 - 0.63[12] |
| Urinary Excretion (8 hours, %) | 33.1 - 79.1[12] | 41.3 - 93.4[12] | 12.9 - 94.4[12] |
Safety and Tolerability
This compound is generally well-tolerated in the pediatric population.[2] Adverse events are typically mild and transient.
| Study Reference | Total Patients | Adverse Events | Abnormal Laboratory Findings |
| Kanagawa Research Group (1998)[5] | 207 | Incidence of 1.45% (not specified) | Increased GOT/GPT (3.88%), Increased LDH (0.48%), Neutropenia (0.51%) |
| Toyonaga et al. (1992)[12] | 39 | Watery diarrhea (1 case) | Elevated platelets (2 cases), Elevated GOT (1 case), Eosinophilia (2 cases), Elevated GOT/GPT (2 cases) |
| Nishimura et al. (1992)[7] | 18 | None | Leukopenia (1 case), Elevated GOT/GPT (2 cases) |
| Takeda et al. (1992)[8] | 37 | Rash (2 cases), Soft stool (1 case), Diarrhea (1 case) | Eosinophilia (4 cases), Thrombocytosis (2 cases), Increased total bilirubin (B190676) (1 case), Increased GOT (1 case) |
| Hori et al. (1992)[9] | 15 | Urticaria (1 case) | Elevated GOT/GPT (1 case), Eosinophilia (1 case) |
| Meguro et al. (1992)[4] | 15 | Transient skin rash (1 case) | Not specified |
Experimental Protocols
The following protocols are generalized from the methodologies reported in the cited clinical studies.
Patient Selection Protocol
Caption: Patient Enrollment Workflow.
1. Inclusion Criteria:
-
Age range typically between infant and adolescent (e.g., 2 to 14 years old).[12]
-
Confirmed or suspected bacterial infection such as pneumonia, urinary tract infection, sepsis, or meningitis.[6][12][13]
-
Informed consent obtained from parents or legal guardians.
2. Exclusion Criteria:
-
History of hypersensitivity to carbapenems or other beta-lactam antibiotics.
-
Severe underlying diseases that could interfere with the evaluation of the drug's efficacy or safety.
Treatment and Dosing Protocol
-
Dosage: Doses generally ranged from 30 to 100 mg/kg/day, administered in divided doses (e.g., three times daily).[12] For moderate respiratory and urinary tract infections, doses of 30-60 mg/kg/day were common.[12] Higher doses were used for more severe infections like purulent meningitis.[13]
-
Administration: this compound was administered via intravenous drip infusion over 30 to 60 minutes.[6][12]
-
Duration of Treatment: The duration of therapy typically ranged from 4 to 15 days, depending on the type and severity of the infection.[13]
Efficacy and Safety Assessment Protocol
Caption: Efficacy and Safety Assessment Workflow.
1. Clinical Efficacy Assessment:
-
Clinical responses were categorized as "excellent," "good," "fair," or "poor" based on the resolution of signs and symptoms of infection.
-
Daily monitoring of vital signs and clinical symptoms was performed.
2. Bacteriological Efficacy Assessment:
-
Bacteriological samples (e.g., sputum, urine, blood, cerebrospinal fluid) were collected before, during, and after treatment.
-
Causative pathogens were identified, and their susceptibility to panipenem was determined.
-
Bacteriological response was assessed based on the eradication of the causative pathogen.
3. Safety Assessment:
-
Patients were monitored for adverse events throughout the study.
-
Laboratory tests, including hematology, blood chemistry (including liver and renal function tests), and urinalysis, were conducted before, during, and after treatment to monitor for any drug-related abnormalities.[12]
Conclusion
The available clinical data suggest that this compound is an effective and well-tolerated antibiotic for the treatment of a variety of bacterial infections in pediatric patients. Its broad spectrum of activity and favorable safety profile make it a valuable therapeutic option. Further well-controlled, comparative clinical trials would be beneficial to further establish its role in pediatric infectious disease management.
References
- 1. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. [Clinical evaluation of panipenem/betamipron in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical and bacteriological studies on panipenem/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical evaluation of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on panipenem/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Bacteriological and clinical studies of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical studies on panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics and clinical studies of panipenem/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Evaluation of panipenem/betamipron in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetic and clinical studies on panipenem/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Studies on efficacy and safety of panipenem/betamipron against infections in pediatrics and on its movement to cerebrospinal fluid including cases of penicillin-resistant Streptococcus pneumoniae meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing Adjustments of Panipenem-Betamipron in Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the necessary dosing adjustments for the carbapenem (B1253116) antibiotic panipenem (B1678378), co-administered with betamipron (B834), in patients with renal impairment. The following sections detail the pharmacokinetic rationale for these adjustments, present available quantitative data in structured tables, outline relevant experimental protocols, and provide a visual representation of the clinical decision-making process.
Panipenem is primarily eliminated through the kidneys, and in patients with renal dysfunction, its clearance is significantly reduced, leading to drug accumulation and an increased risk of adverse effects. Betamipron, an organic anion transport inhibitor, is co-administered with panipenem to reduce its nephrotoxic potential by inhibiting its uptake into renal tubular cells.[1][2] Since both compounds are excreted via the kidneys, dosage adjustments in patients with renal impairment are crucial for safe and effective therapy.[3][4]
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize the available quantitative data regarding dosing adjustments and key pharmacokinetic parameters of panipenem-betamipron in the context of renal impairment.
Table 1: Recommended Dosing Adjustments for this compound in Renal Impairment
| Patient Population | Creatinine (B1669602) Clearance (CrCl) | Recommended Dose | Frequency | Reference |
| Adults | < 60 mL/min | Dose reduction required | - | [4][5] |
| End-Stage Renal Disease (ESRD) | Not Applicable | 500 mg / 500 mg | Once Daily | [3][5] |
| Critically Ill with Continuous Renal Replacement Therapy (CRRT) | See formula in notes | 0.5 g or 1.0 g | Every 6 to 15 hours | [6][7] |
Note on CRRT Dosing: The total clearance (CLtot) of panipenem in patients undergoing CRRT can be estimated using the following formula: CLtot (mL/min) = (1.2 * CrCl) + 66.5 + 0.86 * (QD + QF) , where QD is the dialysate flow rate and QF is the ultrafiltrate flow rate.[6][7] Dosing regimens are then adjusted based on the calculated CLtot:
-
< 80 mL/min: 0.5 g every 12 hours or 1.0 g every 15 hours.[6][7]
-
80-120 mL/min: 0.5 g every 8 hours or 1.0 g every 12 hours.[6][7]
-
120-160 mL/min: 0.5 g every 6 hours or 1.0 g every 8 hours.[6][7]
Table 2: Pharmacokinetic Parameters of Panipenem and Betamipron in Renal Impairment
| Parameter | Drug | Condition | Value | Reference |
| Clearance (CL) | Panipenem | ESRD without Hemodialysis | 2.92 ± 0.238 L/h | [3][5] |
| Panipenem | ESRD with Hemodialysis | 9.53 ± 1.26 L/h | [3][5] | |
| Betamipron | ESRD without Hemodialysis | 0.615 ± 0.511 L/h | [3][5] | |
| Betamipron | ESRD with Hemodialysis | 4.18 ± 0.643 L/h | [3][5] | |
| Area Under the Curve (AUC) | Panipenem | Renal Impairment | ~3 times higher than healthy volunteers | [4] |
| Betamipron | Renal Impairment | ~10 times higher than healthy volunteers | [4] | |
| Elimination Half-life (t½) | Panipenem | Renal Impairment | Prolonged | [4] |
| Betamipron | Renal Impairment | Prolonged | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning the pharmacokinetics of this compound in renal impairment.
Protocol 1: Clinical Pharmacokinetic Study in Patients with Renal Impairment
1. Study Population:
-
Enroll cohorts of patients with varying degrees of renal function, categorized by their estimated creatinine clearance (e.g., normal, mild, moderate, severe impairment, and ESRD on hemodialysis).
-
Obtain informed consent from all participants.
2. Drug Administration:
-
Administer a single intravenous infusion of this compound (e.g., 500 mg/500 mg) over a standardized period (e.g., 60 minutes).[3]
3. Sample Collection:
-
Collect serial blood samples at predefined time points (e.g., pre-infusion, end of infusion, and at several intervals post-infusion) to characterize the plasma concentration-time profile.
-
For patients on hemodialysis, collect blood samples both during and outside of dialysis sessions to assess its impact on drug clearance.[3]
-
Collect urine over specified intervals to determine the extent of renal excretion of both panipenem and betamipron.[5]
4. Bioanalytical Method: Determination of Plasma Concentrations
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying panipenem and betamipron in plasma and urine.[5][8]
-
Sample Preparation:
-
Chromatographic Conditions (Example for Panipenem):
- Column: Reversed-phase C18 column.[8]
- Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol.[8]
- Flow Rate: Approximately 1.6 mL/min.[8]
- Detection: UV detection at a wavelength of approximately 299 nm.[8]
-
Quantification:
- Generate a calibration curve using standards of known concentrations.
- Determine the concentrations of panipenem and betamipron in the patient samples by comparing their peak areas to the calibration curve.
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), elimination half-life (t½), and area under the concentration-time curve (AUC).
Visualization of Dosing Logic
The following diagram illustrates the workflow for adjusting this compound dosage based on a patient's renal function.
References
- 1. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of panipenem/betamipron in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Pharmacokinetics and the most suitable regimen of panipenem/beta mipron in critically ill patients receiving continuous renal replacement therapy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Panipenem-Betamipron Combination Therapy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is co-administered with betamipron (B834), which acts as a renal protective agent by inhibiting the uptake of panipenem into the renal tubules, thereby reducing the risk of nephrotoxicity.[1][3] The combination, known as panipenem-betamipron, has demonstrated good clinical and bacteriological efficacy in various infections.[1][4] This document provides detailed application notes and experimental protocols for investigating the synergistic potential and efficacy of this compound in combination with other classes of antibiotics.
The exploration of combination therapies is crucial in the era of increasing antimicrobial resistance. Combining antibiotics can broaden the spectrum of activity, prevent the emergence of resistant strains, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents. These notes provide a framework for the preclinical evaluation of this compound combination therapies.
Data Presentation: In Vitro Synergy and Clinical Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound in combination with other antibiotics from in vitro studies and clinical trials.
Table 1: In Vitro Synergy of Panipenem in Combination with Other Antibiotics
| Combination | Target Organism(s) | Method | Key Findings | Synergy Interpretation | Reference(s) |
| Panipenem + Aminoglycosides (Arbekacin, Amikacin (B45834), Netilmicin) | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | Agar (B569324) Dilution Checkerboard | Additive effects observed against both MRSA and P. aeruginosa. | Additive | [3] |
| Panipenem + Vancomycin (B549263) | Carbapenem-resistant MRSA | Broth Microdilution, Time-Kill Assay | Synergistic effect observed against 6 out of 8 strains. Time-kill assay showed a >2 log10 decrease in CFU/mL with the combination compared to the most active single agent. | Synergistic | [5] |
| Imipenem (B608078) (Carbapenem) + Ciprofloxacin (B1669076) (Fluoroquinolone) | Pseudomonas aeruginosa | Checkerboard | Synergy observed against 36% of imipenem-susceptible strains and 10% of imipenem-resistant strains. | Potentially Additive to Synergistic | [6] |
| Meropenem (B701) (Carbapenem) + Ciprofloxacin (Fluoroquinolone) | Pseudomonas aeruginosa | Checkerboard | Synergy observed in 6.2% of multidrug-resistant strains. | Infrequent Synergy | [7] |
Note: Data for imipenem and meropenem with ciprofloxacin are included as a proxy for carbapenem-fluoroquinolone combinations in the absence of specific data for panipenem.
Table 2: Clinical Efficacy of this compound in Various Infections
| Infection Type | Patient Population | Comparator | Clinical Efficacy Rate of this compound | Reference(s) |
| Respiratory Tract Infections | Adults | Imipenem/Cilastatin | Similar to comparator | [1][2] |
| Urinary Tract Infections | Adults | Imipenem/Cilastatin | Similar to comparator | [1] |
| Various Bacterial Infections | Pediatrics | N/A | 95.0% (19/20) | [8] |
| Pneumonia | Pediatrics | N/A | 100% (11/11) | [9] |
| Moderate to Severe Pulmonary Infection | Adults | N/A | 84.4% (524/621) | [10] |
| Skin and Skin Structure Infections | Adults | N/A | 78% (39/50) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound combination therapies.
Protocol 1: In Vitro Synergy Testing using the Checkerboard Broth Microdilution Assay
This protocol is designed to determine the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antibiotic.
Materials:
-
Panipenem and betamipron (as a combined formulation or separate compounds)
-
Second antibiotic of interest (e.g., aminoglycoside, fluoroquinolone, vancomycin)
-
Bacterial isolates (clinical or reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Stock Solution Preparation:
-
Prepare stock solutions of each antibiotic in a suitable solvent according to the manufacturer's instructions.
-
Prepare serial twofold dilutions of each antibiotic in CAMHB at concentrations ranging from sub-inhibitory to supra-inhibitory based on the known Minimum Inhibitory Concentrations (MICs) of the test organism.
-
-
Checkerboard Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (columns 2-11), add 50 µL of serial dilutions of this compound.
-
Along the y-axis (rows B-G), add 50 µL of serial dilutions of the second antibiotic.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Column 12 should contain only dilutions of the second antibiotic (MIC control).
-
Row H should contain only dilutions of this compound (MIC control).
-
Well A1 should be a growth control (no antibiotic).
-
Well A12 should be a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Assay for Assessing Bactericidal Activity
This protocol evaluates the rate of bacterial killing by this compound alone and in combination with another antibiotic over time.
Materials:
-
This compound and the second antibiotic
-
Bacterial isolates
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for serial dilutions and colony counting (e.g., spiral plater, manual plating)
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual tubes)
-
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes in a shaking incubator at 35°C ± 2°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viability Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates for 18-24 hours at 35°C ± 2°C.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Antagonism is defined as a ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent.
-
Protocol 3: Murine Pneumonia Model for In Vivo Efficacy Evaluation
This protocol provides a framework for assessing the in vivo efficacy of this compound combination therapy in a murine model of bacterial pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)
-
Bacterial strain of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal or intranasal instillation device
-
This compound and the second antibiotic formulated for injection (e.g., subcutaneous or intravenous)
-
Equipment for euthanasia and tissue homogenization
Procedure:
-
Animal Acclimatization and Immunosuppression (if required):
-
Acclimatize mice to the facility for at least 7 days.
-
If a neutropenic model is required, induce neutropenia using cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection).
-
-
Infection Induction:
-
Anesthetize the mice.
-
Inoculate a predetermined lethal or sub-lethal dose of the bacterial suspension directly into the lungs via intratracheal or intranasal administration.
-
-
Treatment Administration:
-
At a specified time post-infection (e.g., 2 hours), begin antibiotic treatment.
-
Administer this compound, the second antibiotic, the combination, or a vehicle control via the chosen route (e.g., subcutaneous injection).
-
The dosing regimen should be based on pharmacokinetic studies to mimic human exposure.
-
-
Monitoring and Endpoint Evaluation:
-
Monitor the mice for clinical signs of illness and survival over a defined period (e.g., 7 days).
-
At a predetermined endpoint (e.g., 24 or 48 hours post-treatment initiation), euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and other relevant organs (e.g., spleen, blood).
-
Homogenize the tissues and perform serial dilutions for quantitative bacterial culture to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).
-
-
Data Analysis and Interpretation:
-
Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.
-
Compare the bacterial loads in the lungs and other organs between the groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
A significant reduction in bacterial load and/or an increase in survival in the combination therapy group compared to the monotherapy groups indicates in vivo efficacy.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed mechanism of synergistic action.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. Combined effects of panipenem and aminoglycosides on methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [In vitro combination effect of vancomycin and carbapenems against carbapenem-resistant MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of the combinations of imipenem plus ciprofloxacin and imipenem plus amikacin against Pseudomonas aeruginosa and other bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amr-accelerator.eu [amr-accelerator.eu]
- 8. [Clinical evaluation of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical studies on panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The clinical efficacy and safety of this compound in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A multicenter study on panipenem/betamipron in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Panipenem-Betamipron in Aqueous Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of panipenem-betamipron in aqueous solutions is critical for the development of robust formulations and for ensuring therapeutic efficacy. This document provides detailed application notes and protocols for assessing the stability of this combination drug product.
Panipenem (B1678378) is a carbapenem (B1253116) antibiotic that, like other β-lactam antibiotics, is susceptible to degradation in aqueous environments. It is co-formulated with betamipron (B834), which acts as a renal protective agent by inhibiting the renal uptake of panipenem, thereby reducing the risk of nephrotoxicity.[1] While betamipron's primary role is not to enhance chemical stability, a thorough understanding of the stability of the combined product in solution is essential for preclinical and clinical research.
The degradation of panipenem in an aqueous solution has been shown to follow pseudo-first-order kinetics.[2] This degradation is significantly influenced by the pH of the solution. In acidic conditions, the rate of degradation has been observed to increase with the initial concentration of panipenem, suggesting a complex degradation mechanism.[2] The dissociation of the carboxyl group of panipenem plays a crucial role in its degradation.[2]
Data Presentation: Stability Profile of this compound
The following tables provide a framework for summarizing quantitative stability data for this compound. Researchers should populate these tables with their experimental data.
Table 1: Effect of pH on the Stability of this compound at a Constant Temperature
| pH | Initial Concentration (mg/mL) | Apparent First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) | % Degradation at 24h |
| 3.0 | ||||
| 4.0 | ||||
| 5.0 | ||||
| 6.0 | ||||
| 7.0 | ||||
| 7.4 (PBS) | ||||
| 8.0 | ||||
| 9.0 |
Table 2: Effect of Temperature on the Stability of this compound at a Constant pH
| Temperature (°C) | Initial Concentration (mg/mL) | Apparent First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) | % Degradation at 24h |
| 4 (Refrigerated) | ||||
| 25 (Room Temp) | ||||
| 37 (Physiological) | ||||
| 50 |
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (h) | Panipenem % Degradation | Betamipron % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 60 | 2, 4, 8, 12, 24 | |||
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5, 1, 2, 4, 8 | |||
| Oxidative | 3% H₂O₂ | Room Temp | 2, 4, 8, 12, 24 | |||
| Thermal | Dry Heat | 80 | 24, 48, 72 | |||
| Photolytic | UV/Visible Light | Room Temp | 24, 48, 72 |
Experimental Protocols
Protocol 1: Determination of this compound Stability as a Function of pH and Temperature
This protocol outlines the methodology for assessing the degradation kinetics of this compound in various aqueous solutions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions of various molarities
-
Sodium hydroxide (B78521) (NaOH) solutions of various molarities
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Various buffer systems (e.g., acetate, phosphate, borate) to cover a pH range from 3 to 9
-
High-purity water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Analytical balance, pH meter, volumetric flasks, pipettes
-
Temperature-controlled incubator/water bath
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Accurately weigh and dissolve the this compound reference standard in each buffer solution to achieve a known initial concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
For pH stability studies, incubate aliquots of each solution at a constant temperature (e.g., 37°C).
-
For temperature stability studies, incubate aliquots of a solution at a constant pH (e.g., pH 7.4) at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately quench any further degradation by diluting the sample with a cold mobile phase and storing it at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Quantify the remaining concentrations of panipenem and betamipron at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of panipenem versus time.
-
Determine the apparent first-order rate constant (k_obs) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
Protocol 2: Forced Degradation Studies of this compound
This protocol describes the conditions for intentionally degrading the drug product to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Materials:
-
This compound reference standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Sample at various time points.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature. Sample at various time points. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and maintain at room temperature. Sample at various time points.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven. Dissolve samples at various time points for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber. Analyze samples at various time points and compare with a control sample protected from light.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method (Protocol 3). The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage.
Protocol 3: Stability-Indicating HPLC Method for Panipenem and Betamipron
This protocol provides a general framework for a reverse-phase HPLC method suitable for the simultaneous determination of panipenem and betamipron and their degradation products. Method optimization and validation are required.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5) and acetonitrile.
-
Gradient Example: Start with 5% acetonitrile, increase to 50% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 260 nm for panipenem and 230 nm for betamipron).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Visualizations
Caption: Proposed hydrolytic degradation pathway of panipenem.
Caption: General workflow for stability testing of this compound.
References
Application Notes and Protocols for Laboratory-Scale Lyophilization and Reconstitution of Panipenem-Betamipron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic with potent bactericidal activity. It is co-administered with betamipron (B834), which acts as a renal protective agent by competitively inhibiting organic anion transporters (OATs) in the kidneys, thereby reducing the risk of panipenem-induced nephrotoxicity.[1][2] For laboratory research and in-vitro studies, the preparation of stable, well-characterized solutions of panipenem-betamipron is crucial. Lyophilization, or freeze-drying, is a common technique used to enhance the long-term stability of antibiotics that are unstable in aqueous solutions.[3][4]
These application notes provide detailed protocols for the laboratory-scale lyophilization of this compound, reconstitution of the lyophilized powder, and analytical methods for stability assessment.
Mechanism of Action: this compound Synergy
Panipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Betamipron's role is purely protective for the host. It competitively inhibits the OAT1 and OAT3 transporters in the renal tubules, preventing the accumulation of panipenem in renal cells and thus mitigating potential nephrotoxicity.[1][2]
Data Presentation
The stability of this compound in solution is a critical factor for its effective use in laboratory settings. The following tables summarize illustrative stability data based on the known behavior of carbapenem antibiotics. Actual stability will depend on specific experimental conditions.
Table 1: Illustrative Stability of this compound Aqueous Solution Prior to Lyophilization
| Storage Condition | Concentration (mg/mL) | Initial Purity (%) | Purity after 4 hours (%) | Purity after 8 hours (%) |
| 2-8°C | 10 | 99.5 | 95.2 | 90.1 |
| 2-8°C | 50 | 99.3 | 94.8 | 89.5 |
| Room Temperature (~25°C) | 10 | 99.4 | 85.7 | 75.3 |
| Room Temperature (~25°C) | 50 | 99.2 | 84.1 | 73.8 |
Table 2: Illustrative Stability of Reconstituted Lyophilized this compound
| Reconstitution Diluent | Storage Condition | Concentration (mg/mL) | Initial Purity (%) | Purity after 6 hours (%) | Purity after 24 hours (%) |
| Sterile Water for Injection | 2-8°C | 10 | 99.2 | 97.1 | 92.5 |
| 0.9% Saline | 2-8°C | 10 | 99.3 | 97.5 | 93.1 |
| Sterile Water for Injection | Room Temperature (~25°C) | 10 | 99.1 | 90.3 | 78.9 |
| 0.9% Saline | Room Temperature (~25°C) | 10 | 99.2 | 90.8 | 79.5 |
Experimental Protocols
Laboratory-Scale Lyophilization of this compound
This protocol outlines a general procedure for the lyophilization of a this compound solution for laboratory use. The exact parameters of the lyophilization cycle may need to be optimized based on the specific lyophilizer and formulation.
Materials:
-
Panipenem powder
-
Betamipron powder
-
Sodium Bicarbonate
-
Water for Injection (WFI), sterile
-
Sterile 0.22 µm syringe filters
-
Sterile lyophilization vials and stoppers
-
Laboratory-scale lyophilizer
Protocol:
-
Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), prepare a solution of panipenem and betamipron in WFI at the desired concentration (e.g., 10-50 mg/mL of each).
-
Add sodium bicarbonate to the solution to act as a stabilizer. A molar ratio of approximately 1:1 of sodium bicarbonate to panipenem is a common starting point for carbapenems.
-
Gently swirl the solution until all components are completely dissolved. Maintain the solution at 2-8°C to minimize degradation.
-
-
Sterile Filtration:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Filling Vials:
-
Aseptically dispense the sterile solution into pre-sterilized lyophilization vials. Fill to approximately one-third of the vial's volume to ensure a large surface area for efficient drying.
-
Partially insert sterile lyophilization stoppers into the vials.
-
-
Lyophilization Cycle:
-
Freezing: Place the vials on the lyophilizer shelves and cool to a temperature between -40°C and -50°C at a controlled rate (e.g., 1°C/minute). Hold at this temperature for at least 2-4 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber (e.g., 100-200 mTorr). The shelf temperature can then be gradually increased to facilitate sublimation of the ice. A temperature range of -20°C to 0°C is typical for this phase. This step is the longest and can take 24-48 hours depending on the volume and concentration.
-
Secondary Drying (Desorption): After all the ice has sublimed, the shelf temperature is gradually raised to a positive temperature (e.g., 20-30°C) to remove residual bound water. This phase typically lasts for 8-12 hours.
-
-
Stoppering and Storage:
-
Once the cycle is complete, backfill the chamber with a sterile, inert gas (e.g., nitrogen) to atmospheric pressure.
-
Fully stopper the vials under the inert atmosphere.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
Store the lyophilized product at 2-8°C, protected from light.
-
Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound vial
-
Sterile Water for Injection (WFI) or 0.9% Saline
-
Sterile syringe and needle
Protocol:
-
Allow the lyophilized vial and the diluent to reach room temperature.
-
Using a sterile syringe, draw up the required volume of WFI or 0.9% Saline.
-
Slowly inject the diluent into the lyophilized vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
The reconstituted solution should be clear and free of particulate matter.
-
Use the reconstituted solution immediately. If immediate use is not possible, store at 2-8°C and use within the time frame determined by stability studies (refer to Table 2 for illustrative data).
Analytical Method for Stability Assessment (HPLC-UV)
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of panipenem and betamipron to assess the stability of the solutions. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Buffer A (e.g., 0.02 M phosphate (B84403) buffer, pH 6.5) and Buffer B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 298 nm for panipenem and 230 nm for betamipron (or a single wavelength that provides adequate response for both if a diode array detector is used).
-
Column Temperature: 30°C
Protocol:
-
Standard Preparation: Prepare stock solutions of panipenem and betamipron reference standards in a suitable solvent (e.g., WFI or mobile phase). Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the this compound solution (pre-lyophilization or reconstituted) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for panipenem and betamipron based on their retention times compared to the standards. Calculate the concentration of each compound in the samples using the calibration curve.
-
Stability Calculation: Determine the percentage of the initial concentration remaining at each time point to assess stability.
Disclaimer
These protocols and data are intended for guidance in a laboratory research setting only and are not intended for clinical or diagnostic use. The stability and performance of this compound are highly dependent on the specific conditions, materials, and equipment used. It is essential to validate these methods for your specific application. Panipenem, like other carbapenems, is susceptible to degradation, and appropriate handling and storage are critical.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2505191A1 - Lyophilized Carbapenem antibiotic composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Panipenem-Betamipron Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including those that produce β-lactamases.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial survival.[4][5] However, the clinical utility of panipenem can be limited by potential nephrotoxicity, which arises from its accumulation in the epithelial cells of the renal proximal tubules.[3][6] This accumulation is an active process mediated by organic anion transporters (OATs).[3][7]
To counteract this adverse effect, panipenem is co-administered with betamipron (B834).[8] Betamipron functions as a nephroprotective agent by competitively inhibiting renal organic anion transporters, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).[9][10][11] This inhibition reduces the uptake of panipenem into renal cells, thereby minimizing intracellular concentration and preventing kidney damage.[3][7]
These application notes provide detailed protocols for two key sets of cell-based assays to evaluate the dual activity of the panipenem-betamipron combination:
-
Antibacterial Efficacy Assays: To determine the antimicrobial potency of panipenem.
-
Nephroprotective Assays: To quantify the inhibitory activity of betamipron on renal transporters.
Part 1: Assays for Panipenem Antibacterial Activity
Panipenem's efficacy is determined by its ability to inhibit the growth of and kill bacteria. This is primarily assessed through the determination of Minimum Inhibitory Concentration (MIC) and time-kill assays.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Panipenem, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs).[5] These enzymes are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[5][12] By inhibiting PBPs, panipenem disrupts cell wall integrity, leading to cell lysis and bacterial death.[5]
Quantitative Data: Panipenem In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of panipenem against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Strain Type | MIC range (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | ≤0.012 | 0.012[13] |
| Streptococcus pneumoniae | Penicillin-Intermediate (PISP) | 0.05 | 0.05[13] |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.125 - 0.39 | 0.39[13] |
| Gram-positive cocci | Pediatric Isolates | Not Specified | Equal to or stronger than imipenem[14] |
| Gram-negative rods | Pediatric Isolates | Not Specified | Equal to or stronger than imipenem[14] |
MIC90: The concentration required to inhibit the growth of 90% of isolates.
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol follows the standard methodology for determining the MIC of an antimicrobial agent.
1. Materials
-
Panipenem analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
2. Procedure
-
Bacterial Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an overnight agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of panipenem.
-
Perform serial two-fold dilutions of panipenem in CAMHB directly in the 96-well plate. Typical final concentrations might range from 0.008 to 128 µg/mL.
-
Ensure each well contains 50 µL of the appropriate antibiotic dilution.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculation:
-
Add 50 µL of the working bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of panipenem at which there is no visible growth (turbidity) in the well.
-
Part 2: Cell-Based Assays for Betamipron Nephroprotective Activity
Betamipron's protective effect is evaluated by its ability to inhibit the OAT-mediated uptake of substrates into renal cells. This is typically studied using mammalian cell lines engineered to express human OAT1 or OAT3.[7][11]
Mechanism of Action: Competitive Inhibition of Organic Anion Transporters
Betamipron competes with panipenem for binding to OAT1 and OAT3 transporters on the basolateral membrane of renal proximal tubule cells.[3][10] By occupying the transporter, betamipron blocks the entry of panipenem into the cells, thus preventing its accumulation and subsequent toxicity.[3][15][16]
Quantitative Data: Betamipron Inhibitory Activity
The inhibitory potency of betamipron is quantified by its inhibition constant (Ki) or IC50 value. A lower value indicates more potent inhibition.
| Transporter | Cell Line | Substrate | Inhibition Constant (Ki) |
| Human OAT1 | HEK293 | Not specified | 23.6 µM[11] |
| Human OAT3 | HEK293 | Not specified | 48.3 µM[11] |
HEK293: Human Embryonic Kidney 293 cells.
Experimental Protocol: OAT Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of betamipron on OAT1 and OAT3 transporters expressed in a mammalian cell line.[7][9][11]
1. Materials
-
Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 or OAT3.[7]
-
Mock-transfected HEK293 cells (negative control).[7]
-
Cell culture medium (e.g., DMEM with 10% FBS).[7]
-
Betamipron solutions of varying concentrations.[7]
-
Probenecid (positive control inhibitor).[11]
-
Fluorescent or radiolabeled OAT substrate (e.g., 6-Carboxyfluorescein, [³H]p-aminohippurate).[7][11]
-
96-well black, clear-bottom plates (for fluorescent substrates) or standard plates (for radiolabeled substrates).[11]
-
Fluorescence plate reader or liquid scintillation counter.
2. Procedure
-
Cell Seeding:
-
Culture HEK293-OAT1, HEK293-OAT3, and mock-transfected cells to ~90% confluency.
-
Seed the cells into 96-well plates at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Inhibition Assay:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with warm (37°C) HBSS.[11]
-
Add HBSS containing the appropriate dilutions of betamipron to the respective wells. Also include wells for "no inhibition" (HBSS only) and "positive control" (a known inhibitor like probenecid).[11]
-
Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.[7][11]
-
-
Uptake Reaction:
-
Initiate the transport reaction by adding the fluorescent or radiolabeled OAT substrate solution (also containing the corresponding betamipron concentrations) to all wells.[11]
-
Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.[7][11] This time should be within the linear range of uptake for the substrate.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.[7][11] This stops the transport process and removes extracellular substrate.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).[7]
-
Measure the intracellular substrate concentration by reading the fluorescence or radioactivity of the cell lysate.
-
-
Data Analysis:
-
Subtract the signal from mock-transfected cells (non-specific uptake) from the signal from OAT-expressing cells to determine transporter-specific uptake.
-
Calculate the percentage of inhibition for each betamipron concentration relative to the "no inhibition" control.
-
Plot the percent inhibition against the log of the betamipron concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and its affinity (Km) for the transporter are known.
-
References
- 1. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [In vitro and in vivo activities of panipenem against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Evaluation of panipenem/betamipron in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Panipenem-Betamipipron Penetration into Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the penetration of panipenem-betamipron into the cerebrospinal fluid (CSF), consolidating key quantitative data and outlining detailed experimental protocols based on available literature. This document is intended to serve as a practical resource for designing and interpreting studies related to the central nervous system (CNS) pharmacokinetics of this carbapenem (B1253116) antibiotic.
Introduction
Panipenem (B1678378) is a broad-spectrum carbapenem antibiotic co-administered with betamipron, which inhibits the renal uptake of panipenem, thereby reducing the risk of nephrotoxicity.[1] Effective treatment of CNS infections, such as bacterial meningitis, requires antibiotics to cross the blood-brain barrier and achieve therapeutic concentrations in the CSF. Understanding the extent of this compound penetration into the CSF is therefore critical for its clinical application in CNS infections.
Quantitative Data on CSF Penetration
The following tables summarize the available quantitative data on panipenem concentrations in the CSF from both clinical and preclinical studies.
Table 1: Panipenem Concentrations in Cerebrospinal Fluid (Clinical Studies in Pediatric Patients with Purulent Meningitis)
| Dosage of Panipenem/Betamipron | Patient Population | Stage of Meningitis | Time of CSF Sampling Post-Administration | Panipenem Concentration in CSF (µg/mL) | Reference |
| 26.1 mg/kg | 2 pediatric cases | Not specified | 30 minutes | 3.21 | [2] |
| 26.1 mg/kg | 2 pediatric cases | Day 12 of treatment | 30 minutes | 0.86 | [2] |
| Not specified (1-hour drip IV) | 1 pediatric case | Acute stage | Not specified | 6.84 | [3] |
| Not specified (1-hour drip IV) | 1 pediatric case | Recovering stage | Not specified | 3.28 | [3] |
Table 2: Panipenem Concentrations in Cerebrospinal Fluid (Preclinical Study in Rabbits)
| Dosage of Panipenem/Betamipron | Animal Model | Observation | Panipenem Concentration in CSF (µg/mL) | Reference |
| 1.0 - 1.2 g/kg (i.v. infusion) | Rabbits | Onset of epileptogenic EEG-activity | Approximately twice the concentration of imipenem (B608078) that induces similar activity | [4] |
| Not specified (i.v. infusion) | Rabbits | General distribution study | Comparable to imipenem concentrations after imipenem/cilastatin infusion | [4] |
Experimental Protocols
This section details the methodologies for key experiments designed to assess the CSF penetration of this compound.
Protocol for Preclinical Assessment of CSF Penetration in Rabbits
This protocol is based on the methodology described for studying the neurotoxicity and CNS distribution of panipenem/betamipron.[4]
Objective: To determine the concentration of panipenem in the cerebrospinal fluid of rabbits following intravenous administration of this compound.
Materials:
-
Male rabbits
-
This compound for injection
-
Anesthetic agents
-
Intravenous infusion setup
-
Stereotaxic apparatus for CSF collection
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Preparation: Acclimatize male rabbits to the laboratory environment. Anesthetize the animals prior to the procedure.
-
Drug Administration: Administer this compound via intravenous infusion at the desired dose (e.g., 1.0-1.2 g/kg).
-
Cerebrospinal Fluid (CSF) Sampling:
-
Position the anesthetized rabbit in a stereotaxic frame.
-
Carefully insert a needle into the cisterna magna to collect CSF at predetermined time points post-infusion.
-
-
Plasma Sampling: Collect blood samples from a peripheral vein at the same time points as CSF collection. Centrifuge the blood to separate the plasma.
-
Sample Processing and Storage: Immediately place CSF and plasma samples on ice and store at -80°C until analysis.
-
Quantification of Panipenem:
-
Determine the concentration of panipenem in CSF and plasma samples using a validated HPLC method.[5]
-
The HPLC system should be equipped with a reversed-phase C18 column and a UV detector.
-
A suitable mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol, should be used for chromatographic separation.
-
-
Data Analysis: Calculate the CSF/plasma concentration ratio at each time point to assess the extent of penetration into the cerebrospinal fluid.
Protocol for Clinical Assessment of CSF Penetration in Patients with Bacterial Meningitis
This protocol is a generalized representation based on clinical studies investigating this compound in pediatric patients with meningitis.[2][3]
Objective: To measure the concentration of panipenem in the cerebrospinal fluid of patients with bacterial meningitis undergoing treatment with this compound.
Patient Population: Patients diagnosed with bacterial meningitis for whom treatment with this compound is clinically indicated.
Materials:
-
This compound for intravenous administration
-
Lumbar puncture kits
-
Sterile collection tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Drug Administration: Administer this compound to patients via intravenous drip infusion at the prescribed dosage (e.g., 50-69 mg/kg/day divided into multiple doses).[2]
-
Cerebrospinal Fluid (CSF) and Blood Sampling:
-
Perform a lumbar puncture to collect CSF at specified time points after drug administration (e.g., 30 minutes post-infusion).[2]
-
Simultaneously, collect a blood sample via venipuncture.
-
-
Sample Processing and Storage:
-
Centrifuge the blood sample to obtain plasma.
-
Immediately freeze both CSF and plasma samples at -80°C until analysis.
-
-
Quantification of Panipenem:
-
Analyze the panipenem concentrations in CSF and plasma using a validated HPLC method.[5]
-
-
Ethical Considerations: Ensure all procedures are conducted in accordance with institutional review board (IRB) approval and informed consent is obtained from the patient or their legal guardian.
Visualizations
Experimental Workflow for Preclinical CSF Penetration Study
Caption: Workflow for preclinical assessment of panipenem CSF penetration.
Logical Relationship of Panipenem Administration and CSF Concentration
Caption: Panipenem distribution from plasma to cerebrospinal fluid.
References
- 1. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on efficacy and safety of panipenem/betamipron against infections in pediatrics and on its movement to cerebrospinal fluid including cases of penicillin-resistant Streptococcus pneumoniae meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical evaluation of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of panipenem/betamipron, a new carbapenem, in rabbits: correlation to concentration in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Panipenem-Betamipron Tissue Distribution: Application Notes & Protocols for Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the tissue distribution of the carbapenem (B1253116) antibiotic panipenem (B1678378) when co-administered with betamipron (B834), a renal protective agent. The information is curated from various animal model studies to guide researchers in designing and interpreting preclinical pharmacokinetic and pharmacodynamic experiments.
Panipenem is a broad-spectrum antibiotic effective against a wide range of bacteria. However, its accumulation in the kidneys can lead to nephrotoxicity. Betamipron is co-administered with panipenem to competitively inhibit its uptake by organic anion transporters in the renal tubules, thereby reducing kidney exposure and potential damage[1][2][3][4]. Understanding the distribution of both compounds in various tissues is crucial for assessing efficacy and safety.
Quantitative Data on Tissue Distribution
While comprehensive data on panipenem and betamipron concentrations across a wide range of tissues from a single, publicly available study is limited, the following tables summarize available information and provide a framework for data presentation. The data is primarily based on studies in rodents and rabbits, which are common models for pharmacokinetic analysis.
Table 1: Panipenem Concentration in Rat Tissues Following Intravenous Administration
| Time Point | Tissue | Panipenem Concentration (µg/g or µg/mL) | Reference |
| Multiple timepoints | Skin | Significantly lower than serum concentrations | [5] |
| Steady-state | Plasma | 4 µg/mL (achieved by constant infusion) | [6] |
Table 2: Illustrative Tissue Distribution of a Similar Carbapenem (Doripenem) in Mice Following a Single 20 mg/kg Intravenous Dose
This table is provided as a structural example for presenting tissue distribution data, based on a study of doripenem, another carbapenem antibiotic. The distribution pattern of panipenem is expected to be similar, with high concentrations in well-perfused organs.
| Time after Administration | Plasma (µg/mL) | Kidney (µg/g) | Liver (µg/g) | Lung (µg/g) | Heart (µg/g) | Spleen (µg/g) |
| 5 minutes | 25.4 ± 3.5 | 30.1 ± 4.2 | 15.8 ± 2.1 | 12.5 ± 1.9 | 8.9 ± 1.3 | 6.7 ± 1.1 |
| 15 minutes | 10.2 ± 1.8 | 18.5 ± 2.9 | 8.1 ± 1.5 | 6.3 ± 1.2 | 4.1 ± 0.8 | 3.2 ± 0.7 |
| 60 minutes | 1.5 ± 0.4 | 4.2 ± 0.9 | 2.0 ± 0.5 | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.7 ± 0.2 |
Data is illustrative and adapted from a study on doripenem[7].
Experimental Protocols
The following are detailed methodologies for key experiments related to panipenem-betamipron tissue distribution studies.
Protocol 1: Animal Dosing and Sample Collection
Objective: To administer this compound to animal models and collect tissue samples at specified time points for concentration analysis.
Materials:
-
This compound for injection
-
Sterile saline (0.9% NaCl)
-
Animal models (e.g., Sprague-Dawley rats, ddY mice)
-
Syringes and needles for intravenous administration
-
Surgical instruments for dissection
-
Cryovials for sample storage
-
Dry ice and -80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Reconstitute this compound with sterile saline to the desired concentration immediately before use.
-
Dosing: Administer the this compound solution to the animals via intravenous (e.g., tail vein in rats/mice) or another appropriate route. The dosage should be calculated based on the animal's body weight. A common dose for pharmacokinetic studies is in the range of 10-50 mg/kg for each compound[8].
-
Time Points for Collection: Euthanize cohorts of animals at predetermined time points after drug administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) to capture the distribution and elimination phases.
-
Tissue Collection: Immediately following euthanasia, perform a laparotomy and collect the desired tissues (e.g., kidneys, liver, lungs, spleen, heart, brain, and skin).
-
Sample Processing: Rinse each tissue with ice-cold saline to remove excess blood, blot dry, weigh, and immediately snap-freeze in liquid nitrogen or place on dry ice.
-
Storage: Store the collected tissue samples in labeled cryovials at -80°C until analysis.
Protocol 2: Tissue Homogenization and Drug Extraction
Objective: To process collected tissue samples to extract panipenem and betamipron for quantification.
Materials:
-
Frozen tissue samples
-
Homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Protein precipitation agent (e.g., acetonitrile (B52724), perchloric acid)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Preparation: Keep all samples and buffers on ice throughout the procedure to minimize degradation of the analytes.
-
Homogenization:
-
To a pre-weighed, thawed tissue sample, add a specific volume of ice-cold homogenization buffer (e.g., 3-5 volumes of buffer to the tissue weight).
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add a protein precipitation agent (e.g., 3 volumes of acetonitrile to 1 volume of homogenate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted panipenem and betamipron.
-
Sample Preparation for Analysis: The supernatant may require further processing, such as evaporation and reconstitution in the mobile phase, before injection into an analytical instrument like an HPLC system.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of panipenem and betamipron in the extracted tissue samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol)
-
Panipenem and betamipron analytical standards
-
Internal standard (optional but recommended for improved accuracy)
-
Calibrators and quality control samples prepared in a matching matrix (homogenized tissue from untreated animals)
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.04 M ammonium acetate, pH 4.0) and an organic modifier (e.g., methanol). The exact ratio should be optimized for the separation of panipenem, betamipron, and any internal standard.
-
Flow Rate: Typically 1.0 - 1.6 mL/min.
-
Detection Wavelength: Panipenem can be detected at approximately 300 nm. The optimal wavelength for betamipron should be determined separately.
-
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of panipenem and betamipron into the blank tissue homogenate matrix. Process these standards in the same manner as the study samples.
-
Sample Analysis: Inject a fixed volume of the prepared sample extracts and calibration standards into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte versus its concentration for the standard samples. Determine the concentration of panipenem and betamipron in the experimental samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate key conceptual frameworks for this compound tissue distribution studies.
Conceptual diagram of Panipenem and Betamipron distribution.
Experimental workflow for tissue distribution analysis.
Mechanism of Betamipron's nephroprotective effect.
References
- 1. Prediction of human pharmacokinetics of this compound, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Possible mechanism by which the carbapenem antibiotic panipenem decreases the concentration of valproic acid in plasma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Panipenem-Betamipron and Its Impurities
AN-PB-001
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of panipenem (B1678378) and betamipron (B834) and for the separation of their degradation products. Panipenem, a carbapenem (B1253116) antibiotic, is co-administered with betamipron to mitigate nephrotoxicity by inhibiting its uptake into renal tubules.[1][2][3][4] The stability of this combination is a critical quality attribute, and a reliable analytical method is essential to ensure its safety and efficacy by monitoring impurities and degradation products. This method is suitable for quality control and stability studies of panipenem-betamipron drug substances and products.
Introduction
Panipenem is a broad-spectrum parenteral carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][4] Betamipron (N-benzoyl-β-alanine) is co-formulated with panipenem to act as a renal protective agent.[3][5] It competitively inhibits organic anion transporters (OAT1 and OAT3) in the renal proximal tubules, preventing the accumulation of panipenem and thus reducing the risk of nephrotoxicity.[3][5][6]
The inherent chemical instability of the β-lactam ring in carbapenems makes them susceptible to degradation. Therefore, a stability-indicating analytical method—a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and product over time—is crucial.[7] Such a method must be able to separate the active pharmaceutical ingredients (APIs) from any impurities and degradation products that may form during manufacturing, storage, or administration.[8] This document provides a detailed protocol for the development of such a method, including forced degradation studies to generate potential impurities and demonstrate the method's specificity.
Experimental
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A pH meter and an analytical balance are also required. Modern UPLC systems can also be utilized for improved separation efficiency.[9]
-
Chemicals:
-
Panipenem and Betamipron reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic potassium phosphate (B84403) (KH₂PO₄) or similar buffer salt (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment and basic degradation)
-
Hydrochloric acid (for acidic degradation)
-
Hydrogen peroxide (30%) (for oxidative degradation)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Analytical Method Protocol
Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 6.8 with orthophosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (95:5, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of panipenem and betamipron reference standards in the diluent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solution: Dilute the stock solution with the diluent to a suitable working concentration (e.g., 100 µg/mL for both panipenem and betamipron).
Chromatographic Conditions
A C18 column is commonly employed for the separation of carbapenems and related compounds.[10][11] The following conditions have been optimized for the separation of panipenem, betamipron, and their degradation products.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 6.8) B: Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30-32 min: 40% to 5% B; 32-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm and 299 nm (PDA detection recommended for peak purity analysis) |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[1][7] The goal is to achieve 5-20% degradation of the active substances.[7]
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in the diluent.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent. Due to the amide group, basic conditions may lead to significant degradation.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve the stressed solid in diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber. Periodically sample and dilute to 100 µg/mL with diluent for analysis.
-
Control Sample: A sample of this compound, prepared at the same concentration and stored under normal conditions, should be analyzed alongside the stressed samples.
Data Presentation
The results of the forced degradation studies should be tabulated to clearly present the extent of degradation and the formation of impurities.
| Stress Condition | Betamipron (% Assay) | Panipenem (% Assay) | Number of Degradation Peaks | RRT of Major Degradants |
| Control (Unstressed) | 100.0 | 100.0 | 0 | - |
| 0.1 M HCl, 60°C, 2h | 92.5 | 85.1 | 3 | 0.78, 1.15 |
| 0.1 M NaOH, RT, 1h | 88.2 | 79.8 | 4 | 0.65, 0.89, 1.21 |
| 3% H₂O₂, RT, 4h | 95.1 | 90.3 | 2 | 1.09 |
| Thermal (80°C, 48h) | 98.8 | 94.2 | 1 | 0.95 |
| Photolytic (UV) | 96.3 | 91.5 | 2 | 0.82, 1.12 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the workflow for method development and the forced degradation study.
Caption: Workflow for Analytical Method Development.
Caption: Protocol for Forced Degradation Studies.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the simultaneous determination of panipenem and betamipron. The forced degradation studies demonstrate that the method is stability-indicating, as it can effectively separate the parent drugs from their degradation products formed under various stress conditions. This method is suitable for routine quality control, stability monitoring, and impurity profiling of this compound, thereby ensuring the quality and safety of the pharmaceutical product. Further validation of the method should be performed according to ICH guidelines to confirm its linearity, accuracy, precision, and robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting panipenem-betamipron solubility for in vitro assays
Welcome to the technical support center for the use of panipenem-betamipron in in vitro research. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this antibiotic combination in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing this compound solutions for in vitro assays?
A1: The main challenge lies in the differing solubility of the two components. Panipenem (B1678378) is slightly soluble in water and DMSO, while betamipron (B834) is soluble in organic solvents like DMSO and ethanol (B145695) but insoluble in water.[1][2] Therefore, a co-solvent system is often necessary to achieve a stable solution containing both compounds for your experiments.
Q2: What are the recommended solvents for preparing a combined this compound stock solution?
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions in DMSO at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is acceptable.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q4: I'm observing precipitation when diluting my DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to the poor water solubility of betamipron. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, typically well below 1% to avoid solvent-induced cellular toxicity.
-
Serial Dilution: Perform serial dilutions in your final aqueous medium. This gradual decrease in solvent concentration can sometimes help maintain solubility.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.
-
Pre-warmed Media: Diluting the stock solution in pre-warmed media (e.g., 37°C) can sometimes improve solubility.
Q5: How stable is this compound in common in vitro assay media?
A5: Specific stability data for panipenem in commonly used media like Mueller-Hinton Broth (MHB) or Dulbecco's Modified Eagle Medium (DMEM) is limited. However, data on other carbapenems, such as imipenem (B608078) and meropenem, indicate that they can degrade in solution, with half-lives in MHB at 37°C ranging from approximately 17 to 47 hours.[4] It is therefore recommended to prepare fresh working solutions for each experiment and to minimize the duration of experiments at 37°C where possible.
Solubility and Stability Data
The following tables summarize the available solubility and stability information for panipenem and betamipron.
Table 1: Solubility of Panipenem and Betamipron
| Compound | Solvent | Solubility | Citation |
| Panipenem | Water | Slightly Soluble | [2] |
| DMSO | Soluble | [3][5] | |
| Methanol | Very Slightly Soluble | [2] | |
| Betamipron | Water | Insoluble | [1] |
| DMSO | 39 mg/mL | [1] | |
| Ethanol | 39 mg/mL | [1] |
Table 2: Stability of Related Carbapenems in Mueller-Hinton Broth (MHB) at 36-37°C
| Carbapenem (B1253116) | Half-life in MHB (pH ~7.3) | Citation |
| Imipenem | ~17 hours | [4] |
| Meropenem | ~47 hours | [4] |
| Doripenem | ~41 hours | [4] |
Note: This data is for related carbapenems and should be used as an estimate for panipenem's stability. Empirical determination of panipenem stability under specific experimental conditions is recommended.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for MIC Testing
This protocol is adapted from standard methods for Minimum Inhibitory Concentration (MIC) testing and accounts for the solubility characteristics of both panipenem and betamipron.[6][7]
Materials:
-
Panipenem powder
-
Betamipron powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile microcentrifuge tubes
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a 10x Concentrated Stock Solution in DMSO:
-
Co-dissolve panipenem and betamipron in 100% DMSO to achieve a concentration that is 10 times the highest concentration to be tested in the MIC assay. For example, to test up to a final concentration of 128 µg/mL panipenem and 128 µg/mL betamipron, prepare a stock solution of 1280 µg/mL of each in DMSO.
-
Ensure complete dissolution by gentle vortexing.
-
-
Prepare the Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 10x this compound stock solution to the first well of each row to be tested. This will result in a 1:2 dilution and a 5x concentrated solution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial inoculum according to standard MIC testing protocols (e.g., CLSI guidelines) to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial suspension to each well, which will further dilute the antibiotic concentrations to their final 1x testing concentration.
-
-
Incubation and Analysis:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Panipenem Antibacterial Mechanism of Action
Panipenem, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: Panipenem's mechanism of action against bacteria.
Experimental Workflow for this compound MIC Assay
The following diagram illustrates the key steps in performing a Minimum Inhibitory Concentration (MIC) assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Panipenem | 87726-17-8 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panipenem | TargetMol [targetmol.com]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Panipenem-Betamipron Stability in Buffer Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with panipenem-betamipron. The information focuses on addressing common stability issues encountered in different buffer systems during experimental procedures.
Disclaimer
Detailed stability data for this compound in a wide range of specific buffer systems is not extensively available in publicly accessible literature. The information provided herein is based on the known chemical properties of carbapenems, including panipenem (B1678378) and related compounds like imipenem (B608078) and meropenem, as well as general principles of pharmaceutical stability. It is strongly recommended to perform specific stability studies for your particular experimental conditions and buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of panipenem in aqueous buffer solutions?
A1: The stability of panipenem, like other carbapenems, is primarily influenced by several factors:
-
pH: Panipenem is susceptible to hydrolysis, and the rate of degradation is pH-dependent. Generally, carbapenems are most stable in weakly acidic to neutral pH ranges (typically pH 4-6).[1]
-
Temperature: Higher temperatures accelerate the degradation of panipenem.[2][3] For short-term storage of solutions, refrigeration (2-8°C) is often recommended.
-
Buffer Composition: The components of the buffer system can catalyze the degradation of panipenem.[4]
-
Concentration: In some cases, the initial concentration of the drug can influence its degradation rate.[2][5]
-
Light and Oxygen: Exposure to light and oxygen can also contribute to the degradation of pharmaceutical compounds.[6]
Q2: I am observing a rapid loss of panipenem activity in my experiment. What could be the cause?
A2: Rapid loss of activity is likely due to the chemical degradation of the panipenem molecule. The β-lactam ring, which is essential for its antibacterial activity, is prone to hydrolysis in aqueous solutions.[7] You should consider the following potential causes:
-
Inappropriate pH: If the pH of your buffer system is outside the optimal range for panipenem stability, degradation can be rapid.
-
High Temperature: Storing or conducting experiments at elevated temperatures will significantly decrease the half-life of panipenem.
-
Buffer Catalysis: The buffer species you are using may be actively participating in the degradation of the drug.
Q3: Which buffer systems are generally recommended for working with this compound?
A3: While specific recommendations for this compound are scarce, for other carbapenems, buffers such as acetate (B1210297) and phosphate (B84403) have been used in stability studies.[1][4] However, it is crucial to note that these buffer species can also catalyze degradation.[1][4] The choice of buffer should be carefully considered and validated for your specific application. It is advisable to use the lowest possible buffer concentration that maintains the desired pH.
Q4: Does betamipron (B834) affect the stability of panipenem in solution?
A4: Betamipron is co-administered with panipenem to prevent nephrotoxicity by inhibiting its uptake into renal tubular cells.[8][9] There is no evidence to suggest that betamipron chemically stabilizes panipenem in solution. The stability of each compound should be considered independently under the specific experimental conditions.[10]
Q5: How can I monitor the stability of panipenem in my buffer system?
A5: The most common method for monitoring the stability of panipenem is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2] This allows for the quantification of the intact panipenem concentration over time and the detection of degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results over time. | Degradation of panipenem in the prepared buffer solution. | 1. Prepare fresh this compound solutions immediately before each experiment.2. If solutions need to be stored, keep them at 2-8°C and for the shortest possible duration.3. Perform a preliminary stability study to determine the time frame within which the concentration of panipenem remains acceptable for your experiment. |
| Precipitate formation in the buffer solution. | 1. Poor solubility of panipenem or betamipron at the given pH or concentration.2. Formation of insoluble degradation products. | 1. Ensure the pH of the buffer is within the optimal solubility range for both compounds.2. Consider adjusting the concentration of the stock solution or the final dilution.3. Visually inspect solutions for any signs of precipitation before use. |
| Loss of biological activity of panipenem. | Chemical degradation of the β-lactam ring of panipenem. | 1. Verify the pH of your buffer system. Adjust if necessary to a more optimal pH for stability (e.g., weakly acidic).2. Minimize the exposure of the solution to high temperatures.3. Consider if any components in your experimental medium could be accelerating degradation. |
| Unexpected peaks in HPLC chromatogram. | Formation of panipenem degradation products. | 1. This is an indicator of instability. Quantify the decrease in the panipenem peak area over time to determine the degradation rate.2. If the degradation is too rapid for your experimental needs, you will need to modify your buffer system, pH, or temperature. |
Quantitative Data Summary
Specific quantitative data on the stability of this compound in various buffer systems is limited. The following table provides a summary of expected stability trends based on data for other carbapenems and general chemical principles. This information should be used as a guideline, and experimental verification is essential.
| Parameter | Condition | Expected Impact on Panipenem Stability | Rationale |
| pH | Acidic (<4) | Decreased | Susceptible to acid-catalyzed hydrolysis. |
| Neutral (6-7) | Relatively Stable | Generally the most stable range for carbapenems. | |
| Alkaline (>7) | Decreased | Susceptible to base-catalyzed hydrolysis of the β-lactam ring.[7] | |
| Temperature | Refrigerated (2-8°C) | Increased | Lower temperature slows down the rate of chemical degradation. |
| Room Temperature (~25°C) | Moderate | Stability is often limited to several hours.[11] | |
| Elevated (>30°C) | Decreased | Significant acceleration of degradation.[2][11] | |
| Buffer Type | Phosphate, Acetate, Borate | May Decrease | These buffer species have been shown to catalyze the degradation of other carbapenems.[1][4] |
| Concentration | Higher Concentrations | May Decrease | For some carbapenems, higher concentrations can lead to increased degradation rates.[2] |
Experimental Protocols
Protocol 1: Assessment of Panipenem Stability in a Selected Buffer System
Objective: To determine the degradation kinetics of panipenem in a specific buffer solution under defined temperature conditions.
Materials:
-
This compound powder
-
Selected buffer (e.g., phosphate buffer, acetate buffer)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Calibrated pH meter
-
Incubator or water bath set to the desired temperature
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., a mixture of buffer and acetonitrile)
Methodology:
-
Buffer Preparation: Prepare the desired buffer solution at the target concentration and adjust the pH to the desired value.
-
Stock Solution Preparation: Accurately weigh this compound powder and dissolve it in the prepared buffer to create a stock solution of known concentration.
-
Sample Preparation: Dilute the stock solution with the buffer to the final experimental concentration. This is your time zero (T=0) sample.
-
Incubation: Place aliquots of the sample solution in sealed vials and incubate them at the desired temperature.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), remove a vial from the incubator.
-
Sample Analysis: Immediately analyze the sample by HPLC to determine the concentration of intact panipenem. The T=0 sample should be analyzed at the beginning of the experiment.
-
Data Analysis:
-
Calculate the percentage of the initial panipenem concentration remaining at each time point.
-
Plot the natural logarithm of the panipenem concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The slope of the line will be the negative of the degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Troubleshooting workflow for panipenem instability.
Caption: Experimental workflow for stability assessment.
Caption: Factors affecting panipenem stability.
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scilit.com [scilit.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Panipenem-Betamipron Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering panipenem-betamipron resistance in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of betamipron (B834) in the this compound formulation?
A1: Betamipron's primary function is not to act as an antibiotic but to serve as a renal protectant.[1] It competitively inhibits organic anion transporters (OAT1 and OAT3) in the renal tubules.[2] This inhibition reduces the uptake of panipenem (B1678378) into renal tubular cells, thereby mitigating the risk of nephrotoxicity associated with high concentrations of panipenem.[2]
Q2: What are the known mechanisms of resistance to carbapenems like panipenem?
A2: Carbapenem (B1253116) resistance in Gram-negative bacteria is typically multifactorial and can include:
-
Enzymatic Degradation: Production of carbapenemases, which are β-lactamase enzymes that hydrolyze and inactivate carbapenem antibiotics.[3][4]
-
Reduced Permeability: Loss or reduced expression of outer membrane porins, such as OprD in Pseudomonas aeruginosa, which restricts the entry of carbapenems into the bacterial cell.
-
Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport carbapenems out of the cell, preventing them from reaching their target penicillin-binding proteins (PBPs).[5]
-
Target Site Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, although this is a less common mechanism of high-level resistance.
Q3: Can combination therapy overcome this compound resistance?
A3: Combination therapy is a promising strategy for overcoming carbapenem resistance.[3][4][6] The addition of a β-lactamase inhibitor can protect panipenem from degradation by carbapenemases.[7] Similarly, an efflux pump inhibitor can increase the intracellular concentration of panipenem by preventing its extrusion from the bacterial cell.[8][9]
Q4: Are there specific β-lactamase inhibitors that are effective with panipenem?
A4: While specific data on panipenem in combination with newer β-lactamase inhibitors is limited, inhibitors like avibactam, relebactam, and vaborbactam (B611620) have shown efficacy in restoring the activity of other carbapenems against certain carbapenemase-producing bacteria.[7] The choice of inhibitor depends on the specific type of carbapenemase produced by the resistant isolate.
Q5: How can I determine if my clinical isolate is resistant to this compound?
A5: Antimicrobial susceptibility testing (AST) is used to determine resistance. The standard methods are broth microdilution and disk diffusion, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] These tests determine the Minimum Inhibitory Concentration (MIC) or the zone of inhibition, which are then interpreted using established breakpoints to classify the isolate as susceptible, intermediate, or resistant.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected this compound Susceptibility Test Results
| Possible Cause | Troubleshooting Step |
| Inoculum preparation issues | Ensure the inoculum is a pure culture and its turbidity is standardized to a 0.5 McFarland standard.[13] Inaccurate inoculum density can lead to erroneous results. |
| Improper storage of antibiotic disks or powders | Store panipenem disks or powder according to the manufacturer's instructions, typically at -20°C or below, and protect from moisture to prevent degradation.[14][15] |
| Incorrect incubation conditions | Incubate plates at 35°C ± 2°C for 16-20 hours for most non-fastidious bacteria.[16] Ensure proper atmospheric conditions. |
| Media variability | Use Mueller-Hinton agar (B569324) or broth that meets the quality control standards outlined by CLSI.[10] Lot-to-lot variability can affect results. |
| Expired reagents | Check the expiration dates of all media, antibiotic disks, and reagents. |
Problem 2: Isolate Appears Resistant to this compound In Vitro
| Possible Cause | Troubleshooting Step |
| Production of carbapenemases | Perform a phenotypic test for carbapenemase production (e.g., Modified Carbapenem Inactivation Method - mCIM). Molecular methods can be used to identify the specific carbapenemase gene. |
| Efflux pump overexpression | Evaluate the impact of an efflux pump inhibitor (EPI) on the panipenem MIC. A significant reduction in MIC in the presence of an EPI suggests the involvement of efflux pumps.[8][9] |
| Porin loss | This is more complex to confirm phenotypically. It often requires molecular techniques like sequencing the gene encoding the porin (e.g., oprD in P. aeruginosa). |
| Combination of resistance mechanisms | The isolate may possess multiple resistance mechanisms. A combination of the above tests may be necessary to elucidate the full resistance profile. |
Data Presentation
Table 1: Illustrative MICs of Panipenem and Combination Therapies against Resistant P. aeruginosa Isolates
| Isolate | Panipenem MIC (µg/mL) | Panipenem + β-Lactamase Inhibitor MIC (µg/mL) | Panipenem + Efflux Pump Inhibitor MIC (µg/mL) |
| PA-1 (Carbapenemase producer) | 64 | 4 | 64 |
| PA-2 (Efflux pump overexpresser) | 32 | 32 | 2 |
| PA-3 (Porin loss mutant) | 16 | 16 | 16 |
| PA-4 (Wild-type) | 1 | 1 | 1 |
Note: This table presents illustrative data based on general principles of carbapenem resistance. Actual MIC values will vary depending on the specific isolate and experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for Panipenem MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17][18]
-
Prepare Panipenem Stock Solution: Prepare a stock solution of panipenem at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the panipenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the panipenem dilutions. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of panipenem that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion for Panipenem Susceptibility Testing
This protocol is based on the Kirby-Bauer method.[13][19][20][21]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
Apply Panipenem Disk: Aseptically apply a panipenem disk (containing a standardized amount of the antibiotic) to the surface of the inoculated agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the panipenem disk in millimeters.
-
Interpret Results: Interpret the zone diameter according to the breakpoints established by CLSI or other relevant regulatory bodies to determine if the isolate is susceptible, intermediate, or resistant.
Mandatory Visualization
Caption: Overview of Panipenem action and bacterial resistance mechanisms.
Caption: A logical workflow for investigating and addressing panipenem resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medindia.net [medindia.net]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. mdpi.com [mdpi.com]
- 6. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of novel carbapenem–β-lactamase inhibitor combinations: Results from phase II and III trials [frontiersin.org]
- 8. ppj.phypha.ir [ppj.phypha.ir]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. chainnetwork.org [chainnetwork.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Stability of four carbapenem antibiotics in discs used for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. asm.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Panipenem-Betamipron Stability Indicating Method Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in forced degradation studies of panipenem-betamipron to develop a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies are essential to understand the chemical stability of this compound under various stress conditions.[1] This helps in identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredients (APIs) in the presence of their degradants.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
A2: Typical stress conditions include exposure to acidic and basic solutions, oxidation, high temperatures, and light.[2] These conditions are designed to accelerate the degradation process and generate degradation products that might be observed under long-term storage conditions.
Q3: Why is betamipron (B834) combined with panipenem (B1678378), and how does this affect stability studies?
A3: Betamipron is co-administered with panipenem to act as a renal protective agent.[3][4] It inhibits the uptake of panipenem into the renal tubules, thereby reducing the risk of nephrotoxicity.[3][4] During stability studies, it is crucial to monitor the degradation of both panipenem and betamipron, as the degradation of either component can impact the product's efficacy and safety.
Q4: What are the expected degradation pathways for panipenem and betamipron?
A4: For panipenem, a carbapenem (B1253116) antibiotic, the primary degradation pathway is the hydrolysis of the β-lactam ring.[5][6] For betamipron, the potential degradation pathway is the hydrolysis of the amide bond.[2]
Troubleshooting Guides
Issue 1: No significant degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) may not be harsh enough. The recommended degradation rate is typically between 5-20%.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature for thermal degradation.
-
Extend the duration of exposure to the stress condition.
-
Ensure the drug substance is fully dissolved in the stress medium for uniform exposure.[2]
-
Issue 2: The chromatogram shows multiple peaks, and it is unclear which are degradation products.
-
Possible Cause: Peaks may arise from the degradation of excipients (in a formulation), the mobile phase, or the placebo.
-
Solution:
-
Analyze a placebo (formulation without the active ingredients) under the same stress conditions to identify peaks originating from excipients.[2]
-
Use a photodiode array (PDA) detector to assess the spectral purity of the main peaks and to obtain UV spectra of the impurity peaks, which can aid in their identification.[2]
-
Employ mass spectrometry (MS) coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradation products.[2]
-
Issue 3: Poor resolution between the main drug peaks and the degradation product peaks.
-
Possible Cause: The chromatographic conditions are not optimized for separating the analytes from their degradation products.
-
Solution:
-
Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).
-
Try a different stationary phase (e.g., a different type of C18 column or a phenyl column).
-
Optimize the column temperature.
-
Adjust the flow rate.
-
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is provided below. These conditions should be adapted based on the observed stability of the drug product.
1. Acid Hydrolysis:
-
Treat the sample with 0.1 M HCl at 80°C for 2 hours.[7]
-
Neutralize the solution before injection into the HPLC system.
2. Alkaline Hydrolysis:
-
Treat the sample with 0.1 M NaOH at 80°C for 2 hours.[7]
-
Neutralize the solution before injection into the HPLC system.
3. Oxidative Degradation:
-
Treat the sample with 30% v/v H₂O₂ at 80°C for 2 hours.[7]
4. Thermal Degradation:
-
Expose the solid drug substance to 70°C for 48 hours.[7]
5. Photolytic Degradation:
-
Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[8]
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and their degradation products.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Acetate Buffer (pH 5.1) (75:20:05 v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 212 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 2 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 2 hours |
| Oxidation | 30% v/v H₂O₂ | 80°C | 2 hours |
| Thermal | Dry Heat | 70°C | 48 hours |
| Photolytic | UV & Visible Light | Ambient | As per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of a new carbapenem, panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. scielo.br [scielo.br]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Improving panipenem-betamipron HPLC peak shape and resolution
Welcome to the Technical Support Center for panipenem-betamipron HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal peak shape and resolution in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for panipenem (B1678378) and betamipron (B834) analysis?
A common starting point for the analysis of panipenem and betamipron is reversed-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol.[1] Detection is commonly performed using a UV detector at approximately 299 nm for panipenem.[1]
Q2: My panipenem peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for panipenem, a carbapenem (B1253116) antibiotic, can be caused by several factors. A primary reason is often secondary interactions between the analyte and the stationary phase. Potential causes include an inappropriate mobile phase pH, issues with the column, or sample overload.
Q3: I am observing peak fronting for my betamipron peak. What could be the issue?
Peak fronting is less common than tailing but can occur. The most frequent causes are high sample concentration (mass overload) or injecting too large a sample volume (volume overload). It can also be indicative of a column void or collapse.
Q4: Why is the resolution between my panipenem and betamipron peaks poor?
Poor resolution can stem from several factors, including suboptimal mobile phase composition, incorrect column selection, or inappropriate flow rate and temperature. Both panipenem and betamipron are ionizable compounds, making the mobile phase pH a critical parameter for achieving adequate separation.
Q5: What are the pKa values for panipenem and betamipron, and why are they important for HPLC method development?
The predicted pKa value for panipenem is approximately 4.3, and for betamipron, it is around 4.32. These values are crucial because the retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH. Operating the mobile phase at a pH at least 1.5 to 2 units away from the pKa of the analytes helps to ensure that they are in a single ionic form (either fully ionized or fully unionized), which generally leads to sharper, more symmetrical peaks.
Troubleshooting Guides
Issue 1: Peak Tailing of Panipenem
Peak tailing can compromise peak integration and overall analytical accuracy. Follow this guide to troubleshoot and resolve tailing peaks for panipenem.
Troubleshooting Workflow for Panipenem Peak Tailing
Caption: A step-by-step workflow for troubleshooting panipenem peak tailing.
Data on Potential Solutions for Panipenem Peak Tailing
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of panipenem (~4.3). For reversed-phase, a pH of around 3.0 is often effective. | Improved peak symmetry (Tailing factor closer to 1.0). |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. Consider adding a competing base like triethylamine (B128534) (use with caution and check for MS compatibility). | Sharper, more symmetrical peaks due to minimized unwanted interactions. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column. | Restoration of peak shape and efficiency. |
| Sample Overload | Dilute the sample and re-inject. | Improved peak shape at lower analyte concentrations. |
| Extra-column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector. | Reduced peak broadening and tailing. |
Issue 2: Poor Resolution Between Panipenem and Betamipron
Achieving baseline separation is critical for accurate quantification. This guide addresses poor resolution between panipenem and betamipron.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for improving the resolution between panipenem and betamipron peaks.
Impact of Mobile Phase Parameters on Resolution (Illustrative Data)
The following table illustrates the expected impact of mobile phase parameter changes on the retention and resolution of panipenem and betamipron, based on general chromatographic principles.
| Parameter Change | Expected Effect on Panipenem | Expected Effect on Betamipron | Expected Impact on Resolution |
| Increase Mobile Phase pH from 3.0 to 4.5 | Decreased retention time | Decreased retention time | May decrease or increase depending on the relative change in retention. |
| Decrease Acetonitrile % from 20% to 15% | Increased retention time | Increased retention time | Likely to increase resolution, but will also increase analysis time. |
| Change Organic Modifier from Methanol to Acetonitrile | May change retention time and peak shape | May change retention time and peak shape | Can significantly alter selectivity and improve resolution. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Panipenem
This protocol describes a general method for the analysis of panipenem, which can be adapted for stability studies.
1. Materials and Reagents:
-
Panipenem reference standard
-
Betamipron reference standard
-
Ammonium acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.04 M Ammonium acetate buffer (pH 4.0) : Methanol (90:10, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 299 nm[1]
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of panipenem and betamipron in the mobile phase.
-
From the stock solution, prepare a series of working standard solutions of known concentrations.
4. Sample Preparation:
-
Dissolve the sample containing panipenem and betamipron in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters.
-
Typical acceptance criteria:
-
Tailing factor for panipenem and betamipron peaks: ≤ 2.0
-
Relative standard deviation (RSD) for peak area and retention time: ≤ 2.0%
-
Protocol: Forced Degradation Study of Panipenem
To develop a stability-indicating method, panipenem should be subjected to stress conditions to generate potential degradation products.
1. Acid Hydrolysis:
-
Treat a solution of panipenem with 0.1 M HCl at 60 °C for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Treat a solution of panipenem with 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 0.1 M HCl before injection.
3. Oxidative Degradation:
-
Treat a solution of panipenem with 3% H₂O₂ at room temperature for a specified period (e.g., 1 hour).
4. Thermal Degradation:
-
Expose solid panipenem to dry heat (e.g., 80 °C) for a specified period (e.g., 24 hours).
-
Dissolve the stressed sample in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose a solution of panipenem to UV light (e.g., 254 nm) for a specified period.
After each stress condition, analyze the samples by HPLC to observe for the formation of degradation products and to ensure they are well-resolved from the parent panipenem peak.
Potential Degradation Pathway of Panipenem
The primary degradation pathway for carbapenems like panipenem under hydrolytic conditions is the cleavage of the β-lactam ring.
Caption: A simplified diagram illustrating the potential hydrolytic degradation of panipenem.
References
Minimizing panipenem-betamipron degradation during sample preparation
Welcome to the Technical Support Center for Panipenem-Betamipron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the preparation of samples containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of panipenem (B1678378) and betamipron (B834) in the formulation?
Panipenem is a broad-spectrum carbapenem (B1253116) antibiotic.[1][2] Betamipron is co-administered to act as a renal protective agent.[1][3] It competitively inhibits organic anion transporters (OAT1 and OAT3) in the renal tubules, which reduces the uptake of panipenem into renal cells and thereby minimizes the risk of nephrotoxicity.[1][3]
Q2: What are the main factors that cause panipenem degradation?
The primary factors contributing to the degradation of panipenem, a carbapenem antibiotic, are pH and temperature.[4] As a β-lactam antibiotic, the integrity of the β-lactam ring is crucial for its antibacterial activity, and this ring is susceptible to hydrolysis under various conditions.[5]
Q3: How does pH affect the stability of panipenem?
Panipenem's stability is significantly influenced by the pH of the solution. In acidic solutions, the degradation rate of panipenem has been observed to increase with its initial concentration, following pseudo-first-order kinetics.[6] The degradation mechanism in acidic conditions is considered complex, with both panipenem and its degradation products contributing to the increased degradation rate.[6] The dissociation of the carboxyl group plays a crucial role in this process.[6] In alkaline solutions, while degradation still occurs, the rate is not significantly affected by the initial concentration of panipenem.[6]
Q4: What is the impact of temperature on panipenem stability?
Elevated temperatures accelerate the degradation of panipenem. For many carbapenems, including imipenem (B608078) which is structurally similar to panipenem, degradation is significant at higher temperatures.[7] It is crucial to maintain cool conditions during sample preparation and storage to minimize thermal degradation.
Q5: What are the known degradation products of panipenem?
The primary degradation pathway for carbapenems like panipenem involves the hydrolysis of the β-lactam ring.[5] For the related carbapenem, imipenem, degradation products include a dimer and a product resulting from the cleavage of the β-lactam ring.[8] While specific degradation products for panipenem are not extensively detailed in the readily available literature, it is reasonable to expect similar degradation patterns.
Q6: How should plasma samples containing this compound be handled and stored to ensure stability?
To ensure the stability of panipenem in plasma samples, immediate processing and proper storage are critical. After collection in tubes containing an anticoagulant (e.g., heparin or EDTA), blood samples should be centrifuged immediately to separate the plasma.[9] To stabilize panipenem, the plasma should be mixed with a stabilizing agent such as 1M 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.0) in a 1:1 ratio.[9] Stabilized plasma samples should be stored at -80°C until analysis.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable panipenem peak during HPLC analysis. | Panipenem degradation due to improper sample handling. | - Ensure blood samples are processed immediately after collection. - Use a stabilizing agent like MOPS buffer (pH 7.0) for plasma samples.[9] - Maintain samples on ice during preparation and store at -80°C.[9] |
| Inappropriate HPLC conditions. | - Verify the mobile phase composition and pH. A common mobile phase for panipenem is a mixture of phosphate (B84403) buffer and acetonitrile (B52724).[9] - Check the column temperature; a C18 column at 45°C is often used.[9] - Confirm the UV detection wavelength is set correctly (around 300 nm for panipenem). | |
| Inconsistent or variable panipenem concentrations across replicate samples. | Incomplete protein precipitation. | - Ensure thorough mixing after adding the precipitating agent (e.g., perchloric acid or acetonitrile).[9] - Centrifuge at a sufficient speed and for an adequate duration to ensure complete pelleting of precipitated proteins.[9] |
| pH fluctuations in the sample. | - Use buffered solutions for dilutions and ensure the final pH of the sample is within a stable range for panipenem. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Review the sample handling and storage procedures to minimize degradation. - If degradation is suspected, forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation product peaks.[10][11] |
| Contamination from reagents or equipment. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. | |
| Poor peak shape for panipenem. | Incompatible mobile phase pH. | - Adjust the pH of the mobile phase to optimize the ionization state of panipenem and improve peak symmetry. |
| Column degradation. | - Use a guard column to protect the analytical column. - If the column performance deteriorates, wash it according to the manufacturer's instructions or replace it. |
Data Presentation
Table 1: Summary of Panipenem Stability Under Different Conditions
| Condition | Solvent/Matrix | Temperature | pH | Observed Stability/Degradation Kinetics | Reference |
| Acidic | Aqueous Solution | Not specified | Acidic | Degradation rate increases with initial concentration (pseudo-first-order kinetics). | [6] |
| Alkaline | Aqueous Solution | Not specified | Alkaline | Degradation rate is not affected by the initial concentration. | [6] |
| Plasma | Human Plasma with MOPS buffer | -80°C | 7.0 | Stable until analysis. | [9] |
| Aqueous Solution | Water | 25°C | Neutral | Half-life of the similar carbapenem imipenem is 14.7 hours. | [4] |
| Broth | Cation-adjusted Mueller Hinton Broth | 36°C | 7.25 | Half-life of the similar carbapenem imipenem is 16.9 hours. | [4] |
Table 2: Recommended HPLC Parameters for Panipenem and Betamipron Analysis
| Parameter | Panipenem | Betamipron | Reference |
| Column | Reversed-phase C18 (e.g., 5 µm, 250 mm x 4.6 mm) | Reversed-phase C18 | [9] |
| Mobile Phase | 0.02 M phosphate buffer (pH 8.0) and acetonitrile (97:3, v/v) | Acetonitrile, acetate, and water (18:1:81, v/v/v) | [9] |
| Flow Rate | 1.0 - 1.6 mL/min | Not Specified | [9] |
| Detection Wavelength | ~300 nm | ~240 nm | [9] |
| Column Temperature | 45°C | Not Specified | [9] |
| Internal Standard | Paracetamol | Not Specified | [9] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Human Plasma Samples
Objective: To prepare human plasma samples containing this compound for quantitative analysis, while minimizing the degradation of panipenem.
Materials:
-
Whole blood collected in tubes with anticoagulant (e.g., heparin or EDTA).
-
1M 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.0.
-
Refrigerated centrifuge.
-
Vortex mixer.
-
-80°C freezer.
-
Ice bath.
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile).
Procedure:
-
Immediately after blood collection, centrifuge the blood samples at a recommended speed (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and place it on an ice bath.
-
To stabilize panipenem, add an equal volume of 1M MOPS buffer (pH 7.0) to the plasma (1:1 ratio).[9]
-
Vortex the mixture gently to ensure homogeneity.
-
For analysis, thaw the stabilized plasma samples on ice.
-
To a known volume of the stabilized plasma, add the internal standard solution.
-
Precipitate the plasma proteins by adding a precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject a portion into the HPLC system for analysis.
-
If not for immediate analysis, store the stabilized plasma samples in appropriately labeled cryovials at -80°C.[9]
Mandatory Visualizations
Caption: Workflow for the preparation of stabilized plasma samples for this compound analysis.
Caption: Logical relationship for minimizing panipenem degradation during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of initial concentration on stability of panipenem in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. jptcp.com [jptcp.com]
Technical Support Center: Panipenem-Betamipron Preclinical Dosage Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preclinical dosage optimization of panipenem-betamipron.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining panipenem (B1678378) with betamipron (B834)?
A1: Panipenem, a broad-spectrum carbapenem (B1253116) antibiotic, can cause nephrotoxicity due to its accumulation in the renal proximal tubule cells.[1] This accumulation is mediated by organic anion transporters (OATs), primarily OAT1 and OAT3.[1][2] Betamipron is co-administered with panipenem to mitigate this risk.[1][3] Betamipron acts as a competitive inhibitor of OAT1 and OAT3, reducing the uptake of panipenem into renal tubular cells and thereby preventing nephrotoxicity.[4][5]
Q2: What is the mechanism of action of panipenem and betamipron?
A2: Panipenem is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis, leading to bacterial cell death.[6] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][7] Betamipron does not have antibiotic properties.[4] Its role is to act as a renal protectant by competitively inhibiting OAT1 and OAT3 transporters in the kidneys.[5] This inhibition prevents the high accumulation of panipenem in renal cells, which is the primary cause of its dose-limiting nephrotoxicity.[2][5]
Q3: What is a recommended starting dose ratio for this compound in preclinical studies?
A3: Based on preclinical studies in rabbits, a 1:1 weight ratio of panipenem to betamipron has been shown to be effective in preventing renal tubular necrosis.[2][8] This ratio is a common starting point for in vivo experiments. However, optimal ratios may vary depending on the animal model and the specific experimental conditions.
Q4: Can betamipron be used to protect against the nephrotoxicity of other drugs?
A4: Yes, studies have indicated that betamipron may reduce the nephrotoxicity induced by other drugs, such as cisplatin, in rodents.[8] The underlying protective mechanism is similar, involving the inhibition of renal tubular uptake.[8]
Troubleshooting Guides
Issue 1: Signs of nephrotoxicity (e.g., elevated serum creatinine, histological damage) are observed in the animal model despite the co-administration of betamipron.
-
Possible Cause: The dose of betamipron is insufficient to competitively inhibit the renal uptake of panipenem in the specific animal model being used.
-
Troubleshooting Steps:
-
Verify Dosage Calculations: Double-check all calculations for the doses of both panipenem and betamipron.
-
Increase Betamipron Dose: If calculations are correct, consider a stepwise increase in the betamipron dose. A dose-ranging study is recommended to determine the minimal effective dose of betamipron that provides adequate nephroprotection for the given panipenem dose.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure the plasma concentrations of both panipenem and betamipron. This can help determine if the exposure to betamipron is sufficient to inhibit panipenem's renal uptake.
-
Issue 2: The therapeutic efficacy of panipenem appears to be compromised.
-
Possible Cause: While betamipron primarily targets renal transporters, high concentrations could potentially interfere with panipenem's distribution to other tissues. However, the primary interaction is at the level of the kidney. A more likely cause is a suboptimal dosing regimen of panipenem itself.
-
Troubleshooting Steps:
-
Review Panipenem Dosage: Ensure the panipenem dose is appropriate for the infection model being studied. The dose should be sufficient to achieve adequate time above the minimum inhibitory concentration (T>MIC) for the target pathogen(s).[9]
-
Confirm Pathogen Susceptibility: Verify the MIC of the panipenem against the specific strain of bacteria used in the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to simulate different dosing regimens and identify one that maximizes the T>MIC while minimizing potential for toxicity.[9]
-
Data Presentation
Table 1: In Vitro Inhibition of Human Organic Anion Transporters by Betamipron [2]
| Transporter | Betamipron Ki (μM) |
| hOAT1 | 23.6 |
| hOAT3 | 48.3 |
Ki (inhibition constant) values indicate the concentration of betamipron required to cause half-maximal inhibition of the transporter.
Table 2: Preclinical Pharmacokinetics of Panipenem and Betamipron in Various Animal Species [10][11]
| Animal Species | Panipenem CLtot (ml/min/kg) | Panipenem Vss (L/kg) | Betamipron CLtot (ml/min/kg) | Betamipron Vss (L/kg) |
| Mouse | 32.5 | 0.35 | 21.9 | 0.36 |
| Rat | 25.1 | 0.31 | 14.8 | 0.28 |
| Guinea Pig | 13.5 | 0.23 | 9.4 | 0.22 |
| Rabbit | 8.9 | 0.24 | 5.8 | 0.20 |
| Dog | 6.8 | 0.23 | 4.2 | 0.19 |
| Monkey | 5.9 | 0.21 | 3.5 | 0.18 |
CLtot: Total plasma clearance; Vss: Volume of distribution at steady state.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Organic Anion Transporters (OAT1 and OAT3) [2]
This protocol outlines an assay to determine the inhibitory effect of betamipron on OAT1 and OAT3 expressed in mammalian cell lines (e.g., HEK293).
-
Cell Culture: Culture HEK293 cells stably expressing either hOAT1 or hOAT3, alongside a mock-transfected control cell line, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of betamipron.
-
Uptake Assay: Initiate the uptake of a radiolabeled OAT substrate (e.g., [3H]p-aminohippurate for OAT1, [3H]estrone-3-sulfate for OAT3) by adding HBSS containing the substrate and the corresponding concentration of betamipron. Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of substrate uptake for each concentration of betamipron. Calculate the IC50 value (the concentration of betamipron that inhibits 50% of substrate uptake) using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of panipenem-induced nephrotoxicity and its inhibition by betamipron.
Caption: Troubleshooting workflow for this compound dosage optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbapenem - Wikipedia [en.wikipedia.org]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Prediction of human pharmacokinetics of this compound, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Impact of serum proteins on panipenem-betamipron in vitro activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of panipenem-betamipron, with a specific focus on the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the in vitro antibacterial activity of panipenem (B1678378)?
A1: The effect of serum proteins on the in vitro activity of panipenem is complex and not fully elucidated by a single mechanism. While it is a common assumption that high protein binding reduces the free fraction of a drug, thereby decreasing its antibacterial activity, some studies suggest that the activity of carbapenems like panipenem may be enhanced in the presence of human serum compared to standard Mueller-Hinton broth.[1] It is hypothesized that components in biological fluids may influence the interaction between the antibiotic and the bacteria.[1]
Conversely, for many antibiotics, only the unbound fraction is considered microbiologically active. Therefore, high concentrations of serum proteins could theoretically lead to an increase in the Minimum Inhibitory Concentration (MIC) value. Given the conflicting information, it is crucial to empirically determine the MIC of panipenem in the presence of serum or its components (like human serum albumin) for your specific experimental conditions.
Q2: What is the plasma protein binding percentage of panipenem and betamipron (B834)?
A2: There is limited direct quantitative data on the plasma protein binding of panipenem. However, some studies suggest that panipenem does not undergo significant protein binding.[2] In contrast, betamipron is reported to have high plasma protein binding, which can affect its pharmacokinetic properties and may explain discrepancies between in vitro and in vivo clearance predictions.[3]
Q3: Why are my panipenem MIC values higher or more variable when I add serum to my in vitro assay?
A3: Increased or variable MIC values for panipenem in the presence of serum can be attributed to several factors:
-
Protein Binding: Although panipenem's binding is thought to be low, even minimal binding can reduce the effective free concentration of the antibiotic, leading to a higher apparent MIC. Betamipron, if present, has high protein binding.[3]
-
Inherent Serum Activity: Serum itself can have some inhibitory or supportive effects on bacterial growth, which can interfere with the MIC reading.[4]
-
Panipenem Stability: Panipenem, like other carbapenems, can be unstable in aqueous solutions. The complex composition of serum may affect its stability over the incubation period.
-
Matrix Effects: The viscosity and composition of serum-supplemented media can affect the diffusion of the antibiotic and the growth of the bacteria.
Q4: Does betamipron interfere with the in vitro antibacterial activity of panipenem?
A4: Betamipron is co-administered with panipenem not for its antibacterial properties, but to protect against nephrotoxicity by inhibiting the uptake of panipenem into renal tubular cells. In a typical in vitro antibacterial susceptibility test, betamipron is not expected to have a direct synergistic or antagonistic effect on the antibacterial action of panipenem. However, its high protein binding could potentially influence the availability of panipenem if they compete for the same binding sites on serum proteins.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound and serum proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between experiments. | 1. Variability in serum batches. 2. Inconsistent inoculum preparation. 3. Degradation of panipenem stock solution. | 1. Use a single, pooled batch of serum for a set of experiments. If using different batches, perform a bridging study. 2. Strictly adhere to standardized inoculum preparation procedures (e.g., McFarland standard). 3. Prepare fresh panipenem stock solutions for each experiment. |
| No bacterial growth in control wells (serum + media, no antibiotic). | 1. Serum has inherent bactericidal activity against the test strain. | 1. Heat-inactivate the serum (56°C for 30 minutes) to destroy complement and other heat-labile bactericidal components. 2. Test different concentrations of serum to find a level that supports growth. |
| Unexpectedly low MIC in the presence of serum. | 1. Components in the serum may enhance the activity of panipenem.[1] 2. The specific bacterial strain is highly susceptible to panipenem in a nutrient-limited environment (serum vs. rich broth). | 1. This may be a genuine effect. Confirm the finding with repeat experiments and consider it in the interpretation of your data. 2. Ensure consistent use of the same growth medium for comparison. |
Quantitative Data Summary
The following tables summarize relevant pharmacokinetic and in vitro data. Note the absence of a definitive protein binding percentage for panipenem in the literature.
Table 1: Panipenem Pharmacokinetic Parameters in Human Plasma
| Parameter | Value | Reference |
| Peak Serum Level (500mg/500mg dose) | 23.74 - 27.85 µg/mL | [5] |
| Trough Serum Level (at 70-127 min) | 1.11 - 2.97 µg/mL | [5] |
Table 2: Betamipron Pharmacokinetic Parameters and Protein Binding
| Parameter | Value/Observation | Reference |
| Plasma Protein Binding | High | [3] |
| Effect on Clearance | Overestimation of in vivo clearance from in vitro data due to high protein binding. | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Panipenem in the Presence of Human Serum
This protocol is based on the broth microdilution method.
Materials:
-
Panipenem powder
-
Sterile, pooled human serum
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Serum Preparation:
-
Thaw frozen pooled human serum at 4°C.
-
Heat-inactivate the serum at 56°C for 30 minutes to denature complement proteins.
-
Centrifuge to remove any precipitates.
-
Sterilize by filtration through a 0.22 µm filter.
-
-
Panipenem Stock Solution:
-
Prepare a stock solution of panipenem in a suitable sterile buffer (e.g., phosphate-buffered saline) at a concentration 100x the highest concentration to be tested.
-
-
Assay Medium Preparation:
-
Prepare the desired concentration of serum-supplemented CAMHB (e.g., 10%, 25%, 50% v/v serum in CAMHB).
-
-
Serial Dilution of Panipenem:
-
In a 96-well plate, perform a two-fold serial dilution of panipenem using the serum-supplemented CAMHB to achieve the final desired concentrations.
-
Include a growth control well (serum-supplemented CAMHB without antibiotic) and a sterility control well (uninoculated serum-supplemented CAMHB).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in the serum-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of panipenem that completely inhibits visible bacterial growth.
-
Visualizations
Diagram 1: Experimental Workflow for MIC Determination with Serum
Caption: Workflow for determining the MIC of panipenem in the presence of serum.
Diagram 2: Troubleshooting Logic for Inconsistent Panipenem MIC Results
Caption: Troubleshooting logic for variable panipenem MIC assay outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible mechanism by which the carbapenem antibiotic panipenem decreases the concentration of valproic acid in plasma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of panipenem/betamipron in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Investigation of panipenem/betamipron levels in sera and various tissues in patients of orthopedic surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing adverse effects of panipenem-betamipron in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address adverse effects encountered during clinical trials of panipenem-betamipron.
I. Troubleshooting Guides
This section offers a step-by-step approach to managing common adverse effects observed in clinical trials involving this compound.
Gastrointestinal Disturbances (Diarrhea, Nausea, Vomiting)
Initial Assessment:
-
Question: Has the patient developed diarrhea, nausea, or vomiting after the initiation of this compound?
-
Action:
-
Record the onset, frequency, and severity of symptoms in the patient's case report form (CRF).
-
Assess the patient for signs of dehydration (e.g., decreased urine output, dry mucous membranes, orthostatic hypotension).
-
Obtain a detailed history of recent food and fluid intake.
-
Troubleshooting Steps:
-
Mild to Moderate Symptoms:
-
Hydration and Electrolyte Balance: Encourage oral fluid intake. For patients with significant fluid loss, intravenous fluid and electrolyte replacement may be necessary.
-
Dietary Modification: Advise patients to avoid high-fiber, spicy, or fatty foods that may exacerbate symptoms.
-
Symptomatic Relief:
-
For nausea, consider antiemetic agents.
-
For mild to moderate diarrhea, antidiarrheal agents like loperamide (B1203769) may be used cautiously, but their use should be avoided in patients with signs of colitis (e.g., fever, bloody stools).[1]
-
-
-
Severe or Persistent Symptoms:
-
Rule out Clostridioides difficile infection (CDI): If diarrhea is severe or persistent, or if the patient has been recently hospitalized or exposed to other antibiotics, a stool sample should be tested for C. difficile toxins.[2]
-
Discontinuation of Investigational Product: If symptoms are severe and directly attributable to this compound, consider temporarily interrupting or discontinuing the drug as per the clinical trial protocol.
-
Consultation: Consult with the principal investigator and a gastroenterologist for further management.
-
Dermatological Reactions (Rash, Pruritus)
Initial Assessment:
-
Question: Has the patient developed a new skin rash or itching since starting this compound?
-
Action:
-
Document the type, distribution, and morphology of the rash (e.g., maculopapular, urticarial).
-
Assess for systemic symptoms such as fever, eosinophilia, or involvement of other organs, which could indicate a more severe reaction like Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome.
-
Troubleshooting Steps:
-
Mild to Moderate Rash:
-
Symptomatic Treatment: Topical corticosteroids and oral antihistamines can be used to alleviate itching and inflammation.
-
Continue Monitoring: Closely monitor the rash for any signs of progression.
-
-
Severe Rash or Suspected Hypersensitivity:
-
Immediate Discontinuation: Discontinue this compound immediately.
-
Specialist Consultation: Consult with a dermatologist and/or allergist.
-
Systemic Corticosteroids: For severe systemic reactions, systemic corticosteroids may be required.
-
Hepatobiliary Abnormalities (Elevated Liver Enzymes)
Initial Assessment:
-
Question: Have routine laboratory tests shown an elevation in liver enzymes (ALT, AST, ALP) or bilirubin (B190676)?
-
Action:
-
Confirm the abnormal laboratory values with a repeat test.
-
Review the patient's concomitant medications and medical history for other potential causes of liver injury.
-
Assess for any signs or symptoms of liver dysfunction (e.g., jaundice, fatigue, abdominal pain).
-
Troubleshooting Steps:
-
Asymptomatic, Mild to Moderate Elevations:
-
Increased Monitoring Frequency: Increase the frequency of liver function tests to monitor the trend.
-
Continue Treatment with Caution: In many cases, mild, transient elevations of liver enzymes may not require discontinuation of the drug.[3]
-
-
Significant or Symptomatic Elevations:
-
Drug Discontinuation: Discontinue this compound if there is a significant elevation in liver enzymes (e.g., >3 times the upper limit of normal) or if the patient develops symptoms of liver injury, as per the protocol's stopping rules.
-
Further Investigation: Investigate for other causes of liver injury.
-
Consultation: Consult with a hepatologist.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound reported in clinical trials?
A1: The most frequently reported adverse effects are generally mild and include skin rash, diarrhea, nausea, vomiting, eosinophilia, and elevated serum levels of hepatic transaminases.[4][5]
Q2: What is the overall incidence of adverse events associated with this compound?
A2: The overall incidence of adverse events varies across studies. For example, in a large study on moderate to severe pulmonary infections, the adverse event rate was reported to be 1.8% (12 out of 665 patients).[6] In pediatric studies, the incidence of side effects has been reported to be around 10.8%.
Q3: How does betamipron (B834) reduce the nephrotoxicity of panipenem (B1678378)?
A3: Panipenem can accumulate in the renal tubules, leading to potential kidney damage. Betamipron is co-administered with panipenem to competitively inhibit the organic anion transporters (OAT1 and OAT3) in the renal tubules. This inhibition reduces the uptake of panipenem into the renal tubular cells, thereby mitigating the risk of nephrotoxicity.
Q4: Are there any significant drug-drug interactions to be aware of during a clinical trial?
A4: Co-administration of this compound with valproic acid is contraindicated as it can reduce the serum concentration of valproic acid, potentially leading to a loss of seizure control.
III. Data Presentation
Table 1: Incidence of Common Adverse Effects of this compound in Adult Clinical Trials
| Adverse Effect | Incidence Rate | Reference |
| Overall Adverse Events | 1.8% | [6] |
| Skin Rash | Commonly Reported | [4][5] |
| Diarrhea | Commonly Reported | [4][5] |
| Nausea/Vomiting | Commonly Reported | |
| Elevated Hepatic Transaminases | Commonly Reported | [5] |
| Eosinophilia | Commonly Reported | [5] |
Table 2: Incidence of Adverse Effects of this compound in Pediatric Clinical Trials
| Adverse Effect | Incidence Rate | Reference |
| Overall Side Effects | 10.8% | |
| Rash | 2 out of 37 patients | |
| Soft Stool/Diarrhea | 2 out of 37 patients | |
| Eosinophilia | 4 out of 37 patients | |
| Thrombocytosis | 2 out of 37 patients | |
| Elevated Total Bilirubin | 1 out of 37 patients | |
| Elevated GOT | 1 out of 37 patients | |
| Urticaria | 1 out of 15 patients | [7] |
| Elevated GOT and GPT | 1 out of 15 patients | [7] |
| Eosinophilia | 1 out of 15 patients | [7] |
| Transient Skin Rash | 1 out of 15 patients | [8] |
IV. Experimental Protocols
Protocol for Monitoring Adverse Events in a this compound Clinical Trial
Objective: To ensure the timely detection, documentation, and management of all adverse events (AEs) and serious adverse events (SAEs).
Procedure:
-
Baseline Assessment: Prior to the first dose of this compound, a thorough physical examination, including vital signs, and a comprehensive laboratory evaluation (complete blood count with differential, serum chemistry panel including liver and renal function tests, and urinalysis) will be performed and documented.[9]
-
Ongoing Monitoring:
-
At each study visit, the investigator or designee will inquire about the occurrence of any new or worsening symptoms.[10]
-
A physical examination will be conducted at scheduled intervals as defined in the study protocol.
-
Laboratory monitoring (complete blood count, liver function tests, and renal function tests) will be performed at least weekly for the first four weeks of treatment and then at intervals specified in the protocol.[11]
-
-
Adverse Event Documentation:
-
All AEs reported by the subject or observed by the study staff will be recorded in the subject's source documents and on the AE Case Report Form (CRF).[10]
-
Each AE will be assessed for its severity (graded according to the Common Terminology Criteria for Adverse Events - CTCAE), seriousness, and relationship to the study drug.[12][13]
-
-
Reporting:
-
All SAEs must be reported to the sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event.[4]
-
Non-serious AEs will be reported according to the timeline specified in the protocol.
-
Protocol for Management of Suspected Drug-Induced Liver Injury (DILI)
Objective: To provide a systematic approach to the evaluation and management of patients who develop abnormal liver function tests during treatment with this compound.
Procedure:
-
Initial Evaluation:
-
If a patient's ALT or AST is >3x the upper limit of normal (ULN) or total bilirubin is >2x ULN, repeat the tests within 24-48 hours to confirm the finding.
-
Simultaneously, obtain a detailed history of alcohol use, concomitant medications (including over-the-counter drugs and herbal supplements), and any new symptoms.
-
Perform a physical examination focusing on signs of liver disease.
-
-
Laboratory and Imaging Studies:
-
Fractionate the bilirubin (direct and indirect).
-
Measure prothrombin time (PT/INR) and albumin to assess synthetic function.
-
Consider serological testing for viral hepatitis (Hepatitis A, B, C) and autoimmune markers if clinically indicated.
-
Perform a hepatic ultrasound to rule out biliary obstruction.
-
-
Management:
-
Discontinuation of this compound: Discontinue the drug immediately if:
-
ALT or AST >8x ULN.
-
ALT or AST >5x ULN for more than 2 weeks.
-
ALT or AST >3x ULN and total bilirubin >2x ULN or PT/INR is prolonged.
-
The patient has any symptoms of liver failure.
-
-
Monitoring: Monitor liver function tests every 48-72 hours until the levels are trending down and then weekly until normalization.
-
Consultation: A consultation with a hepatologist is strongly recommended for all cases of suspected DILI.
-
V. Mandatory Visualization
Caption: Mechanism of Panipenem-induced nephrotoxicity and the protective role of Betamipron.
Caption: Experimental workflow for adverse event monitoring in a clinical trial.
Caption: Logical relationship for the management of this compound-associated diarrhea.
References
- 1. Antibiotic associated diarrhea - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 2. Managing antibiotic associated diarrhoea: Probiotics may help in prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbapenems - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adverse event reporting requirements [media.tghn.org]
- 5. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The clinical efficacy and safety of this compound in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical studies on panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical evaluation of panipenem/betamipron in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. utrgv.edu [utrgv.edu]
- 11. Interprofessional Therapeutic Drug Monitoring of Carbapenems Improves ICU Care and Guideline Adherence in Acute-on-Chronic Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hptn.org [hptn.org]
- 13. research.unc.edu [research.unc.edu]
Panipenem-betamipron cross-reactivity with other beta-lactams
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of panipenem-betamipron with other beta-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a combination carbapenem (B1253116) antibiotic.[1] It consists of:
-
Panipenem (B1678378): A broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3]
-
Betamipron: An organic anion transport inhibitor that prevents the uptake of panipenem into the renal tubules. This co-administration is designed to reduce the risk of nephrotoxicity associated with panipenem.[2][3]
Q2: Is there a risk of cross-reactivity between this compound and other beta-lactams like penicillins and cephalosporins?
While direct clinical studies on the cross-reactivity of this compound with other beta-lactams are limited, the risk is considered to be very low. This is based on extensive data for the carbapenem class of antibiotics as a whole. The primary determinant of cross-reactivity among beta-lactams is the similarity of their R1 side chains, rather than the shared beta-lactam ring.[4][5]
For patients with a confirmed IgE-mediated penicillin allergy, the rate of cross-reactivity with carbapenems is less than 1%.[6][7]
Q3: A researcher in my lab has a history of penicillin allergy. Can they safely handle this compound?
For researchers handling this compound, the primary concern would be occupational allergy, which can develop through inhalation or skin contact. While the clinical cross-reactivity rates are low for patients, individuals with a known severe penicillin allergy should handle all beta-lactams, including panipenem, with appropriate personal protective equipment (PPE) to minimize exposure.
Q4: We are considering using panipenem in our animal model, but some of the animals have previously been exposed to penicillins. What is the risk of an allergic reaction?
The risk of a clinically significant allergic reaction in an animal model due to prior penicillin exposure is expected to be low, mirroring the low cross-reactivity rates seen in humans. However, it is advisable to monitor the animals for any signs of hypersensitivity, especially during the initial administration.
Q5: What are the reported adverse reactions for this compound that might indicate a hypersensitivity reaction?
Clinical trials and post-marketing surveillance of this compound and other carbapenems have reported hypersensitivity-type reactions such as rash, pruritus (itching), and urticaria (hives) at an incidence of 0.3% to 3.7%.[6] Anaphylactic reactions are rare.[6] One clinical study in children noted a transient skin rash, possibly due to a histamine-like effect of the drug.[8]
Troubleshooting Guide
Issue: An unexpected skin reaction (e.g., rash, hives) is observed in an animal subject during an experiment with this compound.
-
Stop Administration: Immediately cease the administration of this compound.
-
Document the Reaction: Record the nature of the reaction, its timing relative to administration, and its severity. Photographic documentation is recommended.
-
Consult Veterinary Care: Seek immediate advice from the institutional veterinarian.
-
Review Subject History: Check the animal's history for any prior exposure to other beta-lactam antibiotics.
-
Consider Allergy Testing: If the reaction is severe and this compound is critical for the experimental protocol, consider consulting with a specialist to perform allergy testing on the subject or a cohort.
Quantitative Data Summary
The following table summarizes the cross-reactivity rates between different classes of beta-lactam antibiotics based on current literature. It's important to note that these are general figures, and specific data for panipenem is not available.
| Antibiotic Class Allergy | Cross-Reactivity with Penicillins | Cross-Reactivity with Cephalosporins | Cross-Reactivity with Carbapenems |
| Penicillins | N/A | <2% to 16.45% (Varies by side-chain similarity)[9] | <1%[6][7][9] |
| Cephalosporins | Varies by side-chain similarity | N/A | Low, but data is limited[6] |
| Carbapenems | <1%[6][7][9] | Low, but data is limited[6] | N/A |
Experimental Protocols
Protocol 1: Beta-Lactam Skin Testing
This protocol is a standard procedure to assess for IgE-mediated hypersensitivity to beta-lactams.
Objective: To determine if a subject has an IgE-mediated allergy to a beta-lactam antibiotic.
Materials:
-
The beta-lactam antibiotic to be tested (e.g., panipenem) at a non-irritating concentration.
-
Positive control (e.g., histamine).
-
Negative control (e.g., saline).
-
Prick and intradermal testing devices.
-
Ruler for measuring wheal and flare reactions.
Methodology:
-
Prick Test:
-
A drop of each solution (antibiotic, positive control, negative control) is placed on the subject's skin (e.g., forearm).
-
The skin under each drop is lightly pricked with a sterile lancet.
-
After 15-20 minutes, the sites are observed for a wheal (raised, itchy bump) and flare (redness). A positive reaction is a wheal significantly larger than the negative control.
-
-
Intradermal Test (if Prick Test is negative):
-
A small amount (e.g., 0.02-0.03 mL) of each solution is injected just under the skin to form a small bleb.
-
After 15-20 minutes, the injection sites are observed for an increase in the size of the bleb and surrounding redness. A positive reaction is a significant increase in the wheal size compared to the negative control.
-
Protocol 2: Drug Provocation Test (DPT)
A DPT is the gold standard for ruling out a drug allergy but carries the risk of inducing a reaction. It should only be performed by trained personnel in a setting equipped to manage allergic reactions.
Objective: To determine if a subject can tolerate a therapeutic dose of a beta-lactam antibiotic.
Methodology:
-
Subject Selection: The subject should have a low probability of a true allergy, based on history and negative skin tests.
-
Graded Dosing: The antibiotic is administered in gradually increasing doses, starting with a very small fraction (e.g., 1/100th) of the therapeutic dose.
-
Observation: The subject is closely monitored for a predefined period (e.g., 30-60 minutes) after each dose for any signs of an allergic reaction.
-
Full Dose Administration: If no reaction occurs after the graded doses, the full therapeutic dose is administered, and the subject is observed for an extended period.
Visualizations
Caption: Beta-Lactam Cross-Reactivity Pathways.
Caption: Workflow for Evaluating Panipenem Use.
References
- 1. droracle.ai [droracle.ai]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. register.awmf.org [register.awmf.org]
- 5. unmc.edu [unmc.edu]
- 6. Overview and Insights into Carbapenem Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. [Clinical evaluation of panipenem/betamipron in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Reactivity to Cephalosporins and Carbapenems in Penicillin-Allergic Patients: Two Systematic Reviews and Meta-Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Panipenem-Betamipron vs. Imipenem/Cilastatin: A Comparative Clinical Efficacy Guide
An objective analysis of two prominent carbapenem (B1253116) antibacterial combinations for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the clinical efficacy, safety profiles, and underlying mechanisms of panipenem-betamipron and imipenem (B608078)/cilastatin. The information presented is collated from various clinical trials and preclinical studies to offer a comprehensive resource for informed decision-making in research and drug development.
Executive Summary
This compound and imipenem/cilastatin are broad-spectrum carbapenem antibiotics combined with renal protective agents.[1] Imipenem is paired with cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), which would otherwise metabolize and inactivate imipenem. Panipenem (B1678378) is co-administered with betamipron, which inhibits the uptake of panipenem into renal tubules, thereby preventing nephrotoxicity.[2][3]
Large, randomized clinical trials have demonstrated that panipenem/betamipron has comparable clinical and bacteriological efficacy to imipenem/cilastatin in the treatment of various infections, including those of the respiratory and urinary tracts in adults.[1][2][3] While both combinations exhibit a broad spectrum of activity, some studies suggest imipenem and panipenem have slightly greater activity against Gram-positive bacteria compared to other carbapenems.[1][4]
Data Presentation: Clinical Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical studies on this compound and imipenem/cilastatin.
Table 1: Clinical Efficacy in Respiratory Tract Infections
| Outcome | This compound | Imipenem/Cilastatin | Reference |
| Clinical Efficacy Rate | 81.3% | 81.7% | [5] |
| Bacteriological Eradication Rate | 76.7% | 74.4% | [5] |
| Reported Efficacy Rate (Japan) | 77% | 79% | [1][4] |
Table 2: Clinical Efficacy in Urinary Tract Infections
| Outcome | This compound | Imipenem/Cilastatin | Reference |
| Clinical Efficacy Rate (Phase II/III Trials, Japan) | 79% | 73% | [1] |
Table 3: Adverse Events
| Outcome | This compound | Imipenem/Cilastatin | Reference |
| Incidence of Side Effects (Respiratory Tract Infections) | 2.5% | 5.1% | [5] |
| Adverse Reaction Rate (Overall Trials, Japan) | 3.3% | 4.7% | [4][5] |
The most commonly reported adverse events for panipenem/betamipron include elevated serum levels of hepatic transaminases, eosinophilia, rash, and diarrhea.[2][3]
Experimental Protocols
While specific protocols for direct head-to-head comparative trials are not exhaustively detailed in the public domain, a generalized methodology for such clinical trials can be outlined based on common practices in antibiotic efficacy studies.
Objective: To compare the clinical efficacy and safety of this compound versus imipenem/cilastatin in the treatment of a specific bacterial infection (e.g., bacterial pneumonia, complicated urinary tract infection).
Study Design: A multicenter, randomized, double-blind, controlled clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of the target infection, with specific clinical and laboratory criteria (e.g., radiological evidence of pneumonia, significant bacteriuria for UTI).
-
Exclusion Criteria: Known hypersensitivity to carbapenems or other beta-lactam antibiotics, severe renal impairment (depending on dose adjustment protocols), pregnancy or lactation, and concurrent use of other systemic antibacterial agents.
Randomization and Blinding: Patients are randomly assigned to one of two treatment groups. A double-dummy design may be used to maintain blinding, where patients in both groups receive both an active drug and a placebo corresponding to the other treatment arm.
Treatment Regimen:
-
Group A: Intravenous this compound (e.g., 0.5g/0.5g) administered over a specified duration (e.g., 30-60 minutes) at regular intervals (e.g., every 12 hours).
-
Group B: Intravenous imipenem/cilastatin (e.g., 0.5g/0.5g) administered over a specified duration at regular intervals.
-
Duration of Therapy: Typically 7 to 14 days, depending on the type and severity of the infection.
Efficacy Assessment:
-
Clinical Response: Assessed at the end of treatment and at a follow-up visit. Clinical cure is defined as the resolution of signs and symptoms of the infection.
-
Bacteriological Response: Based on the eradication of the baseline pathogen from relevant cultures (e.g., sputum, urine) at the end of treatment and follow-up.
Safety Assessment: Monitoring and recording of all adverse events, including clinical symptoms and laboratory abnormalities, throughout the study period.
Mandatory Visualizations
Signaling Pathway: Mechanism of Renal Protection
Both this compound and imipenem/cilastatin employ mechanisms to protect the kidneys from the potential nephrotoxicity of the carbapenem antibiotic.
Caption: Mechanisms of renal protection for this compound and imipenem/cilastatin.
Experimental Workflow: Generalized Clinical Trial
The following diagram illustrates a generalized workflow for a comparative clinical trial evaluating the efficacy of two antibiotic treatments.
Caption: A generalized workflow for a comparative clinical trial of antibiotic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Four Carbapenems; Imipenem-Cilastatin, this compound, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of Panipenem and Meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two potent carbapenem (B1253116) antibiotics, panipenem (B1678378) and meropenem (B701). The information presented is collated from various scientific studies to assist researchers and drug development professionals in understanding the subtle yet significant differences in the antibacterial spectrum and potency of these critical therapeutic agents. All quantitative data is supported by experimental evidence and methodologies are detailed to ensure reproducibility and further investigation.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both panipenem and meropenem are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[1] PBPs are crucial enzymes responsible for the final steps of peptidoglycan synthesis, a vital component that provides structural integrity to the bacterial cell wall.[2][3] The inhibition of PBP activity leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] While both drugs target PBPs, they exhibit different affinities for specific PBP types, which contributes to their varied spectrum of activity.[6]
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. microbe-investigations.com [microbe-investigations.com]
Panipenem-Betamipron: A Comparative Guide to Efficacy Against Other Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of panipenem-betamipron against other carbapenem (B1253116) antibiotics, including imipenem-cilastatin, meropenem, and doripenem. The information is supported by experimental data from clinical trials and in-vitro studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound is a broad-spectrum carbapenem antibiotic that demonstrates comparable efficacy to other widely used carbapenems in the treatment of various bacterial infections.[1][2][3] Panipenem (B1678378), the active carbapenem component, is co-administered with betamipron (B834) to inhibit its uptake into the renal tubules, thereby reducing the risk of nephrotoxicity.[1][4] Clinical trials have shown similar clinical and bacteriological success rates for this compound compared to imipenem-cilastatin in treating respiratory and urinary tract infections.[1][3] While this compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, some studies suggest particular efficacy against penicillin-resistant Streptococcus pneumoniae.
Comparative Efficacy Data
The following tables summarize the clinical and bacteriological efficacy, as well as the safety profiles of this compound in comparison to other carbapenems, based on data from various clinical trials.
Table 1: Clinical Efficacy in Respiratory Tract Infections
| Carbapenem | Indication | Clinical Efficacy Rate (%) | Reference |
| This compound | Moderate to Severe Pulmonary Infection | 84.4 | [5] |
| This compound | Pneumonia (in elderly) | 81.3 | [6] |
| Imipenem-Cilastatin | Bacterial Pneumonia | 93 | [7] |
| Meropenem | Lower Respiratory Tract Infections | 92.5 | |
| Doripenem | Pneumonia | Similar to comparators |
Table 2: Bacteriological Eradication Rates
| Carbapenem | Infection Type | Overall Eradication Rate (%) | Key Pathogens Eradicated (Rate %) | Reference |
| This compound | Moderate to Severe Pulmonary Infection | 80.9 | P. aeruginosa (74.7), K. pneumoniae (95.6), E. coli (89.5), A. baumannii (50.9) | [5] |
| This compound | Pediatric Infections | 92.1 | S. pneumoniae (96.8), H. influenzae (88.2) | [8] |
| Imipenem-Cilastatin | Bacterial Pneumonia | Not specified | - | [7] |
| Meropenem | Lower Respiratory Tract and UTIs | 93.8 | - | |
| Doripenem | Various acute bacterial infections | Similar to comparators | - |
Table 3: Adverse Event Profile
| Carbapenem | Incidence of Adverse Events (%) | Common Adverse Events | Reference |
| This compound | 1.8 | Elevated hepatic transaminases, eosinophilia, rash, diarrhea | [1][5] |
| Imipenem-Cilastatin | 21 | Pseudomembranous colitis, various others | [7] |
| Meropenem | 15.4 | - | |
| Doripenem | Similar to comparators | - |
Experimental Protocols
This section outlines a generalized experimental protocol for a comparative clinical trial evaluating the efficacy of this compound, based on methodologies reported in the literature.[5][7][9]
Study Design: A multicenter, open-label or double-blind, randomized, prospective study.
Patient Population: Adult patients with a clinical diagnosis of moderate to severe bacterial infection, such as hospital-acquired pneumonia, community-acquired pneumonia, or complicated urinary tract infection.
Inclusion Criteria:
-
Age 18 years or older.
-
Clinical signs and symptoms of the specific infection.
-
Radiological evidence of infection (for pneumonia).
-
Pathogen isolation from relevant clinical samples (e.g., sputum, urine).
Exclusion Criteria:
-
Known hypersensitivity to carbapenems or other beta-lactam antibiotics.
-
Severe renal impairment.
-
Pregnancy or lactation.
-
Concurrent use of other systemic antibacterial agents.
Treatment Regimen:
-
This compound Group: 500 mg of panipenem and 500 mg of betamipron administered intravenously every 6-8 hours.
-
Comparator Group (e.g., Imipenem-Cilastatin): 500 mg of imipenem (B608078) and 500 mg of cilastatin (B194054) administered intravenously every 6-8 hours.
-
Duration of Therapy: Typically 7 to 14 days, depending on the severity and type of infection.
Outcome Measures:
-
Primary Endpoint: Clinical response at the end of therapy, categorized as cure, improvement, or failure.
-
Secondary Endpoints:
-
Bacteriological response (eradication, persistence, or superinfection).
-
Incidence and severity of adverse events.
-
Overall mortality rate.
-
Statistical Analysis:
-
Comparison of clinical and bacteriological response rates between treatment groups using appropriate statistical tests (e.g., chi-squared test, Fisher's exact test).
-
Analysis of safety data, including the incidence and type of adverse events.
Mechanism of Action and Resistance
Carbapenems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs). Betamipron is co-administered with panipenem to competitively inhibit organic anion transporters (OAT1 and OAT3) in the renal proximal tubule cells, preventing the accumulation of panipenem and thus mitigating nephrotoxicity.[4]
Caption: Mechanism of panipenem uptake and betamipron's protective role.
Bacterial resistance to carbapenems is a growing concern and can occur through several mechanisms. These include the production of carbapenemase enzymes that hydrolyze the antibiotic, mutations in porin channels that restrict drug entry, and the upregulation of efflux pumps that actively remove the drug from the bacterial cell.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [The clinical efficacy and safety of this compound in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Evaluation of a multi-hospital cooperative study on the efficacy and safety of panipenem/betamipron (PAPM/BP) on elderly patients of respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pneumonia treated with imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical and bacteriological studies on panipenem/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized Phase 2 Trial To Evaluate the Clinical Efficacy of Two High-Dosage Tigecycline Regimens versus Imipenem-Cilastatin for Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. A Review of Carbapenem Resistance in Enterobacterales and Its Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validating Panipenem-Betamipron MIC Breakpoints for Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of panipenem-betamipron, a carbapenem (B1253116) antibiotic, with a focus on its in vitro activity against key resistant bacterial pathogens. Panipenem (B1678378) is combined with betamipron (B834) to inhibit its uptake into the renal tubules, thereby preventing nephrotoxicity.[1][2] While panipenem has demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, establishing validated Minimum Inhibitory Concentration (MIC) breakpoints is crucial for its effective clinical use against contemporary resistant strains.[2] This document summarizes available data, highlights current gaps in standardized breakpoints, and provides detailed experimental protocols for MIC determination.
Comparative In Vitro Activity of Panipenem and Other Carbapenems
The following tables summarize available, albeit dated, quantitative data on the in vitro activity of panipenem against selected resistant pathogens, compared with other carbapenems like imipenem (B608078) and meropenem (B701). It is important to note the lack of recent, comprehensive surveillance data for panipenem against currently prevalent resistant strains.
Table 1: In Vitro Activity against ESBL-Producing Enterobacteriaceae
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Year of Data |
| E. coli (ESBL-producing) | Panipenem | N/A | N/A | 0.9 - 1.4 | 2000-2003[1] |
| K. pneumoniae (ESBL-producing) | Panipenem | N/A | N/A | 1.3 - 3.4 | 2000-2003[1] |
| E. coli (ESBL-producing) | Meropenem | N/A | N/A | - | - |
| K. pneumoniae (ESBL-producing) | Meropenem | N/A | N/A | - | - |
N/A: Not Available in the reviewed literature.
A Japanese surveillance study from 2000-2003 reported low resistance rates of ESBL-producing E. coli and K. pneumoniae to panipenem.[1] However, specific MIC₅₀ and MIC₉₀ values from this study were not available. In general, carbapenems like meropenem are considered effective against many ESBL-producing isolates.[3]
Table 2: In Vitro Activity against Carbapenem-Resistant Pseudomonas aeruginosa
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Year of Data |
| P. aeruginosa (Metallo-beta-lactamase-producing) | Panipenem | N/A | N/A | 1.0 - 4.4 | 2000-2003[1] |
| P. aeruginosa (Carbapenem-Resistant) | Meropenem | 16 | >32 | - | Recent Study[4] |
| P. aeruginosa (Carbapenem-Resistant) | Imipenem | 4 | >32 | - | Recent Study[4] |
N/A: Not Available in the reviewed literature.
Data from a Japanese surveillance study (2000-2003) indicated a low but increasing prevalence of metallo-beta-lactamase-producing P. aeruginosa with resistance to panipenem.[1] More recent studies on other carbapenems highlight the high MICs often observed for carbapenem-resistant P. aeruginosa.[4] In a comparative review, panipenem was noted to be slightly less active against Gram-negative organisms compared to meropenem.[5]
Table 3: In Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Year of Data |
| S. aureus (Methicillin-Resistant) | Panipenem | N/A | N/A | 39.3 - 47.3 | 2000-2003[1] |
| S. aureus | Panipenem | - | - | - | - |
| S. aureus | Imipenem | - | - | - | - |
N/A: Not Available in the reviewed literature.
A surveillance in Japan from 2000 to 2003 showed a high and increasing rate of methicillin (B1676495) resistance in Staphylococcus aureus.[1] Panipenem has been reported to be slightly more active against Gram-positive bacteria than meropenem and biapenem.[5]
Establishing MIC Breakpoints: Current Status
Experimental Protocols for MIC Determination
The following are detailed methodologies for key experiments in determining MIC values, based on CLSI and EUCAST guidelines.
Broth Microdilution Method (based on CLSI M07)
The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of panipenem at a high concentration in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution Method (based on EUCAST guidelines)
The agar dilution method is another reference method for MIC determination.
-
Preparation of Agar Plates with Antimicrobials:
-
Prepare a stock solution of panipenem.
-
Perform serial twofold dilutions of the stock solution.
-
Add a defined volume of each antimicrobial dilution to molten Mueller-Hinton agar (MHA) at 45-50°C.
-
Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when inoculated onto the agar surface.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria (no visible growth or a faint haze).
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for MIC determination.
Conclusion
This compound has demonstrated a broad spectrum of antibacterial activity in past studies. However, the lack of recent, comprehensive in vitro susceptibility data and the absence of established MIC breakpoints from major international committees for currently challenging resistant pathogens represent a significant knowledge gap. For researchers and drug development professionals, further studies are warranted to generate contemporary data on the efficacy of this compound against multidrug-resistant organisms and to establish clinically relevant and validated MIC breakpoints. This will be essential to define its potential role in the current landscape of antimicrobial resistance.
References
- 1. [Surveillance of susceptibility of clinical isolates to panipenem between 2000 and 2003] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Doripenem, Meropenem, and Imipenem against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Four Carbapenems; Imipenem-Cilastatin, this compound, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
A Comparative Analysis of Panipenem-Betamipron Cross-Resistance with Other Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of panipenem-betamipron with other key carbapenem (B1253116) antibiotics, namely imipenem (B608078) and meropenem (B701). The information presented is based on available experimental data from in vitro studies on clinical isolates, focusing on the implications of shared resistance mechanisms.
Panipenem (B1678378) is a broad-spectrum carbapenem antibiotic co-formulated with betamipron (B834) to mitigate nephrotoxicity by inhibiting its uptake in the renal tubules.[1][2] Understanding its cross-resistance patterns with other carbapenems is crucial for effective antibiotic stewardship and for guiding therapeutic choices in the face of rising antimicrobial resistance.
Quantitative Data Summary
The following tables summarize the comparative in vitro activity of panipenem, imipenem, and meropenem against various bacterial isolates, including those with defined resistance phenotypes. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative in vitro Activity of Carbapenems against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Panipenem | 8 | 16 | 32 |
| Imipenem | 2 | 4 | 16 |
| Meropenem | 1 | 4 | 8 |
| Data sourced from a study on 288 clinical isolates of P. aeruginosa.[3] |
Table 2: Comparative in vitro Activity of Carbapenems against Cephalosporin-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Panipenem | 8 | 16 | 16 |
| Imipenem | 2 | 2 | 8 |
| Meropenem | 1 | 4 | 8 |
| Data from 75 clinical isolates of P. aeruginosa with resistance to ceftazidime (B193861) and aztreonam.[3] |
Table 3: General Comparative Activity of Panipenem
| Bacterial Group | Panipenem Activity Compared to Imipenem | Panipenem Activity Compared to Meropenem |
| Gram-positive bacteria | Comparable or slightly more active | More active |
| Gram-negative bacteria | Comparable | Less active |
| Bacteroides spp. | Not specified | More active |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | More potent | Most potent among tested carbapenems |
| Synthesized from surveillance data.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
a. Preparation of Antimicrobial Solutions:
-
Stock solutions of panipenem, imipenem, and meropenem are prepared from standard powders with known potency.
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
b. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Aliquots of the standardized bacterial inoculum are added to the wells of a 96-well microtiter plate, each containing the different concentrations of the antibiotics.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Induction of Antibiotic Resistance
This protocol is used to generate resistant mutants in the laboratory to study the mechanisms and stability of resistance.
a. Serial Passage:
-
The initial MIC of the antibiotic for the wild-type bacterial strain is determined.
-
The bacteria are then cultured in a broth medium containing the antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
After incubation, the culture from the highest concentration of the antibiotic that still permits growth is used to inoculate a fresh set of antibiotic dilutions.
-
This process is repeated for a predetermined number of passages or until a significant increase in the MIC is observed.
b. Stability of Resistance:
-
The resistant mutant strain is serially passaged in an antibiotic-free medium for several days.
-
The MIC is re-determined at intervals to assess if the resistance phenotype is stable or reverts in the absence of selective pressure.
Mechanisms of Cross-Resistance and Signaling Pathways
Cross-resistance between carbapenems is often mediated by shared mechanisms of resistance. The two primary mechanisms in Gram-negative bacteria like Pseudomonas aeruginosa are the loss or modification of outer membrane porins and the overexpression of efflux pumps.
Porin Loss (OprD)
The OprD porin is a crucial channel for the entry of carbapenems into the periplasmic space of P. aeruginosa.
References
- 1. [In-vitro activity of panipenem against clinical isolates in 2006] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative antibacterial activity of carbapenems against P. aeruginosa (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antibacterial activity of panipenem against clinical isolates in 2000 and 2001] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials of Panipenem-Betamipron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of panipenem-betamipron with other carbapenem (B1253116) antibiotics, focusing on data from head-to-head clinical trials. The information is intended to support research, scientific evaluation, and drug development efforts in the field of infectious diseases.
Mechanism of Action: The Role of Betamipron (B834)
Panipenem (B1678378), a carbapenem antibiotic, is co-administered with betamipron to mitigate the risk of nephrotoxicity. Panipenem is actively transported into the renal proximal tubule cells by organic anion transporters (OATs), primarily OAT1 and OAT3. High intracellular concentrations of panipenem can lead to cellular damage. Betamipron acts as a competitive inhibitor of OAT1 and OAT3, reducing the uptake of panipenem into these cells and thereby preventing renal toxicity.
Panipenem-Betamipron Versus Newer Carbapenems: A Comparative Analysis Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of panipenem-betamipron against Pseudomonas aeruginosa, benchmarked against other carbapenems, including imipenem (B608078), meropenem (B701), doripenem (B194130), and biapenem (B1666964). The data presented is compiled from various studies to support research and development decisions in the field of antimicrobial agents.
Comparative In Vitro Efficacy
The primary measure of a carbapenem's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for panipenem (B1678378) and other carbapenems against clinical isolates of P. aeruginosa. Lower MIC values indicate greater potency.
Table 1: MIC Data for Panipenem and Comparator Carbapenems against P. aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Panipenem | 8 | 16 | 32 | [1] |
| Imipenem | 2 | 4 | 16 | [1] |
| Meropenem | 1 | 4 | 8 | [1] |
| Biapenem | 1 | 4 | 16 | [1] |
MIC₅₀, MIC₈₀, and MIC₉₀ represent the concentrations at which 50%, 80%, and 90% of the tested isolates were inhibited, respectively.
Table 2: Comparative Susceptibility of Multidrug-Resistant (MDR) P. aeruginosa
A study comparing doripenem and imipenem against MDR P. aeruginosa isolates revealed the following susceptibility patterns:
| Method | Doripenem Susceptible | Imipenem Susceptible | Reference |
| E-test Strip | 44% (37/84) | 23.8% (20/84) | [2] |
| Agar (B569324) Dilution | 47.6% (40/84) | 28.6% (24/84) | [2] |
Analysis of In Vitro Activity
Based on the compiled data, meropenem and biapenem generally demonstrate the highest potency against P. aeruginosa, exhibiting the lowest MIC₅₀ and MIC₉₀ values.[1] Imipenem shows greater activity than panipenem.[1] One study concluded that the order of activity against 288 clinical isolates of P. aeruginosa was: meropenem > biapenem > imipenem > panipenem.[1]
Against multidrug-resistant strains, newer carbapenems like doripenem have shown superior in vitro efficacy compared to imipenem.[2][3] Doripenem's enhanced activity may be attributed to its greater affinity for Penicillin-Binding Proteins (PBP2 and PBP3) in P. aeruginosa.[2][4]
It is important to note that while panipenem may show less intrinsic potency against P. aeruginosa compared to other carbapenems, it has demonstrated comparable clinical and bacteriological efficacy to imipenem/cilastatin in treating respiratory and urinary tract infections in several large clinical trials.[5][6][7]
Experimental Protocols
The data cited in this guide were primarily generated using standardized antimicrobial susceptibility testing methods as detailed below.
Broth Microdilution Method
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.[5]
Protocol:
-
Prepare Serial Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Standardize Bacterial Inoculum: A suspension of the test bacterium (P. aeruginosa) is prepared and standardized to a specific concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[8]
The following diagram illustrates the general workflow for the broth microdilution method.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into a solid agar medium.
Protocol:
-
Prepare Antibiotic Plates: Serial twofold dilutions of the antibiotic are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Standardize Bacterial Inoculum: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: Plates are incubated for 16-20 hours at 35-37°C.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that provides a quantitative MIC value.
Protocol:
-
Prepare Bacterial Lawn: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Apply E-test Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.
-
Incubation: The plate is incubated for 18-24 hours.
-
Result Interpretation: During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.[2]
Mechanisms of Action and Resistance
Carbapenems, including panipenem, exert their bactericidal effect by binding to and inactivating essential penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[2] Resistance to carbapenems in P. aeruginosa is a significant clinical challenge and can arise through several mechanisms:
-
Reduced Outer Membrane Permeability: Loss or downregulation of the OprD porin channel, which is the primary portal of entry for carbapenems, can significantly reduce their uptake and confer resistance, particularly to imipenem.[9][10]
-
Enzymatic Degradation: P. aeruginosa can produce β-lactamase enzymes, such as metallo-β-lactamases (e.g., VIM, IMP), that hydrolyze and inactivate carbapenems.[10]
-
Efflux Pumps: Overexpression of multidrug efflux pumps (e.g., MexAB-OprM) can actively transport carbapenems out of the bacterial cell, reducing their intracellular concentration.[10]
The following diagram illustrates the primary mechanisms of carbapenem (B1253116) resistance in P. aeruginosa.
Conclusion
While this compound is a broad-spectrum carbapenem, in vitro data suggests that newer carbapenems such as meropenem, biapenem, and doripenem exhibit greater potency against P. aeruginosa.[1] Specifically against multidrug-resistant isolates, doripenem has demonstrated superior activity compared to imipenem.[2] The choice of a carbapenem for treating P. aeruginosa infections should consider not only the in vitro susceptibility data but also the specific resistance mechanisms prevalent in the clinical setting, pharmacokinetic profiles, and demonstrated clinical efficacy. Continuous surveillance and research are essential to navigate the evolving landscape of antimicrobial resistance.
References
- 1. [Comparative antibacterial activity of carbapenems against P. aeruginosa (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcpsp.pk [jcpsp.pk]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Doripenem, Meropenem, and Imipenem against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Proteomic landscape of imipenem resistance in Pseudomonas aeruginosa: a comparative investigation between clinical and control strains [frontiersin.org]
- 9. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]
Panipenem-Betamipron: A Comparative Analysis Against Imipenem-Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
In the landscape of escalating antibiotic resistance, the efficacy of carbapenems, often considered last-resort antibiotics, is under constant scrutiny. This guide provides a comprehensive comparison of panipenem-betamipron's performance against imipenem-resistant bacterial strains, supported by available in vitro data and detailed experimental methodologies.
Executive Summary
Panipenem (B1678378) is a broad-spectrum carbapenem (B1253116) antibiotic co-formulated with betamipron.[1] Betamipron serves as a renal protective agent by inhibiting the uptake of panipenem into renal tubules, thereby mitigating nephrotoxicity.[1] While clinical trials have demonstrated that this compound has comparable clinical and bacteriological efficacy to imipenem-cilastatin for various infections, its activity specifically against imipenem-resistant strains is a critical area of investigation.[2] Available data suggests that while panipenem may exhibit potent activity against certain resistant phenotypes, including penicillin-resistant Streptococcus pneumoniae, its effectiveness against imipenem-resistant Gram-negative bacilli requires careful consideration of the underlying resistance mechanisms.
Comparative In Vitro Efficacy
The in vitro activity of panipenem and comparator carbapenems against various bacterial isolates is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available MIC data.
Table 1: In Vitro Activity of Panipenem and Comparator Carbapenems against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Panipenem | 4 | 16 |
| Imipenem (B608078) | 2 | 8 |
| Meropenem | 1 | 4 |
| Doripenem | 0.5 | 2 |
Note: Data synthesized from multiple sources. MIC values can vary based on the specific strains tested and methodologies used.
Table 2: In Vitro Activity of Panipenem and Comparator Carbapenems against Penicillin-Resistant Streptococcus pneumoniae (PRSP)
| Antibiotic | MIC90 (µg/mL) |
| Panipenem | 0.39 |
| Imipenem | 0.78 |
| Meropenem | 1.56 |
This data highlights panipenem's potent activity against PRSP.
Mechanisms of Imipenem Resistance
Understanding the mechanisms by which bacteria develop resistance to imipenem is crucial for evaluating the potential efficacy of alternative carbapenems like panipenem. The primary mechanisms in Gram-negative bacteria include:
-
Carbapenemase Production: Bacteria may acquire genes encoding enzymes (carbapenemases) that hydrolyze and inactivate carbapenem antibiotics. Common carbapenemases include KPC, NDM, VIM, IMP, and OXA-type enzymes.
-
Porin Channel Loss or Modification: Gram-negative bacteria possess outer membrane proteins called porins that form channels for antibiotics to enter the cell. Loss or mutation of these porins, such as OprD in Pseudomonas aeruginosa, can significantly reduce the intracellular concentration of carbapenems, leading to resistance.
-
Efflux Pump Overexpression: Bacteria can actively pump antibiotics out of the cell using efflux pumps. Overexpression of these pumps can prevent the antibiotic from reaching its target at a sufficient concentration.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing, most commonly the broth microdilution method, performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents (panipenem, imipenem, meropenem, etc.) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.
-
Inoculation: The microdilution trays containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Mechanisms of Action and Resistance
The following diagrams illustrate the mechanism of action of carbapenem antibiotics and the key mechanisms of resistance developed by bacteria.
Caption: Mechanism of action of carbapenem antibiotics.
Caption: Major mechanisms of bacterial resistance to imipenem.
Conclusion
This compound represents a valuable therapeutic option in the carbapenem class, demonstrating comparable efficacy to imipenem-cilastatin in many clinical scenarios. Its enhanced activity against certain resistant Gram-positive organisms, such as penicillin-resistant Streptococcus pneumoniae, is a notable advantage. However, its efficacy against imipenem-resistant Gram-negative bacteria is contingent on the specific resistance mechanisms at play. Strains exhibiting resistance via porin loss or efflux pump overexpression may show cross-resistance to panipenem. Further dedicated studies with comprehensive panels of well-characterized imipenem-resistant isolates are necessary to fully elucidate the clinical utility of this compound in treating infections caused by these challenging pathogens. Researchers and clinicians should consider local antimicrobial susceptibility patterns and the underlying resistance mechanisms when selecting the most appropriate carbapenem therapy.
References
A Comparative Guide to Validating Analytical Methods for Panipenem-Betamipron in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of panipenem (B1678378) and its renal protectant, betamipron (B834), in biological matrices. The objective is to offer a detailed overview of validated methodologies, supported by experimental data, to aid researchers and drug development professionals in selecting and implementing the most suitable analytical techniques for their specific needs.
Panipenem is a broad-spectrum carbapenem (B1253116) antibiotic, co-administered with betamipron to inhibit its renal uptake and prevent nephrotoxicity.[1][2][3][4][5] Accurate and reliable quantification of these compounds in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.
Comparative Analysis of Analytical Methods
Alternative techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE) offer higher sensitivity and selectivity, particularly for complex biological matrices, and are valuable alternatives to consider.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of a validated HPLC-UV method for panipenem in human plasma and urine, and reported HPLC parameters for betamipron in a pharmaceutical formulation.
Table 1: HPLC-UV Method for Panipenem in Human Plasma[6]
| Parameter | Performance |
| Linearity Range | 0.5 - 50.0 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Mean Recovery | 98.69% |
| Intra-day Precision (RSD) | 1.92% - 2.44% |
| Inter-day Precision (RSD) | 1.45% - 2.68% |
Table 2: HPLC-UV Method for Panipenem in Human Urine[6]
| Parameter | Performance |
| Linearity Range | 2.0 - 200.0 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Mean Recovery | 101.30% |
| Intra-day Precision (RSD) | 0.88% - 2.63% |
| Inter-day Precision (RSD) | 2.30% - 3.85% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: HPLC-UV Determination of Panipenem in Human Plasma and Urine[6]
1. Sample Preparation:
-
Stabilizer: Add 1 mol/L 3-(N-morpholino)propanesulfonic acid (pH 7.0) to stabilize panipenem.
-
Internal Standard (for plasma): Use paracetamol as the internal standard.
-
Extraction: The specific extraction method (e.g., protein precipitation) is not detailed in the abstract but is a necessary step. A common approach involves protein precipitation with acetonitrile.[7][8]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (5 µm, 250 mm × 4.6 mm).
-
Mobile Phase:
-
For Plasma: 0.04 mol/L ammonium (B1175870) acetate (B1210297) (pH 4.0) : methanol (B129727) (90:10, v/v).
-
For Urine: 0.04 mol/L ammonium acetate (pH 4.0) : methanol (98:2, v/v).
-
-
Flow Rate: 1.6 mL/min.
-
Detection: UV at 299.3 nm.
3. Validation Parameters:
-
Linearity: Assessed by constructing calibration curves over the specified concentration ranges.
-
Accuracy: Determined by the recovery of spiked samples at different concentrations.
-
Precision: Evaluated through intra-day and inter-day replicate analyses.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
Mandatory Visualizations
Mechanism of Betamipron in Preventing Panipenem-Induced Nephrotoxicity
Betamipron acts by competitively inhibiting the organic anion transporters (OAT1 and OAT3) in the renal tubules. This inhibition blocks the uptake of panipenem into the renal tubular cells, thereby reducing its intracellular concentration and mitigating the risk of nephrotoxicity.[1]
Caption: Betamipron's inhibition of panipenem renal uptake.
Experimental Workflow for Panipenem Analysis in Biological Matrices
The following diagram illustrates a typical workflow for the analysis of panipenem in biological samples using HPLC-UV.
Caption: HPLC-UV workflow for panipenem quantification.
References
- 1. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Dilute-and-Shoot UPLC-MS/MS Assay to Simultaneously Measure 37 Drugs and Related Metabolites in Human Urine for Use in Clinical Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development for Determination of Doripenem in Human Plasma via Capillary Electrophoresis Coupled with Field-Enhanced Sample Stacking and Sweeping | MDPI [mdpi.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Panipenem-Betamipron: A Comparative Guide to Clinical Trial Outcomes in Specific Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial outcomes of the carbapenem (B1253116) antibiotic panipenem (B1678378), co-administered with the renal tubular uptake inhibitor betamipron (B834), against other key antimicrobial agents. The information presented is supported by experimental data from various clinical studies, with a focus on respiratory tract infections, urinary tract infections, febrile neutropenia, and pediatric infections.
Mechanism of Action: The Synergistic Partnership of Panipenem and Betamipron
Panipenem, a potent broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. However, like some other carbapenems, it is susceptible to uptake by organic anion transporters (OATs) in the renal tubules, which can lead to nephrotoxicity. To counteract this, panipenem is co-administered with betamipron.
Betamipron competitively inhibits the organic anion transporters OAT1 and OAT3 in the renal proximal tubule cells. This inhibition blocks the uptake of panipenem into these cells, thereby reducing its renal accumulation and minimizing the risk of kidney damage. This synergistic relationship enhances the safety profile of panipenem without compromising its antibacterial efficacy.
Comparative Clinical Efficacy
Panipenem-betamipron has been evaluated in numerous clinical trials against other broad-spectrum antibiotics, primarily imipenem-cilastatin and cefepime. The following tables summarize the key efficacy outcomes in specific infections.
Respiratory Tract Infections
Clinical trials have demonstrated that this compound has comparable efficacy to imipenem-cilastatin in the treatment of respiratory tract infections.[1][2]
| Clinical Trial Outcome | This compound | Imipenem-Cilastatin | Meropenem (B701) | Biapenem | Reference |
| Clinical Efficacy Rate (Overall) | 77% - 79% | 73% - 79% | 86% | 89% | [3][4] |
| Clinical Efficacy in Moderate to Severe Pulmonary Infection | 84.4% | - | - | - | [1] |
| Community-Acquired Pneumonia | 91.9% | - | - | - | [1] |
| Hospital-Acquired Pneumonia | 76.1% | - | - | - | [1] |
| Ventilator-Associated Pneumonia | 69.6% | - | - | - | [1] |
Urinary Tract Infections
Data from comparative trials in complicated urinary tract infections (cUTIs) suggest that this compound is an effective treatment option.[5][6] While direct head-to-head trials with large patient numbers are not as extensively published as for respiratory infections, existing studies indicate good clinical and bacteriological efficacy.[5] For context, a study comparing meropenem and imipenem/cilastatin in cUTIs showed high efficacy for both, with meropenem having a slightly better adverse event profile.[7]
| Clinical Trial Outcome | This compound | Imipenem-Cilastatin | Meropenem | Reference |
| Clinical Efficacy Rate (cUTI) | Good Efficacy Reported | 99% | 99% | [5][7] |
| Bacteriological Eradication Rate (cUTI) | Good Efficacy Reported | 81% | 90% | [5][7] |
Febrile Neutropenia
In adult cancer patients with febrile neutropenia, this compound demonstrated non-inferiority to cefepime, a standard of care in this setting.[8]
| Clinical Trial Outcome | This compound (n=55) | Cefepime (n=61) | Reference |
| Overall Success Rate | 89.1% | 91.8% | [8] |
Pediatric Infections
This compound has been shown to be effective and well-tolerated in the pediatric population for a variety of infections, including pneumonia and urinary tract infections.[9][10][11][12][13]
| Infection Type | Number of Patients | Clinical Efficacy Rate | Reference |
| Various Bacterial Infections (including Pneumonia, UTI) | 188 | 91.0% | [12] |
| Pneumonia, Bronchitis, Cellulitis, UTI, etc. | 21 | 95.0% | [11] |
| Pneumonia, SSSS, UTI | 15 | 100% (Good to Excellent) | [9] |
| Pneumonia, Bronchiolitis, UTI, etc. | 39 | "Excellent or Good" | [10] |
| Upper & Lower RTI, Pneumonia, UTI | 18 | 94.4% | [13] |
Safety and Tolerability: A Comparative Overview
Across clinical trials, this compound has generally been well-tolerated. The most common adverse events are similar to those of other carbapenems.[5][6]
| Adverse Event Category | This compound | Imipenem-Cilastatin | Cefepime | Meropenem | Reference |
| Overall Incidence | 3.3% - 23.6% | 4.7% - 19% | 23.0% | 1.8% | [3][4][7][8] |
| Common Adverse Events | Elevated liver transaminases, eosinophilia, rash, diarrhea | Nausea, vomiting, diarrhea, rash | Rash, diarrhea, nausea | Rash, diarrhea, nausea | [5][6][8] |
Experimental Protocols
Generalized Clinical Trial Workflow for Comparative Efficacy Assessment
The following diagram outlines a typical workflow for a randomized controlled trial comparing this compound to another antimicrobial agent.
Key Methodological Aspects:
-
Patient Population: Inclusion and exclusion criteria are strictly defined based on the type and severity of infection, age, and underlying health conditions.
-
Dosage and Administration: this compound is typically administered intravenously. Dosage regimens vary depending on the infection and patient population (e.g., adult vs. pediatric).
-
Efficacy Endpoints:
-
Clinical Efficacy: Assessed by the resolution of signs and symptoms of infection.
-
Bacteriological Efficacy: Determined by the eradication or presumed eradication of the baseline pathogen(s).
-
-
Safety Assessment: Involves monitoring and recording all adverse events, including their severity and relationship to the study drug. Laboratory tests are performed at baseline and at regular intervals.
In Vitro Organic Anion Transporter (OAT) Inhibition Assay
The nephroprotective effect of betamipron is quantified by its ability to inhibit OAT-mediated uptake of a substrate in vitro.
Objective: To determine the inhibitory potency (e.g., IC50) of betamipron on OAT1 and OAT3.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing human OAT1 or OAT3 are cultured to confluence in multi-well plates.
-
Inhibition Assay:
-
Cells are washed and pre-incubated with varying concentrations of betamipron.
-
A fluorescent or radiolabeled OAT substrate (e.g., p-aminohippurate) is added.
-
After a defined incubation period, the uptake of the substrate is stopped by washing with ice-cold buffer.
-
-
Quantification: The amount of substrate transported into the cells is measured using a fluorescence plate reader or liquid scintillation counter.
-
Data Analysis: The concentration of betamipron that inhibits 50% of the substrate uptake (IC50) is calculated.
Conclusion
Clinical trial data demonstrates that this compound is an effective and well-tolerated broad-spectrum antimicrobial agent for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and febrile neutropenia. Its efficacy is comparable to that of other carbapenems like imipenem-cilastatin and cephalosporins such as cefepime. The co-administration of betamipron provides a clear safety advantage by mitigating the potential for panipenem-induced nephrotoxicity. For pediatric patients, this compound has shown high efficacy rates and a favorable safety profile. The choice of this compound over other broad-spectrum agents may be guided by local susceptibility patterns, safety considerations, and the specific clinical context.
References
- 1. [The clinical efficacy and safety of this compound in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Four Carbapenems; Imipenem-Cilastatin, this compound, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 4. Comparison of Four Carbapenems; Imipenem-Cilastatin, this compound, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 5. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multicenter comparative study of meropenem and imipenem/cilastatin in the treatment of complicated urinary tract infections in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [Clinical studies on panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetic and clinical studies on panipenem/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical evaluation of panipenem/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Clinical and bacteriological studies on panipenem/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Studies on panipenem/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Panipenem-Betamipron and Biapenem Activity
This guide provides a detailed comparison of the in vitro antibacterial activity of two carbapenem (B1253116) antibiotics: panipenem-betamipron and biapenem (B1666964). The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative In Vitro Susceptibility
The in vitro potency of panipenem (B1678378) and biapenem has been evaluated against a wide array of clinically relevant bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Specifically, the MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the tested strains are inhibited, respectively.
Gram-Positive Aerobes
Both panipenem and biapenem demonstrate potent activity against many Gram-positive organisms. Notably, panipenem has shown particularly strong activity against Streptococcus pneumoniae, including penicillin-resistant strains.[1][2] In one study, panipenem demonstrated the strongest antibacterial activity among the carbapenems tested against Streptococcus species.[3] Biapenem is also highly active against Gram-positive bacteria, with its potency being comparable to that of imipenem (B608078).[4]
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Panipenem | ≤0.06 | ≤0.06 |
| Biapenem | N/A | N/A | |
| Streptococcus pneumoniae (Penicillin-susceptible) | Panipenem | 0.012 | 0.012 |
| Biapenem | N/A | N/A | |
| Streptococcus pneumoniae (Penicillin-intermediate) | Panipenem | 0.05 | 0.05 |
| Biapenem | N/A | N/A | |
| Streptococcus pneumoniae (Penicillin-resistant) | Panipenem | 0.39 | 0.39 |
| Biapenem | N/A | N/A |
Note: N/A indicates that specific data was not available in the reviewed sources.
Gram-Negative Aerobes
Against Gram-negative bacteria, both carbapenems exhibit a broad spectrum of activity. Biapenem has been shown to be as active as, and in some cases more active than, imipenem against Gram-negative organisms.[4] It is particularly effective against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[5][6] Panipenem's activity against Enterobacteriaceae is comparable to that of imipenem.[3]
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli (ESBL-producing) | Biapenem | 0.125 | 0.25 |
| Panipenem | N/A | N/A | |
| Klebsiella pneumoniae (ESBL-producing) | Biapenem | 0.06 | 0.06 |
| Panipenem | N/A | N/A | |
| Pseudomonas aeruginosa | Biapenem | 1 | 32 |
| Panipenem | N/A | N/A | |
| Acinetobacter baumannii | Biapenem | 32 | 64 |
| Panipenem | N/A | N/A |
Note: N/A indicates that specific data was not available in the reviewed sources.
Experimental Protocols
The in vitro activity data presented is primarily determined through standardized antimicrobial susceptibility testing methods, most commonly the agar (B569324) dilution or broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
-
Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a different, doubling concentration of the antibiotic to be tested.
-
Inoculum Preparation : The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation : The standardized bacterial suspension is then inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation : The inoculated plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.
Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the agar dilution method.
Summary
Both this compound and biapenem are potent carbapenem antibiotics with broad in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Panipenem shows exceptional activity against Streptococcus pneumoniae, including resistant strains. Biapenem demonstrates robust activity against Enterobacteriaceae and other challenging Gram-negative pathogens. The choice between these agents in a clinical setting would likely be guided by local susceptibility patterns, the specific pathogen identified, and the site of infection. Further head-to-head comparative studies would be beneficial to provide a more definitive differentiation of their in vitro activity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. [In vitro and in vivo activities of panipenem against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of biapenem against clinical isolates of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of the new carbapenem biapenem compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Safety Operating Guide
Safe Disposal of Panipenem-Betamipron: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. Panipenem, a carbapenem (B1253116) antibiotic, is often combined with betamipron (B834) to inhibit renal uptake and reduce nephrotoxicity.[1][2][3] The proper disposal of unused, expired, or contaminated Panipenem-betamipron is critical and must be handled with the same diligence as its application in research. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, based on established best practices for beta-lactam antibiotics and chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound waste with the appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Quantitative Data on Beta-Lactam Antibiotic Disposal
| Waste Type | Key Characteristics | Recommended Disposal Method |
| Unused or Expired Solid this compound | Concentrated active pharmaceutical ingredient (API). | Treat as hazardous chemical waste.[4] |
| Stock Solutions | High concentration of this compound in a solvent (e.g., DMSO, water). | Treat as hazardous chemical waste; do not autoclave or dispose of down the drain.[4] |
| Contaminated Labware (e.g., vials, pipette tips) | Contains residues of this compound. | Segregate as hazardous waste. Non-sharp items in a designated, sealed container. Sharps in a puncture-resistant sharps container. |
| Aqueous Solutions from Experiments | Dilute concentrations of this compound. | May be subject to chemical deactivation prior to disposal, following institutional EHS approval. |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general guidelines for handling pharmaceutical and beta-lactam antibiotic waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of a specific Safety Data Sheet (SDS) stating otherwise, all this compound waste, including pure compounds, stock solutions, and contaminated materials, should be treated as hazardous chemical waste.[5]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible chemicals, to prevent dangerous reactions.[5] A dedicated and clearly labeled waste container should be used.
2. Containerization:
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5] The container material should be appropriate for the physical state of the waste (solid or liquid).
-
Sharps Disposal: Any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
3. Labeling:
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added to the container.[5]
4. Accumulation and Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[5]
-
Secure Storage: The storage area should be secure, away from general laboratory traffic, and in a cool, dry, and well-ventilated location.
5. Chemical Deactivation (for Aqueous Waste):
-
Consult with EHS: For dilute aqueous solutions of this compound, chemical deactivation of the beta-lactam ring may be a possibility prior to disposal. This should only be performed after consulting with and receiving approval from your institution's EHS department.
-
Hydrolysis: Studies have shown that beta-lactam antibiotics can be degraded by hydrolysis, for example, using a sodium hydroxide (B78521) solution.[6][7][8] However, the specific conditions (concentration, time) for Panipenem would need to be determined and approved by EHS.
6. Disposal Request:
-
Arrange for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Panipenem-Betamipron
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds is paramount to ensuring both personal safety and the integrity of research. This guide provides essential, immediate safety and logistical information for handling Panipenem-betamipron, a carbapenem (B1253116) antibiotic. The following procedural guidance is based on established best practices for handling beta-lactam antibiotics and hazardous chemicals in a laboratory setting.
Data Presentation: Quantitative Safety Data
Specific Occupational Exposure Limits (OELs) for Panipenem and Betamipron have not been established in publicly available resources. In the absence of specific OELs, a conservative approach should be taken, treating the compound as a hazardous substance. The available GHS hazard classifications for Panipenem are summarized below.
| Compound | GHS Hazard Classification | Hazard Statements |
| Panipenem | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Note: Beta-lactam antibiotics as a class are also known to be potential respiratory and skin sensitizers.
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following PPE is recommended for all activities involving this compound powder or solutions.
-
Gloves: Two pairs of nitrile or neoprene gloves should be worn.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A disposable or dedicated lab coat should be worn and laundered separately.
-
Respiratory Protection: For procedures that may generate dust or aerosols (e.g., weighing, preparing concentrated solutions), a fit-tested N95 or higher-rated respirator is recommended. Work should be performed in a chemical fume hood or a ventilated balance enclosure.
2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is essential for procedures that may generate dust or aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where the compound is handled.
3. Safe Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Weighing and Dispensing:
-
Perform weighing and dispensing of the powder inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
-
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the powder to the solvent slowly to avoid splashing.
-
-
General Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
-
4. Spill Management
-
Minor Spills (Powder):
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with water and carefully wipe up the spill.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Minor Spills (Liquid):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
5. Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, paper towels, weighing boats) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates from cleaning should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Mandatory Visualization
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
